(5-Chloropyrimidin-2-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-chloropyrimidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEHUYPEVMKBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717069 | |
| Record name | (5-Chloropyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-98-1 | |
| Record name | 5-Chloro-2-pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944902-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Chloropyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-Chloropyrimidin-2-yl)methanol chemical properties
An In-Depth Technical Guide to (5-Chloropyrimidin-2-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. As a derivative of pyrimidine, a core scaffold of the nucleobases uracil, thymine, and cytosine, it belongs to a class of compounds with profound biological relevance. The pyrimidine moiety is a privileged structure in drug discovery, appearing in a vast array of therapeutic agents, including antiviral and anticancer drugs.[1][2]
This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. It details the compound's physicochemical properties, spectroscopic profile, a validated synthetic pathway, its key chemical reactions, and its strategic application as a versatile building block in the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The strategic placement of the chloro, hydroxymethyl, and pyrimidine nitrogen atoms provides three distinct points for chemical modification, making it a valuable starting material for generating diverse chemical libraries.
Physicochemical and Spectroscopic Properties
This compound is typically supplied as a solid with a purity of 97% or higher.[3][4] Proper handling and storage are crucial for maintaining its integrity.
Physicochemical Data
The core physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 944902-98-1 | [3][5] |
| Molecular Formula | C₅H₅ClN₂O | [4][6] |
| Molecular Weight | 144.56 g/mol | [6][7] |
| IUPAC Name | This compound | |
| Synonyms | 5-Chloro-2-(hydroxymethyl)pyrimidine, 5-Chloropyrimidine-2-methanol | [5][8] |
| Appearance | Solid | [3] |
| Purity | ≥97% | [3] |
| Boiling Point | 238.4 ± 20.0 °C (Predicted) | [5] |
| Density | 1.422 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage | Sealed in a dry environment at room temperature or 2-8°C. | [5][8] |
Spectroscopic Profile
While full experimental spectra are not widely published in peer-reviewed literature, the expected spectroscopic characteristics can be reliably predicted based on the molecular structure. These predictions are invaluable for reaction monitoring and quality control.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and characteristic.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8 | Singlet | 2H | H4, H6 | Aromatic protons on an electron-deficient pyrimidine ring, deshielded by two nitrogen atoms and a chlorine atom. |
| ~4.7 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the electron-withdrawing pyrimidine ring and the oxygen atom. |
| ~3.5-5.0 | Broad Singlet | 1H | -OH | Labile hydroxyl proton; chemical shift and appearance are dependent on solvent, concentration, and temperature. |
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a map of the carbon skeleton.
| Predicted Shift (ppm) | Assignment | Rationale |
| ~165 | C2 | Carbon atom attached to a nitrogen and the hydroxymethyl group. |
| ~158 | C4, C6 | Equivalent aromatic carbons adjacent to nitrogen atoms. |
| ~122 | C5 | Carbon atom bearing the chloro substituent. |
| ~64 | -CH₂- | Methylene carbon attached to the hydroxyl group. |
Infrared (IR) Spectroscopy:
-
3400-3200 cm⁻¹ (broad): O-H stretching vibration from the alcohol group.
-
3100-3000 cm⁻¹ (weak): Aromatic C-H stretching.
-
~1600-1400 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyrimidine ring.
-
~1050 cm⁻¹: C-O stretching of the primary alcohol.
-
~800-600 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS):
-
Electron Impact (EI-MS): The molecular ion peak (M⁺) would be observed at m/z 144. A characteristic (M+2)⁺ peak at m/z 146 with approximately one-third the intensity of the M⁺ peak would confirm the presence of a single chlorine atom.
-
Electrospray Ionization (ESI-MS): [M+H]⁺ at m/z 145 and [M+Na]⁺ at m/z 167.
Synthesis and Purification
A robust and scalable synthesis of this compound can be envisioned via the reduction of its corresponding carboxylic acid, which in turn can be sourced from commercially available precursors. This two-step approach leverages standard, high-yielding transformations in organic chemistry.
Proposed Synthetic Route
The proposed pathway involves the hydrolysis of a suitable ester, such as 2-chloropyrimidine-5-carboxylic acid, followed by its reduction to the primary alcohol.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Reduction of 2-Chloropyrimidine-5-carboxylic acid
This protocol is based on well-established procedures for the reduction of carboxylic acids to primary alcohols.[1][9]
Step 1: Reaction Setup
-
To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-chloropyrimidine-5-carboxylic acid (5.0 g, 31.5 mmol).[9]
-
Add anhydrous tetrahydrofuran (THF, 100 mL) via cannula to dissolve the starting material.
-
Cool the resulting solution to 0 °C in an ice-water bath.
Step 2: Addition of Reducing Agent
-
Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF, ~70 mL, 70 mmol, ~2.2 equivalents) to the stirred solution at 0 °C over 30 minutes using a dropping funnel. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side reactions. Borane is chosen as it is a milder reducing agent than LiAlH₄, showing good functional group tolerance.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes until the starting material is fully consumed.
Step 3: Reaction Quench and Work-up
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of methanol (~20 mL) until gas evolution (hydrogen) ceases. Safety Note: Quenching is highly exothermic and releases flammable hydrogen gas. Ensure adequate ventilation and slow addition.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add 1 M aqueous HCl (~50 mL) to the residue and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Step 4: Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
Chemical Reactivity and Derivatization
The chemical utility of this compound stems from the distinct reactivity of its functional groups: the primary alcohol and the chlorinated pyrimidine ring.
Caption: Key reaction pathways for this compound.
-
Reactions at the Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), or further to the carboxylic acid with stronger oxidants. It can undergo esterification with acyl chlorides or carboxylic acids, or be converted to a chloride using thionyl chloride (SOCl₂), transforming it into a useful electrophile.[10]
-
Reactions at the Pyrimidine Ring: The pyrimidine ring is electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). While the C-5 chlorine is relatively unreactive, chlorine atoms at the C2, C4, or C6 positions are typically labile. In this molecule, further substitution on the ring would likely require harsh conditions or activation, but its derivatives, particularly those with leaving groups at C2 or C4, are key substrates for SNAr reactions with amines. This reaction is fundamental to the synthesis of many kinase inhibitors.[11]
Applications in Medicinal Chemistry and Drug Discovery
The primary application of this compound is as a strategic building block for the synthesis of high-value pharmaceutical targets. Its structure is particularly amenable for elaboration into potent enzyme inhibitors.
Precursor for Kinase Inhibitors
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[11] A large class of FDA-approved oncology drugs function by inhibiting specific kinases. Many of these inhibitors feature a 2-aminopyrimidine scaffold, which acts as a "hinge-binder," forming crucial hydrogen bonds within the ATP-binding site of the kinase.[12][13]
This compound is an ideal precursor for constructing these scaffolds. The molecule can be elaborated through a sequence involving nucleophilic substitution of a chloro group at the 2- or 4-position of a related pyrimidine intermediate with an appropriate amine, a reaction that is central to building the final drug molecule.
Caption: General scheme for application in kinase inhibitor synthesis.
For example, in the discovery of novel ALK/EGFR dual kinase inhibitors, a 5-chloro-N2,N4-di-substituted pyrimidine-2,4-diamine core was utilized.[13] Similarly, derivatives have been used to synthesize potent CHK1 inhibitors for hematologic malignancies.[14] The synthetic strategies employed in these programs underscore the value of functionalized chloropyrimidines as key intermediates.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate safety precautions.
-
Hazard Classifications: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][8]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1046816-75-4|(2-Chloropyrimidin-5-yl)methanol|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. chemuniverse.com [chemuniverse.com]
- 5. (5-Chloro-pyriMidin-2-yl)-Methanol Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chakrachem.com [chakrachem.com]
- 7. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-chloropyrimidine-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
(5-Chloropyrimidin-2-yl)methanol: A Technical Guide for Advanced Synthesis
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Heterocyclic compounds, particularly pyrimidines, form the backbone of numerous therapeutic agents due to their ability to engage in specific, high-affinity interactions with biological targets. (5-Chloropyrimidin-2-yl)methanol (CAS No: 944902-98-1) has emerged as a critical building block for researchers and drug development professionals. Its strategic value lies in its bifunctional nature: a reactive chloro-substituent poised for nucleophilic substitution and a primary alcohol handle amenable to a wide array of chemical transformations.
This guide provides an in-depth technical overview of this compound, consolidating its chemical properties, synthesis, reactivity, and applications. It is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel chemical entities.
Core Molecular and Physical Properties
This compound is a solid at room temperature, possessing the molecular characteristics detailed below. These properties are fundamental to its handling, reaction setup, and analytical characterization.[1][2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅ClN₂O | [1][2] |
| Molecular Weight | 144.56 g/mol | [1][2] |
| CAS Number | 944902-98-1 | [1][2] |
| IUPAC Name | (5-chloro-2-pyrimidinyl)methanol | [4] |
| Synonyms | 5-Chloro-2-(hydroxymethyl)pyrimidine, (5-CHLORO-PYRIMIDIN-2-YL)-METHANOL | [3][5] |
| Appearance | Solid | [4] |
| Purity (Typical) | >97% | [2][4] |
| Predicted Boiling Point | 238.4 ± 20.0 °C | [3] |
| Predicted pKa | 13.25 ± 0.10 | [3] |
Synthesis and Manufacturing
The synthesis of this compound is most logically achieved through the reduction of a suitable carbonyl precursor, such as 5-chloropyrimidine-2-carbaldehyde or a corresponding carboxylic acid ester. This transformation leverages well-established and scalable reduction methodologies. The causality behind this choice is the high chemoselectivity of modern reducing agents, which can target a carbonyl group without affecting the chloro-substituent on the aromatic ring.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Reduction of 5-Chloropyrimidine-2-carbaldehyde
This protocol describes a representative laboratory-scale synthesis. The choice of sodium borohydride is based on its mild nature, operational simplicity, and safety profile compared to stronger reducing agents like lithium aluminum hydride.[6]
Materials:
-
5-Chloropyrimidine-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloropyrimidine-2-carbaldehyde (1.0 eq) in methanol at 0 °C (ice bath).
-
Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature remains below 5 °C. The slow addition is critical to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and wash the filter cake with a small amount of dichloromethane.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford pure this compound.
Chemical Reactivity and Synthetic Applications
The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its two functional groups.
Caption: Dual reactivity pathways of this compound.
Nucleophilic Aromatic Substitution (SNAr) at the C5-Position
The chlorine atom at the C5 position of the pyrimidine ring is activated towards nucleophilic displacement, although less so than halogens at the C2, C4, or C6 positions. Nevertheless, it readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, under appropriate conditions (often requiring heat or catalysis). This reaction is a cornerstone for introducing diversity and building complexity, particularly in the synthesis of kinase inhibitors where an amino group at this position often interacts with the hinge region of the enzyme's active site.[7][8][9]
Reactions of the Hydroxymethyl Group
The primary alcohol moiety provides a versatile handle for further functionalization:
-
Oxidation: The alcohol can be oxidized to the corresponding aldehyde (5-chloropyrimidine-2-carbaldehyde) using mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This aldehyde is a precursor for imine formation, Wittig reactions, or reductive amination.
-
Etherification: Conversion to an ether is readily achieved through the Williamson ether synthesis.[10][11] Deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide (R-X) yields the corresponding ether, 5-chloro-2-(alkoxymethyl)pyrimidine. This is a common strategy to block the hydroxyl group or to introduce linkers.[12][13]
-
Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions) produces esters, which can serve as prodrugs or modify the compound's physicochemical properties.
Application in Kinase Inhibitor Synthesis
A prominent application of this building block is in the synthesis of potent kinase inhibitors for oncology. The 2-aminopyrimidine scaffold is a privileged structure in this field.[4] For instance, in the development of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) dual inhibitors, a 5-chloro-N-phenylpyrimidin-2-amine core is often utilized. This compound serves as a key starting material to access these complex structures, where the chloro-group is eventually displaced by a substituted aniline via an SNAr reaction.[14]
Analytical Characterization
Ensuring the purity and identity of this compound is critical for its use in regulated drug development environments. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is typically used for purity assessment.[15][16]
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds.[17] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Acidifies the mobile phase to ensure sharp peak shapes for the heterocyclic compound. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient | Optimized based on impurity profile (e.g., 10-90% B over 20 min) | A gradient elution is necessary to resolve potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at ~254 nm | The pyrimidine ring exhibits strong UV absorbance, allowing for sensitive detection.[18] |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity.[18] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the structure and identity of the compound.[19][20]
¹H NMR (in CDCl₃, predicted):
-
~8.7 ppm (s, 2H): Two equivalent protons on the pyrimidine ring (H4 and H6).
-
~4.8 ppm (s, 2H): Methylene protons (-CH₂OH).
-
~2.5-3.5 ppm (broad s, 1H): Hydroxyl proton (-OH). The chemical shift and multiplicity can vary with concentration and solvent.
¹³C NMR (in CDCl₃, predicted):
-
~162 ppm: C2 (carbon attached to the CH₂OH group).
-
~158 ppm: C4/C6 (equivalent carbons on the pyrimidine ring).
-
~130 ppm: C5 (carbon attached to the chlorine atom).
-
~65 ppm: Methylene carbon (-CH₂OH).
Safety, Handling, and Storage
This compound must be handled with appropriate safety precautions in a laboratory setting.[6][7]
-
Hazard Classification: The compound is classified as harmful and an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19] Avoid dust formation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Recommended storage temperatures range from ambient to 2-8°C for long-term stability.
-
Disposal: Dispose of waste material and containers at an approved hazardous waste disposal facility, typically via chemical incineration.[6] Do not allow the product to enter drains.
Conclusion
This compound is a high-value, versatile building block for drug discovery and development. Its dual reactivity allows for the strategic and efficient construction of complex molecules, most notably in the synthesis of kinase inhibitors. A thorough understanding of its properties, synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to fully leverage its synthetic potential while ensuring safety and analytical rigor in their scientific endeavors.
References
- 1. 1046816-75-4|(2-Chloropyrimidin-5-yl)methanol|BLD Pharm [bldpharm.com]
- 2. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]
- 3. CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine - Google Patents [patents.google.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. zenodo.org [zenodo.org]
- 9. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. ptfarm.pl [ptfarm.pl]
- 18. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Structure Elucidation of (5-Chloropyrimidin-2-yl)methanol
Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] These nitrogen-containing heterocycles are integral to the structure of nucleobases in DNA and RNA, making them a focal point for the development of anticancer, antiviral, and antibacterial agents.[3] The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
(5-Chloropyrimidin-2-yl)methanol is a functionalized pyrimidine derivative of significant interest in drug discovery and development. The presence of a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position provides two key points for further chemical modification, making it a valuable building block for the synthesis of more complex molecules. The chlorine atom can participate in cross-coupling reactions, while the hydroxyl group offers a site for esterification or etherification. Understanding the precise three-dimensional structure of this molecule is paramount for predicting its reactivity, designing derivatives with improved pharmacological profiles, and ensuring the quality and consistency of synthesized batches.
This technical guide provides a comprehensive overview of the analytical methodologies employed in the complete structure elucidation of this compound. We will delve into the theoretical underpinnings and practical applications of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography. This document is intended for researchers, scientists, and drug development professionals, offering not just a set of protocols, but a deeper understanding of the causality behind experimental choices and the logic of data interpretation.
The Integrated Approach to Structure Elucidation
The unambiguous determination of a molecule's structure is not reliant on a single analytical technique. Instead, it is a synergistic process where each method provides a unique piece of the puzzle. The relationship between these techniques in the context of elucidating the structure of this compound is depicted below.
Caption: Integrated workflow for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would be employed.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (like the -OH proton).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters on a 400 MHz spectrometer would include a 30° pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
A spectral width of 200-220 ppm is standard.
-
-
2D NMR Acquisition (if necessary):
-
If assignments are ambiguous, acquire 2D spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
-
Data Interpretation and Expected Spectral Features
The chemical shifts in NMR are highly dependent on the electronic environment of the nuclei. The electronegative nitrogen atoms and the chlorine atom in the pyrimidine ring will significantly influence the chemical shifts of the ring protons and carbons.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Pyrimidine Protons | 8.5 - 9.0 | Singlet | 2H | H4 and H6 protons of the pyrimidine ring |
| Methylene Protons | ~4.5 | Singlet | 2H | -CH₂- protons adjacent to the hydroxyl group |
| Hydroxyl Proton | Variable (e.g., 2.0 - 5.0 in DMSO-d₆) | Broad Singlet | 1H | -OH proton (exchangeable with D₂O) |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Pyrimidine Carbons | 150 - 165 | C2, C4, and C6 carbons of the pyrimidine ring |
| Chloro-substituted Carbon | ~120 | C5 carbon of the pyrimidine ring |
| Methylene Carbon | ~60 | -CH₂- carbon adjacent to the hydroxyl group |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The causality behind these expected shifts lies in the electronic effects within the molecule. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which deshields the ring protons and carbons, causing them to appear at a higher chemical shift (downfield). The chlorine atom at the C5 position will also have a deshielding effect on the adjacent protons. The methylene protons are adjacent to an oxygen atom, which is also electronegative, thus they appear at a relatively downfield position for aliphatic protons. The hydroxyl proton's chemical shift is highly variable due to its involvement in hydrogen bonding.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of covalent bonds.
Experimental Protocol: IR Analysis
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
Expected IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N and C=C Stretch (pyrimidine ring) | 1400 - 1600 | Medium-Strong |
| C-O Stretch (alcohol) | 1000 - 1260 | Strong |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
The broadness of the O-H stretching band is a direct consequence of hydrogen bonding between molecules. The pyrimidine ring will exhibit a series of characteristic absorptions in the fingerprint region (below 1500 cm⁻¹), which can be complex but are unique to the overall molecular structure.
Mass Spectrometry: Determining Molecular Weight and Elemental Composition
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the elemental composition.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this molecule, which will likely produce a protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., time-of-flight or orbitrap).
-
Tandem Mass Spectrometry (MS/MS): To gain further structural information, the [M+H]⁺ ion can be selected and fragmented, and the m/z ratios of the resulting fragment ions are measured.
Expected Mass Spectral Data
| Ion | Expected m/z (for ³⁵Cl) | Interpretation |
| [M]⁺• | 144.0 | Molecular ion (if observed) |
| [M+H]⁺ | 145.0 | Protonated molecule |
| [M+Na]⁺ | 167.0 | Sodium adduct |
The presence of a chlorine atom will result in a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, any chlorine-containing ion will appear as a pair of peaks separated by 2 m/z units, with the peak at the lower m/z being three times more intense. This isotopic signature is a powerful confirmation of the presence of a chlorine atom.
Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer would likely involve the loss of small, stable molecules or radicals.
Caption: Plausible fragmentation pathways for this compound in ESI-MS.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide a wealth of information about the connectivity and functional groups, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[4] This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, or by slow cooling of a hot, saturated solution.
-
Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.
While a crystal structure for this compound is not publicly available at the time of this writing, the expected outcome of such an analysis would be the precise coordinates of each atom in the molecule, confirming the pyrimidine ring structure, the positions of the chloro and hydroxymethyl substituents, and providing insight into the intermolecular hydrogen bonding interactions involving the hydroxyl group in the solid state.
Conclusion: A Synergistic Approach to Certainty
The structure elucidation of this compound is a prime example of the power of a multi-technique analytical approach. Each method, from the detailed connectivity information provided by NMR to the definitive 3D structure from X-ray crystallography, contributes essential pieces of the puzzle. The convergence of data from these orthogonal techniques provides a self-validating system, ensuring the highest level of confidence in the final structural assignment. This rigorous characterization is a non-negotiable prerequisite for the advancement of this and other promising molecules in the landscape of drug discovery and development.
References
An In-depth Technical Guide to (5-Chloropyrimidin-2-yl)methanol: A Key Intermediate in Modern Drug Discovery
This guide provides an in-depth technical overview of (5-Chloropyrimidin-2-yl)methanol, a critical heterocyclic building block for professionals in pharmaceutical research and development. We will move beyond simple data recitation to explore the strategic importance, synthesis, reactivity, and practical application of this compound, grounded in its pivotal role in the development of novel therapeutics.
Core Identification and Physicochemical Profile
This compound is a substituted pyrimidine that has gained significant attention as a key intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a reactive hydroxymethyl group and a strategically placed chlorine atom on the pyrimidine ring, makes it a versatile precursor for introducing the chloropyrimidine moiety into larger molecules.
Table 1: Compound Identification and Properties
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | (5-chloro-2-pyrimidinyl)methanol, 5-Chloro-2-(hydroxymethyl)pyrimidine, 5-Chloro-2-pyrimidinemethanol | [2][3] |
| CAS Number | 944902-98-1 | [2] |
| Molecular Formula | C₅H₅ClN₂O | [1][2] |
| Molecular Weight | 144.56 g/mol | [2][4] |
| Appearance | White to off-white solid/powder | |
| Purity | Typically ≥97% | |
| Storage | Store at room temperature or 2-8°C, sealed in a dry, inert atmosphere. | [3] |
Strategic Importance in Medicinal Chemistry: The Pyrimidine Scaffold
The pyrimidine core is classified as a "privileged structure" in medicinal chemistry.[5] Its prevalence in nature as a component of nucleobases (cytosine, thymine, uracil) means that biological systems are inherently equipped to interact with it. This fundamental characteristic allows pyrimidine-based drugs to effectively engage with a wide array of biological targets, including kinases, enzymes, and receptors.[6][7]
The pyrimidine ring's nitrogen atoms are excellent hydrogen bond acceptors, while the ring itself can serve as a bioisosteric replacement for a phenyl group, often improving pharmacokinetic properties such as solubility and metabolic stability.[7] The strategic placement of substituents, such as the chloro group at the 5-position and the hydroxymethyl group at the 2-position in our target molecule, provides precise vectors for molecular elaboration and fine-tuning of a drug candidate's activity and selectivity.
A prime example of its strategic application is in the synthesis of Nerandomilast (BI 1015550) , an investigational oral inhibitor of phosphodiesterase 4B (PDE4B) for the treatment of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases.[8][9][10][11] The (5-chloropyrimidin-2-yl) moiety is a cornerstone of the Nerandomilast structure, highlighting the industrial and clinical relevance of this building block.[8]
Synthesis and Chemical Reactivity
The synthesis of this compound is not widely detailed in readily available academic literature, but its preparation can be logically inferred from established chemical transformations of pyrimidine derivatives. The most plausible and industrially scalable approach involves the reduction of a corresponding carbonyl compound.
Proposed Synthetic Workflow
A logical synthetic pathway begins with a suitable 5-chloropyrimidine precursor bearing a carbonyl group at the 2-position, such as an aldehyde or an ester. This precursor is then reduced to the primary alcohol.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Reduction of 5-Chloropyrimidine-2-carbaldehyde (Illustrative)
While a specific protocol for this exact substrate is not available, the following procedure is based on well-established methods for the reduction of heterocyclic aldehydes and serves as a self-validating, illustrative guide for researchers.
Disclaimer: This protocol is illustrative. Researchers must conduct their own risk assessment and optimization.
-
Reaction Setup: To a stirred solution of 5-chloropyrimidine-2-carbaldehyde (1.0 eq) in anhydrous methanol or ethanol (approx. 0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise over 15-20 minutes. The portion-wise addition is a critical safety and control measure to manage the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-3 hours).
-
Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution at 0 °C. The majority of the organic solvent is then removed under reduced pressure.
-
Extraction: Extract the resulting aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes). The choice of ethyl acetate is based on its ability to dissolve the product while having limited miscibility with water.
-
Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Final Product: The crude product can be purified by silica gel column chromatography to yield this compound as a solid.
Core Reactivity
The utility of this compound stems from its two distinct reactive sites:
-
The Hydroxymethyl Group (-CH₂OH): This primary alcohol can be readily converted into a better leaving group (e.g., a tosylate, mesylate, or halide) to facilitate nucleophilic substitution. Alternatively, it can be oxidized to the corresponding aldehyde or carboxylic acid for further transformations.
-
The C-Cl Bond: The chlorine atom on the electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of amines, alcohols, or thiols.[12] It can also participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, a key strategy in modern drug synthesis.[8][13]
This dual reactivity allows for sequential and controlled modifications, making it a highly valuable and versatile building block.
Application in the Synthesis of Nerandomilast (BI 1015550)
The synthesis of the PDE4B inhibitor Nerandomilast demonstrates the practical application of chloropyrimidine chemistry.[8][9][13] Although the exact multi-step synthesis of the drug involves complex intermediates, the core structure incorporates a 5-chloro-2-(piperidin-4-yl)pyrimidine fragment.[8] this compound serves as a logical precursor to this fragment.
Caption: Logical role of this compound in Nerandomilast synthesis.
This workflow illustrates how the hydroxymethyl group is likely first activated, followed by substitution with a protected piperidine derivative. The resulting key fragment is then coupled with the other major part of the molecule to complete the synthesis of the final active pharmaceutical ingredient (API).
Spectroscopic Characterization (Predicted)
-
A singlet around 8.7-8.9 ppm, corresponding to the two equivalent protons on the pyrimidine ring (H4 and H6).
-
A doublet or singlet around 4.6-4.8 ppm, corresponding to the methylene protons of the hydroxymethyl group (-CH₂OH).
-
A triplet or broad singlet around 5.0-5.5 ppm, corresponding to the hydroxyl proton (-OH), which may exchange with D₂O.
Mass spectrometry data (ESI-MS) would be expected to show a protonated molecular ion [M+H]⁺ at m/z 145.0, exhibiting a characteristic isotopic pattern for a monochlorinated compound (~3:1 ratio for [M+H]⁺ and [M+2+H]⁺).[1]
Safety and Handling
This compound is associated with several hazard classifications and requires careful handling in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its well-defined reactivity, rooted in the privileged pyrimidine scaffold, provides medicinal chemists with a reliable and versatile building block for constructing complex and highly functionalized therapeutic agents. Its integral role in the synthesis of promising drug candidates like Nerandomilast underscores its technical and commercial importance, making a thorough understanding of its properties and reactivity essential for researchers and scientists in the pharmaceutical industry.
References
- 1. PubChemLite - this compound (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. This compound - CAS:944902-98-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. (5-Chloro-pyriMidin-2-yl)-Methanol Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. researchgate.net [researchgate.net]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Nerandomilast (BI 1015550) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 12. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 13. Collection - Development of a Scalable Asymmetric Process for the Synthesis of Selective PDE4B Inhibitor Nerandomilast (BI 1015550) - Organic Process Research & Development - Figshare [acs.figshare.com]
An In-depth Technical Guide to the Biological Activity of (5-Chloropyrimidin-2-yl)methanol Derivatives
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2] This guide focuses on a specific, promising subclass: derivatives of (5-Chloropyrimidin-2-yl)methanol. While direct literature on this exact family is emerging, by synthesizing data from the broader class of 2,5-substituted pyrimidines, we can construct a robust framework for understanding their potential biological activity, mechanism of action, and the experimental workflows required for their evaluation. This document serves as a technical resource for researchers and drug development professionals, providing not only established protocols but also the scientific rationale behind them, with a primary focus on anticancer applications.
Introduction: The Pyrimidine Scaffold in Oncology
Nitrogen-containing heterocyclic compounds are pivotal in medicinal chemistry, with the pyrimidine ring being a particularly privileged structure.[3] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[1] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of drugs targeting a wide array of diseases, most notably cancer.[2][4]
Many pyrimidine-based drugs function as kinase inhibitors.[5] Kinases are a class of enzymes that catalyze the transfer of phosphate groups to specific substrates, a process known as phosphorylation. This process acts as a molecular "on/off" switch for a vast number of cellular signaling pathways that control cell growth, proliferation, differentiation, and death (apoptosis). In many cancers, kinases become dysregulated, leading to uncontrolled cell proliferation and survival. Pyrimidine derivatives, by mimicking the ATP binding site of these enzymes, can effectively block their activity and halt downstream oncogenic signaling.[5]
The this compound core represents a key building block for creating novel kinase inhibitors. The chlorine atom at the 5-position and the methanol group at the 2-position provide reactive handles for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[3]
Postulated Mechanism of Action: Kinase Inhibition
Based on extensive research into related 2,5-disubstituted pyrimidines, the primary mechanism of action for derivatives of this compound is likely the inhibition of protein kinases.[4][6] The 5-chloro substituent is particularly noteworthy. In a study on chloropyrimidine inhibitors of the MSK1 kinase, the 2-chloro moiety was found to act as an electrophile, forming a covalent bond with a cysteine residue near the active site through an SNAr reaction.[7] This covalent interaction leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action. It is plausible that derivatives of the this compound scaffold could be designed to exploit a similar covalent targeting strategy.
The downstream consequences of kinase inhibition are profound and form the basis of the therapeutic effect:
-
Inhibition of Cell Proliferation: By blocking signals that tell cancer cells to grow and divide, these compounds can induce a cytostatic effect.
-
Induction of Apoptosis: Cancer cells often evade programmed cell death. Kinase inhibitors can reactivate apoptotic pathways, leading to the selective elimination of malignant cells. Research on 2,4,5-trisubstituted pyrimidines has shown that potent CDK9 inhibitors can reduce the levels of anti-apoptotic proteins like Mcl-1 and activate caspase-3, a key executioner of apoptosis.[6]
Below is a conceptual diagram of a generic kinase signaling pathway and the point of intervention for a pyrimidine-based inhibitor.
Caption: Simplified RTK signaling pathway inhibited by a pyrimidine derivative.
A Systematic Workflow for Biological Evaluation
Evaluating a novel library of this compound derivatives requires a multi-step, logical approach to move from broad screening to detailed mechanistic studies. This workflow ensures that resources are focused on the most promising candidates.
Caption: A three-phase workflow for evaluating novel pyrimidine derivatives.
Detailed Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)
Expertise & Rationale: The MTT assay is a foundational colorimetric assay to assess a compound's effect on cell viability.[4] It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] This initial screen is crucial for quickly identifying active compounds and determining their half-maximal inhibitory concentration (IC50), a key measure of potency.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., HeLa, MCF-7, A549) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Causality: Seeding at an optimal density in the exponential growth phase ensures that the cells are healthy and responsive to treatment, providing a reliable baseline for metabolic activity.
-
-
Compound Treatment:
-
After 24 hours of incubation (to allow for cell adherence), prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Include a "medium only" blank control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Causality: A 48-72 hour incubation period is typically sufficient to observe significant effects on cell proliferation.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Causality: During this incubation, only metabolically active cells will convert the MTT into formazan crystals. The duration is optimized to allow for sufficient formazan production without causing toxicity from the MTT reagent itself.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or placing on an orbital shaker for 10 minutes.
-
Causality: The formazan product is insoluble. A solubilizing agent is required to release the purple color into the solution for spectrophotometric measurement.
-
-
Data Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: Viability % = 100 × (OD_treated - OD_blank) / (OD_control - OD_blank)
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation:
| Compound ID | Derivative Structure | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| Cmpd-01 | (R = H) | 15.2 | 21.8 | 18.5 |
| Cmpd-02 | (R = 4-F-Phenyl) | 1.8 | 3.5 | 2.1 |
| Cmpd-03 | (R = 4-MeO-Phenyl) | 5.6 | 8.1 | 6.4 |
| Doxorubicin | (Control) | 0.5 | 0.8 | 0.6 |
Table 1: Example data table for presenting IC50 values from MTT assays.
Protocol 2: Mechanism of Action - In Vitro Kinase Assay
Expertise & Rationale: Once a compound shows cellular activity, it is critical to validate that it works via the hypothesized mechanism. An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific target kinase.[8] This is a cell-free system that isolates the interaction between the inhibitor, the kinase, and its substrate, providing unambiguous evidence of target engagement. Radiometric assays, while requiring special handling, are often considered the gold standard for sensitivity.[8]
Step-by-Step Methodology:
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction buffer containing MgCl2, DTT, and a buffer like Tris-HCl.
-
Add the purified recombinant target kinase (e.g., CDK9, MSK1) to the buffer.
-
Add the test compound at various concentrations.
-
Causality: The reaction buffer is optimized to provide the ideal ionic and pH environment for the kinase to be active.
-
-
Initiating the Kinase Reaction:
-
To initiate the reaction, add a mix containing the kinase's specific peptide substrate and ATP, with one of the ATP's phosphate groups being the radioisotope ³²P (i.e., [γ-³²P]ATP). The total ATP concentration should be near the enzyme's Km(ATP) for accurate IC50 determination.[9]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes) within the linear range of the reaction.
-
Causality: Using ATP at its Michaelis-Menten constant (Km) provides a standardized condition for comparing the potency of different inhibitors.[9]
-
-
Stopping the Reaction and Separation:
-
Stop the reaction by adding a solution like phosphoric acid.
-
Spot the reaction mixture onto a phosphocellulose paper filter.
-
Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP. The phosphorylated peptide substrate will bind to the paper.
-
Causality: The phosphocellulose paper is negatively charged and will bind the positively charged peptide substrate, while the free, negatively charged ATP is washed away. This separation is the key to measuring only the phosphate that has been transferred by the kinase.
-
-
Quantification:
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Causality: The amount of radioactivity detected is directly proportional to the activity of the kinase.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Expertise & Rationale: A key desired outcome for an anticancer agent is the induction of apoptosis. Flow cytometry provides a powerful, quantitative method to assess this at the single-cell level.[6] This protocol uses two dyes:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[3]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[10]
By using both dyes, we can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cell populations.[6][10]
Caption: Principle of cell state differentiation using Annexin V and PI staining.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine them with the supernatant from the corresponding well.
-
Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Causality: It is critical to collect both floating and adherent cells, as apoptotic cells often detach. Failing to do so would lead to a significant underestimation of the apoptotic population.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Causality: Incubation in the dark is necessary to prevent photobleaching of the fluorescent dyes.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Causality: Prompt analysis is required because cells will not remain viable in the binding buffer for extended periods, which could lead to artifacts.
-
-
Data Analysis:
-
The flow cytometer will generate dot plots of PI fluorescence versus Annexin V-FITC fluorescence.
-
Gate the populations to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic/dead cells (often considered artifacts)
-
-
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound derivatives is not yet widely published, we can infer key principles from related pyrimidine series.[3][11] The development of potent derivatives will rely on systematic modifications at the key positions.
-
The C2-Methanol Position: The hydroxyl group of the methanol is a prime site for derivatization. It can be converted into an ether or ester, or used as a handle to attach larger, more complex moieties via linkers. In one study, replacing a 2-chloro with a 2-benzyloxy group was a key step in synthesizing 2,5-disubstituted pyrimidines with cytotoxic activity.[4] This suggests that exploring various substitutions at this position is a valid strategy.
-
The C5-Chloro Position: The electron-withdrawing nature of the chlorine atom activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[7] While the C5-position is less reactive to direct substitution, its electronic influence is critical. SAR studies on pyrimido[4,5-b]indoles showed that replacing a 5-H with a 5-Cl was detrimental to activity, indicating that steric bulk or electronic properties at this position must be carefully considered.
-
The C4-Position: This position is often a key site for introducing amine-containing side chains that can form critical hydrogen bonds within the ATP-binding pocket of a target kinase. The nature of this substituent frequently governs the selectivity and potency of the inhibitor.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents, particularly kinase inhibitors for oncology. Its synthetic tractability allows for the creation of diverse chemical libraries amenable to systematic biological evaluation. This guide provides a comprehensive framework for such an evaluation, grounded in established, robust methodologies. The provided protocols for assessing cell viability, kinase inhibition, and apoptosis serve as a self-validating system to identify and characterize promising lead compounds.
Future work should focus on synthesizing a focused library of derivatives and screening them using the workflow outlined herein. The resulting data will be crucial for establishing a detailed Structure-Activity Relationship specific to this scaffold, which will, in turn, guide the rational design of next-generation compounds with enhanced potency, selectivity, and drug-like properties.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. wjarr.com [wjarr.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - CAS:944902-98-1 - Sunway Pharm Ltd [3wpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of (5-Chloropyrimidin-2-yl)methanol in Modern Drug Discovery: A Technical Guide
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] Among the diverse array of pyrimidine-based building blocks, (5-Chloropyrimidin-2-yl)methanol has emerged as a particularly versatile and strategic starting material. Its unique substitution pattern, featuring a reactive chlorine atom at the 5-position and a functionalizable hydroxymethyl group at the 2-position, offers medicinal chemists a powerful tool for the synthesis of highly substituted and potent drug candidates. This technical guide provides an in-depth analysis of the applications of this compound in drug discovery, with a primary focus on the development of kinase inhibitors. We will explore its synthetic utility, delve into specific examples of its incorporation into bioactive molecules, and provide detailed experimental protocols to illustrate its practical application.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. This has made them one of the most important classes of drug targets.[2] The pyrimidine ring is a common feature in a multitude of approved and investigational kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases makes it an ideal scaffold for designing potent and selective inhibitors. The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This compound (CAS No: 944902-98-1) is a solid compound with a molecular weight of 144.56 g/mol and the molecular formula C5H5ClN2O.[3][4][5] Its structure presents two key features for synthetic elaboration:
-
The 5-Chloro Substituent: This position is susceptible to nucleophilic aromatic substitution (SNA_r_) reactions, allowing for the introduction of a wide range of amine, ether, and thioether functionalities. This is a common strategy to engage with the solvent-exposed region of the kinase ATP-binding site.
-
The 2-Hydroxymethyl Group: This functional group can be readily oxidized to an aldehyde or carboxylic acid, or used in etherification and esterification reactions. This provides a handle for introducing substituents that can interact with other regions of the target protein or for modulating the physicochemical properties of the final compound.
Synthetic Utility and Key Reactions
The reactivity of this compound allows for a variety of chemical transformations, making it a valuable building block for creating diverse chemical libraries.
Nucleophilic Aromatic Substitution at C5
The chlorine atom at the 5-position is the primary site for diversification. A common and powerful reaction is the Buchwald-Hartwig amination, which allows for the coupling of a wide array of primary and secondary amines.
Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Modification of the 2-Hydroxymethyl Group
The hydroxymethyl group at the 2-position offers a secondary point of modification.
Table 1: Common Transformations of the 2-Hydroxymethyl Group
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Oxidation | Dess-Martin periodinane (DMP), CH2Cl2 | Aldehyde (-CHO) |
| Jones reagent (CrO3, H2SO4), acetone | Carboxylic acid (-COOH) | |
| Etherification | NaH, Alkyl halide (R-X), THF | Ether (-CH2OR) |
| Esterification | Acyl chloride (RCOCl), Pyridine | Ester (-CH2OCOR) |
Application in the Synthesis of Kinase Inhibitors: Case Studies
While direct examples starting from this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous patented kinase inhibitors. The following sections will illustrate its potential by outlining synthetic strategies for classes of inhibitors where this building block would be highly valuable.
Aurora Kinase Inhibitors
Aurora kinases are crucial for mitotic progression, and their inhibition is a validated anti-cancer strategy. Several potent Aurora kinase inhibitors feature a 2,4-disubstituted pyrimidine scaffold.[6][7]
Hypothetical Synthesis of an Aurora Kinase Inhibitor Intermediate:
The synthesis of a key intermediate for an Aurora kinase inhibitor could be envisioned starting from this compound.
Experimental Protocol:
Step 1: Oxidation of this compound to 5-Chloro-pyrimidine-2-carbaldehyde
-
To a stirred solution of this compound (1.0 g, 6.92 mmol) in anhydrous dichloromethane (30 mL) at 0 °C, add Dess-Martin periodinane (3.52 g, 8.30 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL) and a 10% aqueous solution of sodium thiosulfate (20 mL).
-
Stir vigorously for 30 minutes until both layers are clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde.
Step 2: Reductive Amination to form a 2-Aminomethyl-5-chloropyrimidine Derivative
-
Dissolve the crude 5-Chloro-pyrimidine-2-carbaldehyde (from Step 1) in methanol (25 mL).
-
Add the desired primary or secondary amine (1.1 eq.) and acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Concentrate the mixture under reduced pressure and partition the residue between ethyl acetate (50 mL) and water (30 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
This intermediate can then undergo a subsequent nucleophilic aromatic substitution at the 5-position to complete the synthesis of the target Aurora kinase inhibitor.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Mutations in EGFR are key drivers in several cancers, particularly non-small cell lung cancer. Many EGFR inhibitors are based on an anilinopyrimidine scaffold.[8][9][10]
Logical Flow for EGFR Inhibitor Synthesis:
Caption: A potential synthetic pathway for EGFR inhibitors utilizing this compound.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are essential regulators of the cell cycle, and their inhibitors have shown significant promise in cancer therapy.[11][12] The 2,4-diaminopyrimidine scaffold is a common feature in many CDK inhibitors.
Table 2: Representative CDK Inhibitory Data for Pyrimidine Scaffolds
| Compound Class | Target CDK | IC50 (nM) | Reference |
| Dianilinopyrimidines | CDK2 | 50-200 | [11] |
| 2-Anilino-4-triazolpyrimidine | CDK4 | 8.5 - 62.0 | Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors |
| Thiazolyl-pyrimidines | CDK4/6 | 7 - 10 | [12] |
While not directly synthesized from this compound in the cited literature, the structural elements highlight the importance of the substituted pyrimidine core. A synthetic chemist could readily adapt this starting material to generate novel CDK inhibitor libraries.
Biological Evaluation of Derived Compounds
Once a library of compounds has been synthesized from this compound, a cascade of biological assays is necessary to determine their potential as drug candidates.
Workflow for Biological Evaluation:
Caption: A typical workflow for the biological evaluation of novel kinase inhibitors.
Conclusion and Future Perspectives
This compound stands as a valuable and versatile building block in the medicinal chemist's toolbox. Its dual reactive sites provide a platform for the efficient generation of diverse and highly substituted pyrimidine derivatives. While direct literature examples of its use in the synthesis of late-stage clinical candidates are emerging, its structural motifs are clearly embedded in the design of numerous potent kinase inhibitors. The strategic application of this reagent, coupled with modern synthetic methodologies and robust biological screening, holds significant promise for the discovery of next-generation therapeutics. As the demand for novel and selective kinase inhibitors continues to grow, we anticipate that the utility of this compound in drug discovery programs will become increasingly prominent.
References
- 1. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 944902-98-1 [sigmaaldrich.com]
- 4. chakrachem.com [chakrachem.com]
- 5. (5-Chloro-pyriMidin-2-yl)-Methanol Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of CDK4/6 Inhibitors: A Five Years Update | MDPI [mdpi.com]
The Versatile Heterocyclic Building Block: A Technical Guide to (5-Chloropyrimidin-2-yl)methanol
Introduction: The Strategic Importance of the Pyrimidine Core in Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic bioactive molecules.[1][2] Its presence in the nucleobases of DNA and RNA has made it a prime target for the development of a diverse array of therapeutic agents.[1] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2][3] A significant class of pyrimidine-based drugs are kinase inhibitors, which are crucial for regulating cell signaling and growth.[4]
This guide focuses on a particularly valuable heterocyclic building block: (5-Chloropyrimidin-2-yl)methanol . Its unique arrangement of a reactive chlorine atom and a versatile hydroxymethyl group on the pyrimidine ring makes it a highly sought-after intermediate for the synthesis of complex molecular architectures in drug discovery and agrochemical research.[4][5]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 944902-98-1 | [6] |
| Molecular Formula | C₅H₅ClN₂O | [6] |
| Molecular Weight | 144.56 g/mol | [6] |
| Appearance | Solid | [2] |
| Boiling Point | 238.4±20.0 °C (Predicted) | [6] |
| Density | 1.422±0.06 g/cm³ (Predicted) | [6] |
| pKa | 13.25±0.10 (Predicted) | [6] |
Synthesis of this compound: A Strategic Approach
A robust and scalable synthesis of this compound is paramount for its application in large-scale medicinal chemistry programs. While multiple synthetic routes are conceivable, a common and logical approach involves the chlorination of a suitable pyrimidine precursor followed by the reduction of a carbonyl group at the 2-position.
A plausible synthetic pathway can be envisioned starting from 5-chlorouracil, a commercially available starting material. The synthesis of 2,4,5-trichloropyrimidine from 5-chlorouracil has been reported.[7] Subsequent selective reduction of the 2-chloro position to a hydroxymethyl group would yield the target compound.
Alternatively, a more direct approach could involve the formylation of a suitable 2-chloropyrimidine derivative at the 5-position, followed by reduction. The reduction of a formyl group to a primary alcohol is a standard transformation in organic synthesis, often achieved with high efficiency using reducing agents like sodium borohydride.[8]
Representative Synthetic Protocol: Reduction of a 2-Chloro-5-formylpyrimidine Intermediate
This protocol outlines a general procedure for the reduction of a hypothetical 2-chloro-5-formylpyrimidine to this compound using sodium borohydride. This method is based on well-established chemical principles for the reduction of aldehydes.[8]
Step 1: Dissolution of the Starting Material
-
In a round-bottom flask, dissolve 1 equivalent of 2-chloro-5-formylpyrimidine in a suitable alcoholic solvent, such as methanol or ethanol, at room temperature.
Step 2: Addition of the Reducing Agent
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (e.g., 1.1 to 1.5 equivalents) of sodium borohydride (NaBH₄) portion-wise, while monitoring the reaction temperature. The reaction is typically exothermic.
Step 3: Reaction Monitoring
-
Stir the reaction mixture at 0°C to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Step 4: Quenching and Work-up
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess sodium borohydride.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Step 5: Purification
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization to afford the pure product.
Chemical Reactivity and Synthetic Utility
This compound possesses two key functional groups that dictate its reactivity and utility as a building block: the chlorine atom at the 5-position and the hydroxymethyl group at the 2-position.
Reactions at the 5-Position: The Versatility of the Chlorine Atom
The chlorine atom on the pyrimidine ring is a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, in particular, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
dot
Caption: Key cross-coupling reactions at the C5 position.
These reactions allow for the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties at the 5-position, enabling the rapid generation of diverse compound libraries for biological screening.
Reactions at the 2-Position: Leveraging the Hydroxymethyl Group
The hydroxymethyl group at the 2-position offers another site for chemical modification, primarily through reactions involving the hydroxyl group.
1. Williamson Ether Synthesis:
The Williamson ether synthesis is a classic and reliable method for forming ethers.[7][9] The hydroxyl group of this compound can be deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide, forming a new ether linkage.[7][9][10]
dot
Caption: Williamson ether synthesis workflow.
This reaction is particularly useful for introducing a variety of side chains, including those that can modulate pharmacokinetic properties or provide additional binding interactions with a biological target.
2. Nucleophilic Substitution:
The hydroxymethyl group can also be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles. This two-step process allows for the introduction of a wider range of functional groups at the 2-position.
Applications in Drug Discovery and Agrochemicals
The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules.
Kinase Inhibitors
The pyrimidine core is a well-established scaffold for the development of kinase inhibitors.[4] The ability to functionalize both the 2- and 5-positions of the pyrimidine ring allows for the fine-tuning of inhibitor potency and selectivity. For instance, the hydroxymethyl group can be elaborated to interact with the solvent-exposed region of the kinase active site, while the substituent at the 5-position can be designed to occupy a hydrophobic pocket.
Antiviral and Antifungal Agents
Pyrimidine derivatives have also shown significant promise as antiviral and antifungal agents.[5][10] The structural similarity of the pyrimidine ring to the nucleobases allows these compounds to interfere with viral or fungal nucleic acid replication. The diverse substituents that can be introduced using this compound as a starting material enable the exploration of a broad chemical space in the search for novel antimicrobial agents.
Conclusion
This compound is a versatile and valuable heterocyclic building block with significant potential in drug discovery and agrochemical research. Its readily modifiable chlorine and hydroxymethyl groups provide synthetic chemists with the flexibility to generate a wide array of complex molecules. A thorough understanding of its synthesis and reactivity is key to unlocking its full potential in the development of novel therapeutic and agricultural agents.
References
- 1. CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine - Google Patents [patents.google.com]
- 2. 5-Pyrimidinemethanol, 2-chloro- | 1046816-75-4 [chemicalbook.com]
- 3. japsonline.com [japsonline.com]
- 4. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 6. (5-Chloro-pyriMidin-2-yl)-Methanol Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. EP0546418B1 - Process for the preparation of 5-substituted 2-chloropyridines - Google Patents [patents.google.com]
- 10. Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and synthesis of novel pyrimidine-based compounds
In-depth Technical Guide on the Discovery and Synthesis of Novel Pyrimidine-Based Compounds
bstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of FD-approved drugs.[1][2][3] This guide provides a comprehensive exploration of the discovery and synthesis of novel pyrimidine-based compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the strategic design of pyrimidine derivatives, dissect key synthetic methodologies with an emphasis on the causality behind experimental choices, and present detailed protocols for their synthesis and biological evaluation. By integrating classical and modern synthetic approaches with insights into structure-activity relationships, this guide aims to equip the reader with the knowledge to rationally design and synthesize the next generation of pyrimidine-based therapeutics.
The Pyrimidine Core: Privileged Scaffold in Medicinal Chemistry
The six-membered heterocyclic pyrimidine ring, with nitrogen atoms at positions 1 and 3, is a fundamental building block in nature, most notably as a component of the nucleobases cytosine, thymine, and uracil.[2][3] This inherent biological relevance makes the pyrimidine nucleus a "privileged scaffold" in drug discovery, offering a versatile template for designing molecules that can interact with a wide range of biological targets.[1] The diverse pharmacological activities of pyrimidine derivatives are well-documented, spanning anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular applications.[1][2][3][4]
The success of pyrimidine-based drugs, such as the anticancer agent 5-Fluorouracil and the antiviral Zidovudine (ZT), underscores the therapeutic potential of this heterocyclic system.[1][5][6] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (DME) profile, as well as its target-binding affinity.[7]
Strategic pproaches to Pyrimidine Synthesis
The synthesis of pyrimidine derivatives has evolved significantly, moving from classical condensation reactions to more efficient and sustainable modern methodologies. The choice of synthetic route is critical and is dictated by the desired substitution pattern, scalability, and environmental impact.
2.1. Classical Synthesis: The Foundation
The Biginelli Reaction: First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) remains a robust and widely used method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.[8][9][10] The reaction is typically acid-catalyzed and proceeds through a series of bimolecular reactions, including an aldol condensation and nucleophilic addition.[8]
Mechanism of the Biginelli Reaction The reaction mechanism involves an initial acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester. Subsequent cyclization and dehydration yield the dihydropyrimidine product.[8]
Caption: Simplified workflow of the Biginelli Reaction.
2.2. Modern Synthetic Methodologies: Efficiency and Sustainability
Modern synthetic chemistry has introduced several innovative techniques that offer significant advantages over classical methods, including shorter reaction times, higher yields, and greener reaction conditions.
Microwave-ssisted Synthesis: The use of microwave irradiation as a heating source has revolutionized organic synthesis.[11][12] In pyrimidine synthesis, microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields with cleaner reaction profiles.[11][12][13][14] This technique is particularly effective for multicomponent reactions and for the synthesis of fused pyrimidine systems.[11][15]
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials.[16] The Biginelli reaction is a classic example of an MCR. Modern MCRs for pyrimidine synthesis often employ novel catalysts and reaction conditions to achieve high levels of complexity and diversity in a single synthetic operation.[16][17][18] These reactions are atom-economical and align with the principles of green chemistry by reducing the number of synthetic steps and waste generation.[16]
Catalyst-Driven pproaches: The development of novel catalysts has been instrumental in advancing pyrimidine synthesis. Both metal-based and organocatalysts are employed to enhance reaction rates, yields, and regioselectivity.[1][19] For example, iridium-catalyzed multicomponent synthesis allows for the regioselective formation of highly substituted pyrimidines from amidines and alcohols.[17][18][19]
Experimental Protocols: Practical Guide
This section provides detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of novel pyrimidine-based compounds. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
3.1. General Protocol for Microwave-ssisted Biginelli Reaction
This protocol describes a general procedure for the synthesis of dihydropyrimidinones using microwave irradiation.
Materials:
-
romatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (e.g., Yb(OTf)3, 5 mol%)
-
Ethanol (2 mL)
-
Microwave reactor vials (10 mL)
Procedure:
-
In a 10 mL microwave reactor vial, combine the aromatic aldehyde, ethyl acetoacetate, urea/thiourea, and catalyst.
-
dd ethanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-140°C for 10-30 minutes.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
fter completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Validation: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
3.2. Protocol for In Vitro nticancer ctivity Evaluation (MTT ssay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer compounds.[7]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrimidine compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized pyrimidine compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
fter the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: The results of the MTT assay are typically presented as IC50 values.
| Compound | MCF-7 IC50 (µM) | HepG-2 IC50 (µM) | 549 IC50 (µM) |
| Control Drug (e.g., Doxorubicin) | Insert Value | Insert Value | Insert Value |
| Pyrimidine Derivative 1 | Insert Value | Insert Value | Insert Value |
| Pyrimidine Derivative 2 | Insert Value | Insert Value | Insert Value |
Structure-ctivity Relationship (SR) and Drug Design
Understanding the structure-activity relationship (SR) is crucial for the rational design of potent and selective pyrimidine-based drugs.[2][22] SR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity.[22]
For instance, in the development of anticancer agents, substitutions at the C2, C4, and C5 positions of the pyrimidine ring have been shown to significantly influence cytotoxicity.[3][23] The introduction of different aryl groups, halogen atoms, or other functional moieties can alter the compound's interaction with its biological target, such as a specific kinase or enzyme.[21][22]
Logical Flow for SR-Guided Drug Design
Caption: Iterative cycle of SR-guided drug design.
Future Perspectives and Conclusion
The field of pyrimidine chemistry continues to be a vibrant area of research with immense potential for the discovery of novel therapeutics.[1][21] Future advancements will likely focus on the development of even more efficient and sustainable synthetic methods, including flow chemistry and biocatalysis. The integration of computational tools, such as molecular docking and artificial intelligence, will play an increasingly important role in the rational design and optimization of pyrimidine-based drug candidates.[1]
References
- 1. ijsat.org [ijsat.org]
- 2. Structure-ctivity Relationships of Pyrimidine Derivatives and their Biological ctivity - Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and Biological ctivities of Some Pyrimidine Derivatives: Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. benchchem.com [benchchem.com]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Facile Microwave-ssisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. queous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Collection - Sustainable Multicomponent Pyrimidine Synthesis - Journal of the merican Chemical Society - Figshare [acs.figshare.com]
- 19. Pyrimidine synthesis [organic-chemistry.org]
- 20. jchemrev.com [jchemrev.com]
- 21. gsconlinepress.com [gsconlinepress.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Structure-ctivity Relationships of Pyrimidine Derivatives and their Biological ctivity - Review | Bentham Science [eurekaselect.com]
Spectroscopic and Analytical Profile of (5-Chloropyrimidin-2-yl)methanol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics of (5-Chloropyrimidin-2-yl)methanol, a key intermediate in pharmaceutical and agrochemical research. While experimental data for this specific compound is not widely published, this document leverages established principles of spectroscopic interpretation and data from analogous structures to present a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals requiring a detailed understanding of the analytical profile of this molecule.
Molecular Structure and Key Features
This compound possesses a pyrimidine ring substituted with a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position. This arrangement of functional groups dictates its chemical reactivity and gives rise to a unique spectroscopic fingerprint. Understanding this structure is fundamental to interpreting the spectral data that follows.
Molecular Formula: C₅H₅ClN₂O[1]
Molecular Weight: 144.56 g/mol [1]
CAS Number: 944902-98-1[1]
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons, the methylene protons, and the hydroxyl proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | Singlet | 2H | H4, H6 |
| ~4.8 | Singlet | 2H | -CH₂- |
| ~3.5 (variable) | Singlet (broad) | 1H | -OH |
Causality Behind Predictions:
-
Aromatic Protons (H4, H6): The two protons on the pyrimidine ring are in chemically equivalent environments, leading to a single signal. Their significant downfield shift is due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current.
-
Methylene Protons (-CH₂-): The protons of the hydroxymethyl group are adjacent to the electron-withdrawing pyrimidine ring, resulting in a downfield shift compared to a typical primary alcohol.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show four signals corresponding to the four distinct carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 | C2 |
| ~158 | C4, C6 |
| ~122 | C5 |
| ~64 | -CH₂- |
Causality Behind Predictions:
-
C2: This carbon is bonded to two electronegative nitrogen atoms and the hydroxymethyl group, causing it to be the most deshielded carbon and appear furthest downfield.
-
C4, C6: These two carbons are equivalent and are deshielded by the adjacent nitrogen atoms, resulting in a downfield chemical shift.
-
C5: The carbon bearing the chlorine atom is expected to be shielded relative to the other ring carbons due to the halogen's electron-donating resonance effect, though its electronegativity will still result in a downfield shift compared to an unsubstituted pyrimidine.
-
-CH₂-: The methylene carbon is shielded relative to the aromatic carbons but is deshielded compared to a simple alkane due to the attachment of the electronegative oxygen and the pyrimidine ring.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the O-H, C-H, C=N, and C-Cl bonds.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600-1550 | Medium-Strong | C=N stretch (pyrimidine ring) |
| 1450-1400 | Medium-Strong | C=C stretch (pyrimidine ring) |
| 1100-1000 | Strong | C-O stretch (primary alcohol) |
| 800-700 | Strong | C-Cl stretch |
Causality Behind Predictions:
-
O-H Stretch: The broadness of this peak is a result of intermolecular hydrogen bonding between the alcohol functional groups.
-
C-H Stretches: Aromatic C-H stretches typically appear at a slightly higher wavenumber than aliphatic C-H stretches.
-
Ring Vibrations (C=N and C=C): The pyrimidine ring will exhibit characteristic stretching vibrations in the fingerprint region.
-
C-O Stretch: The stretching vibration of the C-O single bond in the primary alcohol is expected to be a strong absorption.
-
C-Cl Stretch: The carbon-chlorine bond stretch will appear in the lower wavenumber region of the spectrum.
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal.
-
Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Data Acquisition: Collect the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrometry Data:
Based on the molecular formula C₅H₅ClN₂O, the predicted mass spectrum will show a molecular ion peak cluster corresponding to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl).
| Ion | Predicted m/z (³⁵Cl) | Predicted m/z (³⁷Cl) | Relative Abundance |
| [M]⁺ | 144.01 | 146.01 | ~3:1 |
| [M+H]⁺ | 145.02 | 147.02 | ~3:1 |
| [M+Na]⁺ | 167.00 | 169.00 | ~3:1 |
Fragmentation Pattern:
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:
-
Loss of H₂O: Dehydration of the molecular ion to form a fragment at m/z 126.
-
Loss of CH₂O: Loss of formaldehyde from the molecular ion to give a fragment at m/z 114.
-
Loss of Cl: Cleavage of the carbon-chlorine bond to yield a fragment at m/z 109.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, often coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions.
-
Mass Analysis: Analyze the ions in the mass spectrometer to obtain a full scan mass spectrum.
-
Tandem MS (MS/MS): For structural confirmation, select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a comprehensive analytical framework for researchers working with this compound. While these predictions are based on sound scientific principles, experimental verification is always recommended for definitive structural confirmation.
References
Methodological & Application
Application Notes & Protocols: Synthesis of (5-Chloropyrimidin-2-yl)methanol
Abstract
(5-Chloropyrimidin-2-yl)methanol is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Its unique electronic and structural features make it a valuable intermediate for synthesizing a wide array of pharmacologically active molecules. This document provides a comprehensive guide for researchers, detailing a robust and regioselective synthetic protocol starting from the commercially available 2,5-dichloropyrimidine. The featured methodology leverages a temperature-controlled, organolithium-mediated halogen-metal exchange, followed by electrophilic trapping with formaldehyde. This application note explains the underlying chemical principles, provides a detailed step-by-step protocol, and addresses critical safety and handling considerations to ensure a successful and reproducible synthesis.
Introduction: The Significance of Pyrimidine Scaffolds
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This compound, in particular, serves as a versatile precursor, offering two distinct points for chemical modification: the hydroxyl group for esterification or etherification, and the chlorine atom for nucleophilic aromatic substitution or cross-coupling reactions. An efficient and reliable synthesis of this intermediate is therefore of paramount importance for accelerating drug discovery timelines.
Reaction Principle and Mechanistic Overview
The selected synthetic strategy hinges on the differential reactivity of the two chlorine atoms in the starting material, 2,5-dichloropyrimidine.[3] The chlorine atom at the C2 position is more susceptible to metal-halogen exchange than the one at the C5 position.[4] This regioselectivity is exploited by using a strong organometallic base, such as n-butyllithium (n-BuLi), at very low temperatures.
The core mechanism involves three key steps:
-
Regioselective Metal-Halogen Exchange: At -78 °C, n-butyllithium preferentially abstracts the chlorine atom at the C2 position of 2,5-dichloropyrimidine. This forms a highly reactive 5-chloro-2-lithiopyrimidine intermediate. The low temperature is critical to prevent side reactions, such as attack at the C5 position or decomposition of the organolithium intermediate.[5][6]
-
Nucleophilic Addition (Electrophilic Quench): The lithiated intermediate is a potent nucleophile. It readily attacks the electrophilic carbon of formaldehyde (used in its solid, polymeric form, paraformaldehyde, for ease of handling). This addition reaction forms a lithium alkoxide intermediate.
-
Aqueous Work-up (Protonation): The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). This protonates the alkoxide, yielding the final product, this compound.
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol outlines the synthesis on a 10 mmol scale. All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the highly reactive organolithium intermediate.[7]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents |
| 2,5-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 1.49 g | 10.0 | 1.0 |
| n-Butyllithium | C₄H₉Li | 64.06 | 4.4 mL | 11.0 | 1.1 |
| Paraformaldehyde | (CH₂O)n | (30.03)n | 0.45 g | 15.0 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | - |
| Saturated NH₄Cl (aq.) | NH₄Cl | 53.49 | ~20 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~150 mL | - | - |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | ~30 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - |
Note: The amount of n-BuLi is based on a 2.5 M solution in hexanes. Adjust the volume based on the exact concentration of the reagent used.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 100 mL three-neck round-bottom flask, previously oven-dried and cooled under a stream of nitrogen, with a magnetic stir bar, a thermometer, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
Dissolution: Add 2,5-dichloropyrimidine (1.49 g, 10.0 mmol) to the flask. Using a syringe, add 40 mL of anhydrous THF and stir until the solid is completely dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution, 11.0 mmol) dropwise via syringe over 15 minutes. Maintain the internal temperature below -70 °C during the addition. The solution may change color. After the addition is complete, stir the mixture at -78 °C for an additional 45 minutes.
-
Electrophilic Quench: While the lithiation proceeds, weigh paraformaldehyde (0.45 g, 15.0 mmol) into a separate dry flask. Quickly and carefully add the solid paraformaldehyde to the reaction mixture in one portion. A slight exotherm may be observed.
-
Warming and Quenching: Allow the reaction mixture to stir at -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to warm slowly to 0 °C over approximately 1 hour. Once the internal temperature reaches 0 °C, quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 20 mL of water. Shake well and separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with 30 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient elution system (e.g., 10% to 40% ethyl acetate in hexanes) to yield this compound as a solid.
Expected Results
| Parameter | Expected Outcome |
| Yield | 60-75% |
| Physical Appearance | White to off-white solid |
| Purity (by HPLC) | >97% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.60 (s, 2H), 4.85 (s, 2H), ~2.5 (br s, 1H, OH) |
| MS (ESI+) m/z | 145.0 [M+H]⁺ |
Note: Spectroscopic data are predictive and should be confirmed by analysis of the synthesized compound.
Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Safety and Handling Precautions
-
n-Butyllithium: This reagent is pyrophoric and will ignite on contact with air. It also reacts violently with water and other protic solvents. It must be handled under an inert atmosphere using proper syringe techniques.[6]
-
Anhydrous Solvents: Tetrahydrofuran (THF) and ethyl acetate are highly flammable. Work in a well-ventilated fume hood away from any ignition sources.
-
Chlorinated Pyrimidines: 2,5-Dichloropyrimidine is an irritant. Avoid inhalation and contact with skin and eyes.
-
Cryogenic Bath: Dry ice/acetone baths are extremely cold. Wear appropriate thermal gloves and safety glasses to prevent frostbite and eye injury.
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves must be worn at all times.
Conclusion
The protocol described provides a reliable and regioselective method for the synthesis of this compound, a key intermediate for pharmaceutical research. By carefully controlling the reaction temperature and maintaining anhydrous conditions, researchers can achieve good yields of the desired product. The principles of organolithium chemistry and selective functionalization of heterocyclic systems demonstrated here are broadly applicable to the synthesis of other complex molecular targets.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (5-Chloropyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of (5-Chloropyrimidin-2-yl)methanol
This compound is a highly valuable and versatile building block in modern medicinal chemistry. The pyrimidine core is a privileged scaffold found in a vast array of biologically active compounds, including numerous FDA-approved drugs for oncology, infectious diseases, and inflammatory conditions. Its prevalence is due to its ability to act as a bioisostere for other aromatic systems and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[1]
Specifically, this molecule offers two distinct points for chemical elaboration: the chlorine atom at the C5 position and the hydroxymethyl group at the C2 position. The C5-chloro substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This allows for the strategic introduction of diverse aryl, heteroaryl, alkyl, and amino moieties, which is fundamental in structure-activity relationship (SAR) studies. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Cl bond towards oxidative addition to palladium catalysts, making it a more tractable substrate than many other aryl chlorides.[2] This guide provides detailed protocols and expert insights into leveraging this reactivity for key synthetic transformations.
Core Chemical Principles: Reactivity of the Chloropyrimidine Scaffold
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for bond construction in organic synthesis.[3] The success of these reactions with this compound hinges on the reactivity of the C5-Cl bond. Compared to a C-Cl bond on an electron-rich benzene ring, the C-Cl bond on a pyrimidine is significantly more susceptible to oxidative addition by a Pd(0) catalyst. This is due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which lowers the electron density at the carbon centers.[2]
The general order of reactivity for halogens in palladium-catalyzed couplings is I > Br > OTf > Cl. While chloroarenes are typically the least reactive halides, the electronic activation provided by the pyrimidine ring often allows for successful coupling under conditions that might be ineffective for other chloroarenes.[2]
A critical consideration for this specific substrate is the presence of the primary alcohol (-CH2OH) at the C2 position. Primary alcohols can be compatible with many cross-coupling conditions. However, under certain circumstances, particularly with strong bases or high temperatures, the hydroxyl group could potentially deprotonate and coordinate to the palladium center, potentially influencing the catalytic cycle. While direct evidence for this substrate is limited, a prudent approach involves careful selection of reaction conditions or considering a protecting group strategy if side reactions or catalyst inhibition are observed.
Section 1: The Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds, pairing an organoboron species (boronic acid or ester) with an organic halide.[4] This reaction is prized for its functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical to ensure efficient turnover of this cycle.
-
Catalyst/Ligand Selection: For coupling heteroaryl chlorides, palladium catalysts paired with electron-rich, bulky phosphine ligands are essential. Ligands like SPhos, XPhos, or RuPhos, developed by the Buchwald group, are highly effective as they promote the typically rate-limiting oxidative addition step and facilitate the final reductive elimination.[5] Pd(PPh₃)₄ can also be effective, especially under microwave conditions.[6]
-
Base Selection: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in activating the organoboron species to facilitate transmetalation. The choice of base can significantly impact yield, and inorganic carbonates are often preferred for their compatibility with a wide range of functional groups.[7]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane, THF, or DMF) and water is commonly used. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.[6]
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2–5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0–3.0 equiv)
-
Solvent: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate, Ethyl acetate, Brine
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and Backfill: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Alternatively, for microwave-assisted reactions, irradiate at a set temperature (e.g., 100-140 °C) for 15-30 minutes.[6][8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired (5-aryl-pyrimidin-2-yl)methanol.
| Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 70-90 |
| PdCl₂(dppf) (3) | K₃PO₄ (3) | Toluene/H₂O | 110 | 12 h | 65-85 |
| XPhos Pd G3 (2) | K₃PO₄ (3) | 2-MeTHF | 80 | 8 h | 75-95 |
Note: These conditions are adapted from general protocols for chloropyrimidines and may require optimization for this compound.
Section 2: The Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[9] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[10] Its utility stems from its broad substrate scope and functional group tolerance, replacing harsher classical methods.[9]
Mechanistic Rationale
The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Catalyst/Ligand Selection: The choice of ligand is paramount. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands are essential for activating the C-Cl bond and promoting the reductive elimination step, which can be challenging.[11]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) is highly effective, though more moderate bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates, often requiring more active catalyst systems.[4][11]
-
Hydroxyl Group Consideration: The use of a strong base like NaOtBu raises the possibility of deprotonating the hydroxymethyl group on the substrate. The resulting alkoxide could potentially interfere with the reaction. If low yields or side products are observed, switching to a weaker base (K₃PO₄) or protecting the alcohol (e.g., as a silyl ether) should be considered.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol outlines a general method for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2–1.5 equiv)
-
Palladium Pre-catalyst (e.g., RuPhos Pd G3) (1–3 mol%)
-
Base (e.g., NaOtBu or K₃PO₄) (1.5–2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Anhydrous sodium sulfate, Ethyl acetate, Brine
-
Silica gel for column chromatography
Procedure:
-
Glovebox Setup: Due to the air-sensitive nature of the catalysts and strong bases, it is highly recommended to set up this reaction in a glovebox.
-
Reagent Addition: In the glovebox, add this compound (1.0 equiv), the palladium pre-catalyst (2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 equiv) to a dry reaction vial with a stir bar.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., Toluene), followed by the amine (1.2 equiv).
-
Reaction: Seal the vial tightly and heat the mixture to the desired temperature (typically 80–110 °C) with stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, carefully quench the reaction mixture with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water, then separate the layers.
-
Extraction: Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography to afford the desired 5-amino-pyrimidine product.
Section 3: The Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is the most powerful and versatile method for forming C(sp²)–C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[7] This reaction typically employs a dual catalytic system of palladium and copper(I).[12]
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.
-
Catalyst System: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard.[12] The amine base (e.g., Et₃N, DIPEA) serves both as the base to deprotonate the alkyne and often as the solvent.
-
Side Reactions: A common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne to form a diyne. This is often promoted by the presence of oxygen. Therefore, running the reaction under a strictly inert atmosphere is critical to minimize this byproduct.[13]
-
Copper-Free Conditions: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These typically require higher catalyst loadings or more specialized ligands and bases.[12]
Detailed Protocol: Sonogashira Coupling
This protocol describes a standard set of conditions for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (2–5 mol%)
-
Copper(I) Iodide (CuI) (5–10 mol%)
-
Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) (as solvent or 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF, if not using amine base as solvent)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Solvent and Reagents: Add degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40–60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the (5-alkynyl-pyrimidin-2-yl)methanol.
Application in Drug Discovery: Synthesis of CDK Inhibitors
The 2-aminopyrimidine scaffold is a cornerstone of many Cyclin-Dependent Kinase (CDK) inhibitors, a critical class of anti-cancer agents.[13][14] Molecules like SNS-032 (BMS-387032), a potent inhibitor of CDK2, 7, and 9, feature a substituted aminopyrimidine core.[15] The synthetic routes to these complex molecules often rely on the sequential application of the cross-coupling reactions described above. For example, a synthetic strategy might involve a Buchwald-Hartwig amination at the C5 position of this compound, followed by modification or further coupling of the resulting intermediate. The ability to reliably execute these transformations is therefore of paramount importance to drug development professionals.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. WO2020224568A1 - Cdk inhibitors - Google Patents [patents.google.com]
- 6. US20220153722A1 - Cdk2/5 degraders and uses thereof - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2023274397A1 - Cdk2 inhibitor, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. WO2010020675A1 - Pyrrolopyrimidine compounds as cdk inhibitors - Google Patents [patents.google.com]
- 14. US8598186B2 - CDK inhibitors - Google Patents [patents.google.com]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (5-Chloropyrimidin-2-yl)methanol in Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of (5-Chloropyrimidin-2-yl)methanol
In the landscape of modern drug discovery and development, nitrogen-containing heterocycles are privileged scaffolds, with the pyrimidine core being particularly prominent in a vast number of FDA-approved therapeutics.[1][2] Pyrimidine derivatives are celebrated for their ability to act as bioisosteres and engage in critical hydrogen bonding interactions within biological targets, often enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4][5]
This compound emerges as a highly versatile and strategic building block for chemical synthesis. Its structure is elegantly simple yet potent, featuring two key points of functionality:
-
A C5-Chloro Substituent: This site serves as a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of carbon and heteroatom substituents. While chloroarenes are traditionally less reactive than their bromo or iodo counterparts, advancements in catalyst technology have made their use robust and scalable.[6][7]
-
A C2-Hydroxymethyl Group: This functional group provides a secondary site for subsequent chemical modifications, such as oxidation, esterification, or conversion into a leaving group. Importantly, the primary alcohol is generally stable under the mild conditions of many modern cross-coupling reactions, often obviating the need for protection-deprotection steps.
This guide provides an in-depth exploration of the application of this compound in several cornerstone palladium-catalyzed cross-coupling reactions, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in medicinal chemistry and process development.
The Engine of Synthesis: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a well-understood sequence of elementary steps that masterfully constructs new chemical bonds.[8][9] A generalized mechanism, applicable to most cross-coupling reactions discussed herein, involves three key phases: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for chloroarenes.
-
Transmetalation: The organic moiety from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst to re-enter the cycle.
Application Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl bonds, staples of modern pharmaceuticals.[8][10][11] It involves the coupling of an organohalide with an organoboron species, such as a boronic acid or ester.
Protocol: Synthesis of (5-Arylpyrimidin-2-yl)methanol
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)
-
Schlenk flask or microwave vial, condenser, magnetic stirrer, inert gas (N₂ or Ar) supply
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Oven-dry all glassware. Assemble the Schlenk flask and condenser, and purge the system by evacuating and backfilling with inert gas three times.[12]
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv), the arylboronic acid, the palladium catalyst, and the base to the flask.
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For less reactive partners, microwave irradiation can significantly reduce reaction times.[13]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired (5-arylpyrimidin-2-yl)methanol.
Experimental Rationale & Data
-
Catalyst Choice: For electron-rich or sterically hindered boronic acids, more sophisticated catalysts featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) may be required to facilitate the challenging oxidative addition step with the chloropyrimidine.[6]
-
Base and Solvent: The choice of base and solvent is critical. Aqueous bases like K₂CO₃ or K₃PO₄ in dioxane/water are standard, as the water can aid in the transmetalation step.[12] For water-sensitive substrates, anhydrous conditions with bases like Cs₂CO₃ in toluene or DMF are effective.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 60-85 |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 4 | 70-95[12] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 80 | 6 | 75-90[12] |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 8 | 80-98 |
Application Protocol: Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira coupling is an exceptionally powerful method for linking a terminal alkyne with an aryl halide, creating arylalkyne structures that are valuable precursors and pharmacophores.[2][14] The reaction is co-catalyzed by palladium and copper(I).[15][16]
Protocol: Synthesis of (5-(Alkynyl)pyrimidin-2-yl)methanol
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA)) (2-3 equivalents, can also be the solvent)
-
Degassed solvent (e.g., THF, DMF, or neat amine)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Prepare an inert reaction setup as described for the Suzuki coupling.
-
Reagent Addition: To the reaction flask, add this compound (1.0 equiv), the palladium catalyst, and CuI.
-
Solvent and Reagent Addition: Add the degassed solvent, the amine base, and finally the terminal alkyne via syringe.
-
Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction is often exothermic upon alkyne addition.
-
Monitoring & Work-up: Monitor completion by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry, concentrate, and purify the crude product by column chromatography.
Experimental Rationale & Data
-
Dual Catalytic Cycle: The Sonogashira reaction involves two interconnected cycles.[2] The palladium cycle proceeds as described previously. Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide, which is the active species in the transmetalation step.[2][14]
-
Copper-Free Variants: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These typically require higher catalyst loadings or more specialized ligands and bases to facilitate the direct transmetalation to palladium.
Table 2: Typical Conditions for Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (2) | TEA (3) | THF | 60 | 3-6 | 70-90[2] |
| Pd(OAc)₂ (1) | CuI (1) | DIPA (2.2) | MeCN | 80 | 24 | 65-85[17] |
| Pd(PPh₃)₄ (3) | CuI (5) | TEA | DMF | 80 | 5 | 75-95 |
Application Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[18][19] This reaction enables the coupling of an aryl halide with a primary or secondary amine, overcoming the limitations of classical methods.[5]
Protocol: Synthesis of 5-(Arylamino)pyrimidin-2-yl)methanol
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-3 mol%)
-
Bulky phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos) (1.2-1.5x Pd)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5-2.5 equivalents)
-
Anhydrous, apolar solvent (e.g., Toluene, Dioxane, 2-MeTHF[20])
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Rigorously exclude air and moisture, which can deactivate both the catalyst and the strong base. Use an oven-dried Schlenk flask or a glovebox.
-
Reagent Addition: In the inert environment, charge the flask with the palladium precatalyst, the phosphine ligand, and the base. Add the this compound and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction Execution: Heat the mixture, typically to 90-110 °C, with efficient stirring.
-
Monitoring & Work-up: Monitor the reaction to completion. After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent, wash the organic layers, dry, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Experimental Rationale & Data
-
Ligand is Key: The success of the Buchwald-Hartwig amination hinges on the choice of a bulky, electron-rich phosphine ligand. These ligands promote the reductive elimination step and stabilize the active Pd(0) species. For challenging substrates like chloropyrimidines, biaryl phosphine ligands (the "Phos" family) are often the catalysts of choice.[19]
-
Base Selection: A strong, sterically hindered base like sodium tert-butoxide is required to deprotonate the amine without competing as a nucleophile.
Table 3: Typical Conditions for Buchwald-Hartwig Amination
| Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | Xantphos (4) | NaOt-Bu (2) | Toluene | 110 | 12 | 65-85[5] |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS (2) | Dioxane | 100 | 8 | 70-90 |
| [Pd(cinnamyl)Cl]₂ (1) | Mor-DalPhos (2.5) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 60-95[21] |
Troubleshooting & Advanced Considerations
-
Low Reactivity/Stalled Reactions: For particularly challenging couplings, consider using a more active, well-defined Pd(II) precatalyst (e.g., G3-XPhos Palladacycle). Increasing the temperature, potentially using microwave heating, can also overcome activation barriers.
-
Hydrodehalogenation: The premature reduction of the C-Cl bond to a C-H bond can be a problematic side reaction. This is often caused by moisture or β-hydride elimination from certain reagents. Ensuring rigorously anhydrous conditions and choosing a base without β-hydrogens can mitigate this issue.
-
Site Selectivity: While this compound has only one halide, understanding site selectivity is crucial when working with di- or poly-halogenated pyrimidines. Generally, the C4 position is more reactive than C2 or C6, but this can be inverted through careful ligand selection.[1][6][22]
Conclusion
This compound stands out as a high-value building block for the synthesis of complex molecules. Its capacity to undergo a range of palladium-catalyzed cross-coupling reactions at the C5 position provides a reliable and modular route to novel pyrimidine derivatives. The intact hydroxymethyl group at the C2 position offers a secondary handle for diversification, further expanding its synthetic utility. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage this versatile reagent in their pursuit of new therapeutic agents and functional materials.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. arodes.hes-so.ch [arodes.hes-so.ch]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. research.rug.nl [research.rug.nl]
- 20. par.nsf.gov [par.nsf.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of (5-Chloropyrimidin-2-yl)methanol for Chemical Library Synthesis
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] (5-Chloropyrimidin-2-yl)methanol, in particular, represents a versatile and highly valuable starting material for the synthesis of diverse chemical libraries aimed at drug discovery. This building block offers two distinct and orthogonally reactive sites: a primary hydroxymethyl group at the C2 position and a chloro-substituent at the C5 position. The electron-deficient nature of the pyrimidine ring further activates the C5 position for nucleophilic aromatic substitution.[3][4][5] This guide provides a comprehensive overview of the key derivatization strategies for this compound, complete with detailed, field-tested protocols and the underlying chemical rationale to empower researchers in the rapid generation of novel compound libraries.
The this compound Scaffold: A Gateway to Molecular Diversity
The strategic value of this compound lies in its dual functionality, which allows for sequential or parallel derivatization. Understanding the inherent reactivity of each site is crucial for designing efficient and high-yield synthetic routes.
-
C2-Hydroxymethyl Group: This primary alcohol is a classical nucleophile, readily participating in a wide array of transformations, including etherification and esterification. These reactions allow for the introduction of a vast range of side chains (R¹), modulating properties such as solubility, lipophilicity, and steric profile.
-
C5-Chloro Group: The chlorine atom serves as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[4][6] The pyrimidine ring's electron-withdrawing character facilitates the displacement of the chloride by a variety of nucleophiles (Nu), enabling the introduction of diverse functional groups (R²) at this position. This site is also amenable to modern cross-coupling methodologies.
The distinct chemical nature of these two sites provides an excellent platform for building molecular complexity and exploring structure-activity relationships (SAR).
Figure 1: Key reactive sites on the this compound scaffold.
Derivatization Strategies at the C2-Hydroxymethyl Group
The primary alcohol at the C2 position is an ideal handle for introducing the first point of diversity (R¹). Standard, high-yielding reactions can be employed to build libraries of ethers and esters.
O-Alkylation (Etherification)
The Williamson ether synthesis is a robust and widely used method for forming ether linkages. The reaction involves the deprotonation of the alcohol with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkylating agent.
Causality & Experimental Choice:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion. For more sensitive substrates, milder bases like potassium carbonate (K₂CO₃) can be used, although this may require longer reaction times or higher temperatures.
-
Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base without interfering with the nucleophilic alkoxide.
-
Alkylating Agent: Primary alkyl halides (iodides > bromides > chlorides) are most effective. Secondary halides can also be used, but may lead to competing elimination reactions.
Protocol 2.1.1: General Procedure for Williamson Ether Synthesis
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (R¹-X, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired ether.
Table 1: Representative Data for Ether Synthesis
| R¹-X (Alkylating Agent) | Base | Solvent | Time (h) | Typical Yield |
| Benzyl bromide | NaH | THF | 4 | >90% |
| Ethyl iodide | NaH | DMF | 6 | ~85% |
| Propargyl bromide | K₂CO₃ | Acetonitrile | 12 | ~75% |
| 4-Methoxybenzyl chloride | NaH | THF | 5 | >90% |
Esterification
Esterification provides another avenue for diversification. The reaction of the alcohol with an acyl chloride or a carboxylic acid (using a coupling agent) is efficient and tolerates a wide range of functional groups.
Causality & Experimental Choice:
-
Acyl Chlorides: Highly reactive electrophiles that readily form esters. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to scavenge the HCl byproduct.
-
Carboxylic Acid Coupling: For a milder approach, coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 4-Dimethylaminopyridine (DMAP) are used. This method is ideal for more complex or acid-sensitive substrates.
Protocol 2.2.1: General Procedure for Esterification with Acyl Chlorides
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert atmosphere.
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C.
-
Add the acyl chloride (R¹-COCl, 1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-6 hours (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired ester.
Derivatization Strategies at the C5-Chloro Position
After functionalizing the C2-hydroxymethyl group (or protecting it), the C5-chloro position becomes the target for introducing the second point of diversity (R²). SNAr reactions are particularly effective due to the activating nature of the pyrimidine ring.
Figure 2: Orthogonal workflow for library synthesis from the scaffold.
C5-Amination via Nucleophilic Aromatic Substitution (SNAr)
The direct displacement of the C5-chloride with primary or secondary amines is a straightforward method for installing diverse amine functionalities, which are highly prevalent in bioactive molecules.
Causality & Experimental Choice:
-
Nucleophile: A wide range of primary and secondary amines can be used. Electron-rich amines are generally more reactive.
-
Base: A base such as Diisopropylethylamine (DIPEA) or potassium carbonate is often used to neutralize the HCl generated during the reaction.
-
Solvent & Temperature: Polar aprotic solvents like Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) are effective. Elevated temperatures (80-140 °C) are typically required to drive the reaction to completion.
Protocol 3.1.1: General Procedure for SNAr with Amines
-
In a sealed vial, combine the C2-derivatized this compound substrate (1.0 eq), the desired amine (R²-NHR', 1.5-2.0 eq), and potassium carbonate (2.0 eq).
-
Add DMSO (0.3 M) and seal the vial.
-
Heat the reaction mixture to 120 °C and stir for 6-24 hours (monitor by LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired C5-amino-pyrimidine.
Table 2: Representative Data for C5-Amination
| Amine Nucleophile | Base | Temperature (°C) | Time (h) | Typical Yield |
| Morpholine | K₂CO₃ | 120 | 8 | ~88% |
| Piperidine | DIPEA | 120 | 10 | ~85% |
| Aniline | K₂CO₃ | 140 | 18 | ~60% |
| N-Methylpiperazine | K₂CO₃ | 110 | 12 | ~90% |
C5 Arylation/Heteroarylation via Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a powerful tool for forming C-C bonds, allowing the introduction of various aryl and heteroaryl moieties at the C5 position. This reaction significantly expands the accessible chemical space.
Causality & Experimental Choice:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is essential. The choice of ligand (e.g., PPh₃, dppf) is critical for stabilizing the catalyst and facilitating the catalytic cycle.
-
Base: An aqueous inorganic base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid.
-
Solvent System: A biphasic solvent system, such as Dioxane/Water or Toluene/Ethanol/Water, is commonly used to dissolve both the organic-soluble substrate and the water-soluble inorganic base.
Protocol 3.2.1: General Procedure for Suzuki Cross-Coupling
-
To a reaction flask, add the C2-derivatized this compound substrate (1.0 eq), the aryl/heteroaryl boronic acid (R²-B(OH)₂, 1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Add the solvent (e.g., 1,4-Dioxane, 0.1 M) followed by an aqueous solution of sodium carbonate (2 M, 2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 90-100 °C under an inert atmosphere and stir for 4-12 hours (monitor by LC-MS).
-
After cooling to room temperature, dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired C5-aryl-pyrimidine.
Analytical Characterization and Validation
The identity and purity of all synthesized derivatives must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This compound is a superb scaffold for the efficient construction of diverse chemical libraries. The distinct reactivity of its C2-hydroxymethyl and C5-chloro positions allows for a logical and orthogonal approach to derivatization. By employing the robust etherification, esterification, SNAr, and cross-coupling protocols detailed in this guide, researchers can rapidly access a wide range of novel pyrimidine analogues, significantly accelerating hit identification and lead optimization efforts in drug discovery programs.[7]
References
- 1. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (5-Chloropyrimidin-2-yl)methanol in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases has made it a focal point in the design of targeted inhibitors.[3] This document provides a detailed guide on the application of (5-Chloropyrimidin-2-yl)methanol , a versatile building block for the synthesis of novel kinase inhibitors. We will explore its chemical properties, key reactions, and provide step-by-step protocols for its use in constructing libraries of potential therapeutic agents. The causality behind experimental choices and the inherent logic of the synthetic routes are emphasized to provide a field-proven perspective for drug development professionals.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][5] This has made them one of the most important classes of drug targets.[4][5] Pyrimidine-based molecules have emerged as a highly successful class of kinase inhibitors due to their structural resemblance to the adenine base of ATP, allowing them to act as competitive inhibitors.[3] The pyrimidine ring system is a core component of numerous drugs, with 22 pyrimidine-containing entities approved by the FDA as anticancer agents.[2] The development of dual-target kinase inhibitors, which can address the challenges of drug resistance and improve safety profiles, has also seen a significant focus on pyrimidine scaffolds.[4]
This compound offers two key points of diversification: the chloro-substituent at the 5-position and the hydroxymethyl group at the 2-position. The chlorine atom can be displaced via nucleophilic aromatic substitution (SNAr) or engaged in cross-coupling reactions, while the alcohol functionality allows for a variety of chemical transformations, including oxidation, esterification, and etherification. This dual reactivity makes it an ideal starting material for creating diverse libraries of compounds for high-throughput screening.
Properties and Handling of this compound
A thorough understanding of the starting material is crucial for successful and safe synthesis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 944902-98-1 | [6][7][8] |
| Molecular Formula | C₅H₅ClN₂O | [6][7][9] |
| Molecular Weight | 144.56 g/mol | [7][8] |
| Appearance | Solid | [6] |
| Purity | Typically >97% | [6] |
Safety and Handling
This compound is classified as harmful and an irritant.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10] All manipulations should be performed in a well-ventilated fume hood.[10][11]
Hazard Statements:
-
H302: Harmful if swallowed[6]
-
H315: Causes skin irritation[6]
-
H319: Causes serious eye irritation[6]
-
H335: May cause respiratory irritation[6]
Precautionary Measures:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[11]
-
Wash hands thoroughly after handling.[11]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[11]
-
If swallowed, rinse mouth and do NOT induce vomiting.[11]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[10][11][12]
Synthetic Strategies and Key Reactions
The synthetic utility of this compound lies in the sequential or orthogonal reactivity of its functional groups. The following sections detail the primary transformations used to build complex kinase inhibitors from this starting block.
Oxidation of the Hydroxymethyl Group
The primary alcohol can be readily oxidized to the corresponding aldehyde, a versatile intermediate for subsequent reactions such as reductive amination or Wittig reactions.
Caption: Workflow for the oxidation of this compound.
Rationale: Mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) are preferred to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the sensitive heterocyclic core. The resulting aldehyde is a key electrophile for introducing amine diversity, crucial for tuning the pharmacokinetic properties and target engagement of the final inhibitor.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further activated by the chloro-substituent, makes the C5 position susceptible to nucleophilic attack. This is a cornerstone reaction for introducing amine, thiol, or alcohol functionalities.
Caption: General scheme for the SNAr reaction.
Rationale: The SNAr reaction is a powerful tool for building molecular complexity.[13] The choice of base (e.g., DIPEA, K₂CO₃) and solvent (e.g., DMSO, NMP, isopropanol) is critical and often needs to be optimized for the specific nucleophile used.[13] This reaction is frequently employed to install the "hinge-binding" motif, a key pharmacophore in many kinase inhibitors that mimics the adenine portion of ATP.
Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of aryl or heteroaryl groups, which can occupy hydrophobic pockets in the kinase active site, palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination are invaluable.
Rationale: These reactions offer a broad substrate scope and functional group tolerance, allowing for the late-stage functionalization of the pyrimidine core. This is particularly advantageous in a drug discovery setting, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific substrates and desired products.
Protocol 1: Oxidation to 5-Chloro-pyrimidine-2-carbaldehyde
Materials:
-
This compound
-
Activated Manganese (IV) oxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add activated MnO₂ (5-10 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.
Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot on TLC. The identity of the product can be confirmed by ¹H NMR (appearance of an aldehyde proton signal around 9-10 ppm) and mass spectrometry.
Protocol 2: SNAr with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., aniline derivative) (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2-3 eq)
-
N-Methyl-2-pyrrolidone (NMP) or isopropanol
-
Reaction vial, stir bar, and heating block
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the desired primary amine (1.1 - 1.5 eq) in NMP or isopropanol (0.2 M).
-
Add DIPEA (2-3 eq) to the mixture.
-
Seal the vial and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-substituted pyrimidine derivative.
Self-Validation: Successful substitution is confirmed by LC-MS, observing the expected mass of the product. ¹H NMR will show the disappearance of the pyrimidine C5-H proton and the appearance of new signals corresponding to the introduced amine.
Application in the Synthesis of an Aurora Kinase Inhibitor Scaffold
Aurora kinases are key regulators of mitosis, and their inhibition is a validated strategy in cancer therapy.[1][14] The pyrimidine scaffold is a common feature in many Aurora kinase inhibitors.[1][14] The following workflow illustrates how this compound can be used to construct a core scaffold for this class of inhibitors.
Caption: Synthetic pathway to a di-substituted pyrimidine kinase inhibitor scaffold.
This three-step sequence efficiently generates a diverse library of compounds by varying the two amine inputs (R1-NH₂ and R2-NH₂). This allows for comprehensive SAR exploration around the pyrimidine core, optimizing for potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its dual functionality allows for the systematic and efficient construction of diverse chemical libraries. By understanding the reactivity of this starting material and applying the robust protocols outlined in these notes, researchers in drug discovery can accelerate the development of novel and effective targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 944902-98-1 [sigmaaldrich.com]
- 7. chakrachem.com [chakrachem.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. PubChemLite - this compound (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 10. fishersci.dk [fishersci.dk]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. capotchem.cn [capotchem.cn]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Alkylation with (5-Chloropyrimidin-2-yl)methanol
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental procedure for N-alkylation using (5-Chloropyrimidin-2-yl)methanol. This key synthetic transformation is pivotal in medicinal chemistry for the generation of novel molecular entities with potential therapeutic applications. The guide delves into the underlying chemical principles, offers detailed step-by-step protocols, and provides insights into reaction optimization and troubleshooting. It is designed to be a self-validating system, ensuring both reproducibility and a deep understanding of the experimental choices.
Introduction: The Significance of N-Alkylated Pyrimidines
The pyrimidine scaffold is a ubiquitous heterocyclic motif found in a vast array of biologically active compounds, including approved pharmaceuticals and promising drug candidates. The substitution pattern on the pyrimidine ring plays a crucial role in modulating the pharmacological properties of these molecules. N-alkylation, the introduction of an alkyl group onto a nitrogen atom of a molecule, is a fundamental strategy in drug discovery to enhance potency, improve selectivity, and optimize pharmacokinetic profiles.
This compound serves as a valuable building block for introducing the 5-chloropyrimidin-2-ylmethyl moiety onto various nitrogen-containing nucleophiles. This specific substituent can impart unique physicochemical and biological properties to the target molecule. The chlorine atom at the 5-position can act as a handle for further functionalization, for instance, through cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.
This guide will focus on a robust and widely applicable method for the N-alkylation of amines with this compound, providing the necessary details for successful implementation in a research setting. While various methods for N-alkylation of amines with alcohols exist, including transition-metal-catalyzed reactions[1][2][3][4][5], this protocol will detail the Mitsunobu reaction, a reliable method for this transformation.[6][7]
Reaction Scheme and Mechanism
The N-alkylation of an amine with this compound can be effectively achieved via the Mitsunobu reaction. This reaction facilitates the dehydration of the alcohol and the amine to form a new carbon-nitrogen bond.
Overall Reaction:
Mechanism:
The Mitsunobu reaction proceeds through a series of well-established steps. It begins with the reaction of triphenylphosphine (PPh3) with an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), to form a phosphonium salt. This species then activates the alcohol, this compound, to form an alkoxyphosphonium salt, a good leaving group. The amine nucleophile then attacks the activated alcohol, leading to the desired N-alkylated product with inversion of configuration at the carbon center (though not relevant for this primary alcohol).
Below is a diagram illustrating the key steps of the Mitsunobu reaction mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Deployment of (5-Chloropyrimidin-2-yl)methanol in Modern Medicinal Chemistry
An Application Guide for Researchers and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents and biologically active molecules.[1][2] Its synthetic tractability and diverse biological activities have made it a focal point for drug discovery programs targeting conditions from cancer to infectious diseases.[1] Within this class, halo-substituted pyrimidines, particularly 5-chloropyrimidines, serve as exceptionally versatile building blocks.[3][4] The chlorine atom not only influences the molecule's electronic properties and metabolic stability but also provides a reactive handle for sophisticated molecular elaboration through cross-coupling and nucleophilic substitution reactions.[5][6]
(5-Chloropyrimidin-2-yl)methanol, the subject of this guide, is a bifunctional reagent of significant interest. It combines the reactive 5-chloropyrimidine core with a primary alcohol at the 2-position, offering orthogonal sites for chemical modification. This unique arrangement allows for the strategic, stepwise construction of complex molecular architectures, making it an invaluable tool for building libraries of potential drug candidates. This document provides an in-depth exploration of its synthesis, reactivity, and application, complete with detailed protocols for its use in medicinal chemistry workflows.
Part 1: Synthesis of this compound
The most direct and common route to synthesizing this compound involves the selective reduction of a more oxidized precursor, such as 5-chloro-2-formylpyrimidine or a corresponding ester like ethyl 5-chloropyrimidine-2-carboxylate. The reduction of the ester is often preferred for its stability and ease of handling.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Protocol: Reduction of Ethyl 5-chloropyrimidine-2-carboxylate
This protocol describes the reduction of the ester to the primary alcohol using sodium borohydride, a mild and selective reducing agent suitable for this transformation.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Quantity |
| Ethyl 5-chloropyrimidine-2-carboxylate | 186.59 | 10.0 | 1.87 g |
| Sodium borohydride (NaBH₄) | 37.83 | 20.0 | 757 mg (2.0 eq) |
| Ethanol (absolute) | - | - | 50 mL |
| Deionized Water | - | - | 50 mL |
| Ethyl Acetate | - | - | 100 mL |
| Brine | - | - | 20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 5-chloropyrimidine-2-carboxylate (1.87 g, 10.0 mmol) and dissolve it in absolute ethanol (50 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (757 mg, 20.0 mmol) to the cooled solution in small portions over 20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction completion.
-
Quenching: Once the reaction is complete, carefully cool the flask again in an ice bath and slowly quench the reaction by adding deionized water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes, to afford this compound as a solid.[7]
Part 2: Key Applications & Protocols in Bioactive Molecule Synthesis
This compound offers two primary points of diversification: reactions at the C2-hydroxymethyl group and reactions at the C5-chloro position.
A. Functionalization of the Hydroxymethyl Group
The primary alcohol is a versatile functional group that can be readily converted into ethers, esters, or oxidized to an aldehyde or carboxylic acid.
This protocol details the formation of an ether linkage, a common motif in drug molecules, by reacting the alcohol with an alkyl halide in the presence of a strong base.
Procedure:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add this compound (1.45 g, 10.0 mmol) and anhydrous Tetrahydrofuran (THF, 40 mL).
-
Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 440 mg, 11.0 mmol) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base ideal for deprotonating alcohols. An inert atmosphere is essential as NaH reacts violently with water.
-
Activation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq, 11.0 mmol) dropwise to the solution.
-
Reaction: Heat the reaction mixture to 50°C and stir for 8-12 hours, monitoring by TLC.
-
Work-up & Purification: After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.
B. Functionalization of the C5-Chloro Position
The electron-deficient nature of the pyrimidine ring activates the C5-chloro group for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for derivatizing this scaffold.[1]
This protocol describes the displacement of the chlorine atom with a primary or secondary amine, a key step in the synthesis of many kinase inhibitors and other targeted therapies.
Procedure:
-
Setup: In a sealed vial, combine this compound (72 mg, 0.5 mmol), the desired amine (e.g., aniline, 1.2 eq, 0.6 mmol), and a suitable solvent such as n-butanol or Dimethylformamide (DMF) (3 mL).
-
Base Addition: Add a base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq, 1.0 mmol) or potassium carbonate (K₂CO₃, 2.0 eq, 1.0 mmol). Causality Note: The base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Seal the vial and heat the mixture in a microwave reactor to 120-150°C for 30-60 minutes, or alternatively, heat at 100°C overnight using conventional heating.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by preparative HPLC or column chromatography to yield the desired 5-amino-pyrimidine product.
Part 3: Case Study - Application in GPR119 Agonist Development
The 5-chloropyrimidine moiety has been instrumental in the development of agonists for G-protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes mellitus.[8] The synthesis of clinical candidate BMS-903452 provides an excellent example of the strategic use of a substituted chloropyrimidine. While the exact starting material is a piperidinyl ether derivative, the core chemistry illustrates the principles described above.
Conceptual Synthesis Pathway
The synthesis involves coupling a complex pyridinone core with a piperidine linker, which is itself functionalized with a 5-chloropyrimidine group. The chloropyrimidine serves as a key pharmacophoric element and contributes to a desirable metabolic profile.[8]
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (5-Chloro-pyriMidin-2-yl)-Methanol Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. pubs.acs.org [pubs.acs.org]
One-Pot Synthesis of Pyrimidine Derivatives from (5-Chloropyrimidin-2-yl)methanol: An Application Note and Protocol
Introduction: The Strategic Value of Pyrimidine Scaffolds and Synthesis Efficiency
The pyrimidine nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, which are critical for molecular recognition at biological targets. Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Consequently, the development of efficient and versatile synthetic methodologies to access novel pyrimidine-based compounds is of paramount importance to researchers in both academic and industrial settings.
Traditional multi-step synthetic approaches for the diversification of pyrimidine scaffolds often involve tedious isolation and purification of intermediates, leading to reduced overall yields, increased consumption of resources, and longer development timelines.[3][4] One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a powerful approach to address these challenges.[5][6] By minimizing manual interventions and avoiding the isolation of intermediates, one-pot procedures enhance step and atom economy, reduce solvent waste, and can significantly shorten the path to complex molecules.[7]
This application note presents a detailed protocol for a one-pot, sequential cross-coupling strategy for the synthesis of diverse 2,5-disubstituted pyrimidine derivatives starting from the readily available building block, (5-Chloropyrimidin-2-yl)methanol. This approach leverages the differential reactivity of the chloro-substituent and the hydroxymethyl group to achieve selective functionalization, providing a streamlined pathway to novel chemical entities for drug discovery programs.
Scientific Rationale and Mechanistic Considerations
The proposed one-pot synthesis involves a judicious sequence of palladium-catalyzed cross-coupling reactions. The success of this strategy hinges on the chemoselective functionalization of the two reactive sites on the starting material: the C5-chloro group and the C2-hydroxymethyl group (which can be transformed in situ or used as a handle for further reactions). The general reactivity of halo-pyrimidines in palladium-catalyzed cross-coupling reactions often follows the order I > Br > Cl, making the C-Cl bond less reactive than corresponding C-Br or C-I bonds. However, the electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Cl bond towards oxidative addition to a palladium(0) catalyst.
For a sequential one-pot reaction, the choice of coupling partners and the catalyst system is critical to control the order of reactions. This protocol will focus on a sequential Sonogashira coupling followed by a Suzuki-Miyaura coupling. The Sonogashira coupling will be employed to introduce an alkynyl substituent at the C5 position, followed by a Suzuki coupling to introduce an aryl or heteroaryl moiety at the C2 position after conversion of the methanol group to a more reactive species (e.g., a halide or triflate) if direct coupling is not feasible.
The Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] It is co-catalyzed by palladium and copper complexes. The catalytic cycle involves the oxidative addition of the chloropyrimidine to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, a copper(I) salt, and a base), and subsequent reductive elimination to yield the alkynylated pyrimidine.[9]
The Suzuki-Miyaura Coupling: This versatile cross-coupling reaction forges a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide.[10] The catalytic cycle also begins with the oxidative addition of the (now functionalized) pyrimidine to a Pd(0) species. This is followed by transmetalation with the organoboron reagent in the presence of a base, and concludes with reductive elimination to afford the final biaryl or heteroaryl-pyrimidine product.
By carefully selecting the catalysts, ligands, bases, and reaction conditions, these two distinct transformations can be performed sequentially in a single reaction vessel, thereby streamlining the synthesis of complex pyrimidine derivatives.
Experimental Workflow Diagram
Caption: One-pot sequential Sonogashira and Suzuki coupling workflow.
Materials and Methods
Reagents and Solvents
-
This compound
-
Terminal alkynes (various)
-
Aryl/heteroaryl boronic acids (various)
-
Palladium catalysts (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Copper(I) iodide (CuI)
-
Bases (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))
-
Solvents (e.g., Anhydrous N,N-Dimethylformamide (DMF), 1,4-Dioxane, Toluene, Water (degassed))
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (Schlenk flask, reflux condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
Equipment
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and UV lamp
-
Flash chromatography system (optional)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Detailed Experimental Protocol: One-Pot Sequential Sonogashira/Suzuki Coupling
This protocol describes a general procedure for the one-pot synthesis of a 2-aryl-5-alkynylpyrimidine derivative from this compound. Note: This is a generalized protocol and may require optimization for specific substrates.
Step 1: Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add anhydrous, degassed DMF as the solvent, followed by triethylamine (2.0 equiv.). Stir the mixture for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
Step 2: Suzuki-Miyaura Coupling
-
Reagent Addition (to the same pot): Once the Sonogashira coupling is complete, add the arylboronic acid (1.5 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and an aqueous solution of K₂CO₃ (2 M, 3.0 equiv.).
-
Solvent Addition: Add 1,4-dioxane to the reaction mixture. The ratio of DMF to dioxane/water can be adjusted but a typical starting point is 1:2.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the intermediate from Step 1 is consumed (typically 6-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-aryl-5-alkynylpyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.
Reaction Pathway Diagram
Caption: General reaction scheme for the one-pot synthesis.
Data Presentation: Expected Outcomes and Versatility
The described one-pot protocol is expected to be versatile for a range of terminal alkynes and aryl/heteroaryl boronic acids. The following table illustrates the potential scope of the synthesis with hypothetical, yet realistic, yields based on literature precedents for similar transformations.
| Entry | Terminal Alkyne (R¹) | Arylboronic Acid (Ar) | Product Structure | Expected Yield (%) |
| 1 | Phenylacetylene | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-(phenylethynyl)pyrimidine derivative | 75 |
| 2 | 1-Hexyne | 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)-5-(hex-1-yn-1-yl)pyrimidine derivative | 68 |
| 3 | Trimethylsilylacetylene | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-5-((trimethylsilyl)ethynyl)pyrimidine derivative | 80 |
| 4 | Cyclopropylacetylene | Pyridine-3-boronic acid | 2-(Pyridin-3-yl)-5-(cyclopropylethynyl)pyrimidine derivative | 65 |
Troubleshooting and Optimization
-
Low Yield in Step 1 (Sonogashira): If the Sonogashira coupling is sluggish, consider increasing the reaction temperature to 50-70 °C. Ensure all reagents and solvents are anhydrous and degassed, as moisture and oxygen can deactivate the catalysts.
-
Low Yield in Step 2 (Suzuki): The choice of ligand for the palladium catalyst can be crucial for the Suzuki coupling of chloropyrimidines. If Pd(dppf)Cl₂ is ineffective, consider using a more electron-rich and bulky ligand such as XPhos or SPhos with a palladium precursor like Pd₂(dba)₃.[2] A stronger base like K₃PO₄ or Cs₂CO₃ may also improve the yield.
-
Formation of Side Products: Homocoupling of the alkyne (Glaser coupling) or the boronic acid can be a side reaction. Using a slight excess of the pyrimidine starting material can sometimes mitigate the homocoupling of the second coupling partner. Rigorous exclusion of oxygen is critical to minimize these side reactions.
-
Reaction Stalls: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation. The use of bulky phosphine ligands can help prevent this.
Conclusion
This application note provides a comprehensive guide and a detailed, field-proven protocol for the one-pot synthesis of novel 2,5-disubstituted pyrimidine derivatives from this compound. By employing a sequential Sonogashira and Suzuki-Miyaura cross-coupling strategy, this method offers a highly efficient and streamlined approach to generate molecular diversity from a common intermediate. The principles and protocols outlined herein are intended to empower researchers, scientists, and drug development professionals to accelerate the discovery of new pyrimidine-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Application Note & Protocol: A Scalable and Efficient Synthesis of (5-Chloropyrimidin-2-yl)methanol for Pharmaceutical Research and Development
Introduction
(5-Chloropyrimidin-2-yl)methanol is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1][2][3][4] The pyrimidine scaffold is a privileged structure in drug discovery, with derivatives exhibiting diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The presence of a chlorine atom and a hydroxymethyl group on the pyrimidine ring provides versatile handles for further chemical modifications, making this compound highly valuable for the construction of compound libraries and the development of novel therapeutic agents.
This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound. The described methodology is designed for researchers, scientists, and professionals in drug development, offering a clear and efficient pathway from a commercially available starting material to the desired product. The protocol emphasizes safety, scalability, and high purity of the final compound.
Synthetic Strategy: A Chemoselective Reduction Approach
The most direct and scalable synthetic route to this compound involves the chemoselective reduction of the corresponding aldehyde, 2-chloropyrimidine-5-carbaldehyde. This strategy is advantageous due to the commercial availability of the starting material and the high efficiency and selectivity of the reduction reaction.
Figure 1: Proposed two-step synthetic workflow for this compound.
An alternative and more direct approach begins with the readily available 2-chloropyrimidine-5-carbaldehyde. The selected method for the reduction is the use of sodium borohydride (NaBH₄) in methanol. This reagent is a mild and selective reducing agent for aldehydes and ketones, making it ideal for this transformation as it will not affect the chloro-substituent or the pyrimidine ring.[5] Furthermore, sodium borohydride is a cost-effective and easy-to-handle reagent, which is a significant consideration for large-scale synthesis.[6][7][8][9][10]
Figure 2: Reaction scheme for the reduction of 2-chloropyrimidine-5-carbaldehyde.
Experimental Protocol: Scale-up Synthesis
This protocol is designed for a laboratory scale of approximately 10 grams of the final product and can be scaled up with appropriate considerations for reaction monitoring and temperature control.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloropyrimidine-5-carbaldehyde | ≥97% | Commercially Available | Starting material.[11][12] |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available | Reducing agent. Handle with care, moisture-sensitive.[6][8] |
| Methanol (MeOH) | Anhydrous | Commercially Available | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | Extraction solvent. |
| Saturated Ammonium Chloride (NH₄Cl) solution | Prepared in-house | For quenching the reaction. | |
| Brine (Saturated NaCl solution) | Prepared in-house | For washing the organic layer. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chloropyrimidine-5-carbaldehyde (10.0 g, 69.2 mmol).
-
Add anhydrous methanol (200 mL) to the flask and stir the mixture until the aldehyde is completely dissolved.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
-
Reduction Reaction:
-
Once the solution reaches the target temperature, slowly add sodium borohydride (2.62 g, 69.2 mmol, 1.0 eq.) in small portions over 30-45 minutes. Caution: The addition of sodium borohydride can cause gas evolution (hydrogen) and a slight exotherm. Maintain the temperature below 10 °C during the addition.[7][9]
-
After the complete addition of sodium borohydride, stir the reaction mixture at 0-5 °C for an additional hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for another 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The reaction is complete when the starting aldehyde spot has disappeared.
-
-
Work-up and Extraction:
-
Cool the reaction mixture back to 0-5 °C with an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (~50 mL) to decompose the excess sodium borohydride. Caution: Vigorous gas evolution will occur.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
To the remaining aqueous residue, add ethyl acetate (150 mL) and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine all the organic layers and wash with brine (100 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound is a polar compound and may require purification by column chromatography to achieve high purity.[13][14]
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50-60%).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.
-
Expected Yield and Characterization
-
Appearance: White to off-white solid.
-
Expected Yield: 85-95%
-
Purity (by HPLC): >98%[15]
-
Molecular Formula: C₅H₅ClN₂O[16]
-
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling Precautions
-
Sodium Borohydride (NaBH₄): This reagent is a flammable solid and is water-reactive, releasing flammable hydrogen gas upon contact with water, acids, or alcohols.[6][8][9] It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE) such as a lab coat, safety goggles, and gloves must be worn.[6][7][10] Store in a cool, dry place away from incompatible materials.[8][10] In case of a spill, do not use water. Smother with dry sand or a Class D fire extinguisher.[7][9]
-
Methanol (MeOH): Methanol is a flammable and toxic liquid. Avoid inhalation of vapors and contact with skin and eyes. Handle in a well-ventilated fume hood.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety procedures should be followed at all times.
Troubleshooting and Optimization
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient reducing agent or short reaction time. | Add a slight excess of NaBH₄ (e.g., 1.1 eq.) and/or increase the reaction time. |
| Low yield | Product loss during work-up due to its polarity and some water solubility. | Perform multiple extractions with ethyl acetate. Ensure the brine wash is not too vigorous to prevent emulsion formation. |
| Impure product | Incomplete reaction or side product formation. | Ensure slow and controlled addition of NaBH₄ at low temperature. Optimize the gradient for column chromatography for better separation. |
Conclusion
The protocol outlined in this application note provides a reliable and scalable method for the synthesis of this compound, a valuable intermediate in drug discovery. By employing a straightforward and high-yielding reduction of the corresponding aldehyde, this procedure offers an efficient route to this important building block. Adherence to the detailed steps and safety precautions will ensure a successful synthesis of the target compound with high purity.
References
- 1. ijsat.org [ijsat.org]
- 2. growingscience.com [growingscience.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. Sodium Borohydride - ESPI Metals [espimetals.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. chemistry.osu.edu [chemistry.osu.edu]
- 11. 2-Chloropyrimidine-5-carbaldehyde | 933702-55-7 [chemicalbook.com]
- 12. 2-chloropyrimidine-5-carboxaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. chakrachem.com [chakrachem.com]
- 16. PubChemLite - this compound (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 17. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Strategies for Monitoring Reactions of (5-Chloropyrimidin-2-yl)methanol
Abstract
(5-Chloropyrimidin-2-yl)methanol is a key heterocyclic building block in the synthesis of various pharmacologically active molecules. The precise monitoring of its chemical transformations is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This guide provides an in-depth exploration of robust analytical methods for tracking the consumption of this compound and the formation of products. We will delve into the theoretical underpinnings and provide detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific synthetic pathways.
The Imperative for Reaction Monitoring
In drug development and chemical synthesis, understanding the kinetics and mechanism of a reaction is paramount. For a substrate like this compound, which contains multiple reactive sites, real-time or frequent offline monitoring allows chemists to:
-
Determine Reaction Endpoints: Accurately identify when the starting material is fully consumed, preventing unnecessary heating or extended reaction times that can lead to byproduct formation.
-
Optimize Process Parameters: Systematically adjust variables such as temperature, catalyst loading, or reagent stoichiometry based on quantitative data to improve yield and purity.
-
Identify Intermediates and Byproducts: Gain mechanistic insights by detecting transient species or identifying degradation pathways, which is crucial for developing robust and scalable synthetic routes.
This document serves as a practical guide to implementing the most effective analytical techniques for these purposes.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantitative Analysis
HPLC is often the primary choice for monitoring reactions involving polar, non-volatile compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy.
Principle of Operation & Rationale
Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A polar mobile phase is passed through a nonpolar stationary phase (typically C18-silica). Nonpolar compounds interact more strongly with the stationary phase and thus elute later, while polar compounds have a higher affinity for the mobile phase and elute earlier.
Why this works for this compound:
-
Solubility: The molecule possesses sufficient polarity from its alcohol and pyrimidine functionalities to be soluble in common HPLC mobile phases like water/acetonitrile or water/methanol.
-
Chromophore for UV Detection: The pyrimidine ring is a strong chromophore, meaning it absorbs ultraviolet (UV) light. This allows for sensitive detection and quantification using a standard UV detector, a common component of HPLC systems.[1][2]
-
Robustness: RP-HPLC methods are generally robust and can be validated for quality control environments in pharmaceutical development.[3]
Experimental Protocol: RP-HPLC-UV
Objective: To quantify the consumption of this compound and the formation of a hypothetical, more non-polar product.
Step 1: Sample Preparation
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.
-
Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 10 mL) of a suitable solvent (e.g., 50:50 acetonitrile:water). This stops the reaction and prepares the sample for analysis. The dilution factor must be recorded accurately.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Step 2: HPLC Instrumentation and Conditions The following parameters serve as a robust starting point and can be optimized for specific reaction products.[2][4]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 2.7-5 µm | Industry-standard for reverse-phase; provides good separation for a wide range of polarities.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and controls the pH to ensure sharp, symmetrical peaks for the basic pyrimidine nitrogen.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 15 min | A gradient elution is crucial for separating the polar starting material from potentially non-polar products and impurities in a single run. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.[2] |
| Injection Volume | 5 µL | A small volume prevents column overloading and peak distortion. |
| UV Wavelength | 254 nm | Pyrimidine derivatives typically show strong absorbance around this wavelength. A full UV scan of the starting material is recommended to determine the optimal λmax.[1] |
Step 3: Data Analysis
-
Identification: Identify the peaks for the starting material and product(s) based on their retention times, established by injecting pure standards.
-
Quantification: Create a calibration curve by injecting known concentrations of the starting material. Plot the peak area against concentration.
-
Calculation: Use the regression equation from the calibration curve to determine the concentration of this compound remaining in your quenched, diluted sample. Account for the dilution factor to find the actual concentration in the reaction vessel.
Visualization: HPLC Workflow
Caption: Workflow for HPLC-based reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Impurity ID
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. While this compound's alcohol group reduces its volatility, derivatization can make it amenable to GC analysis, providing unparalleled identification capabilities through mass spectrometry.
Principle of Operation & Rationale
In GC, a sample is vaporized and separated as it travels through a capillary column coated with a stationary phase. Separation is based on boiling point and analyte-stationary phase interactions. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum or "fingerprint" for each compound.
Why this is a strategic choice:
-
Unambiguous Identification: The mass spectrum provides structural information and molecular weight, allowing for confident identification of byproducts, even those not previously anticipated.[6] Electron Ionization (EI) creates reproducible fragmentation patterns that can be matched against spectral libraries.
-
Sensitivity: GC-MS offers excellent sensitivity, particularly in Selected Ion Monitoring (SIM) mode, making it ideal for detecting trace-level impurities.
-
Derivatization Overcomes Limitations: The primary hydroxyl group can be easily silylated (e.g., with BSTFA) to replace the polar -OH with a nonpolar -OSi(CH₃)₃ group. This increases volatility and thermal stability, making the compound suitable for GC analysis. This is a common strategy for analyzing polar molecules like pyrimidine bases.[7]
Experimental Protocol: GC-MS with Silylation
Objective: To identify and quantify the silylated derivative of this compound and reaction products.
Step 1: Sample Preparation & Derivatization
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction in a non-protic solvent (e.g., Dichloromethane) and dry the sample completely under a stream of nitrogen. It is critical to remove all water and protic solvents as they will react with the silylating agent.
-
To the dried residue, add 100 µL of an appropriate solvent (e.g., Pyridine or Acetonitrile) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
Step 2: GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A 5% phenyl-methylpolysiloxane column is a general-purpose, robust column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the derivatized sample. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp is necessary to elute compounds with different boiling points effectively. |
| MS Source Temp. | 230 °C | Standard temperature for an EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for a quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching.[8] |
| Scan Range | 40-450 m/z | Covers the expected mass range for the derivatized starting material (MW 216.7 g/mol ) and potential products. |
Step 3: Data Analysis
-
Identification: Analyze the mass spectrum of each peak. The molecular ion (M+) of the silylated starting material should be visible at m/z 216. Compare the fragmentation pattern to a spectral library (e.g., NIST) or interpret it to confirm the structure.
-
Quantification: For quantitative analysis, operate the mass spectrometer in SIM mode, monitoring a few characteristic, abundant ions for the analyte of interest. This significantly improves the signal-to-noise ratio.
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS analysis with derivatization.
NMR Spectroscopy: The Definitive Structural Tool
NMR spectroscopy stands apart by providing detailed structural information directly from the reaction mixture, often without any chromatographic separation. It is an invaluable tool for mechanistic studies and absolute quantification.
Principle of Operation & Rationale
NMR exploits the magnetic properties of atomic nuclei (most commonly ¹H). When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The exact frequency depends on the local chemical environment, allowing one to map the structure of a molecule. The area under an NMR peak is directly proportional to the number of nuclei it represents, making it inherently quantitative.[9]
Why NMR is uniquely powerful:
-
Structural Elucidation: NMR is unparalleled for identifying unknown structures, including reaction intermediates that may be unstable to chromatography. 2D NMR techniques (like COSY and HSQC) can be used to piece together the complete structure.[10]
-
Minimal Sample Prep (for offline): An aliquot can be quickly dried, dissolved in a deuterated solvent, and analyzed, providing a "snapshot" of the reaction mixture.
-
In-Situ Monitoring: With specialized flow-tube setups, NMR can monitor reactions in real-time directly inside the spectrometer, providing rich kinetic data.[11]
-
Absolute Quantification (qNMR): By adding a certified internal standard with a known concentration, one can determine the absolute concentration of reactants and products without needing specific calibration curves for each component.
Experimental Protocol: ¹H NMR (Offline Monitoring)
Objective: To determine the molar ratio of starting material to product in a reaction aliquot.
Step 1: Sample Preparation
-
Withdraw an aliquot (e.g., 0.5 mL) from the reaction mixture.
-
Immediately remove the solvent under reduced pressure (or by nitrogen stream if the product is volatile).
-
Dissolve the residue in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that solubilizes all components.
-
Optional (for qNMR): Add a precise amount of an internal standard (e.g., dimethyl sulfone) that has a simple spectrum and whose peaks do not overlap with other signals.
-
Transfer the solution to an NMR tube.
Step 2: NMR Data Acquisition
| Parameter | Recommended Setting | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Experiment | Standard ¹H acquisition | A simple 1D proton experiment is sufficient for monitoring. |
| Solvent | DMSO-d₆ | A good choice for polar heterocyclic compounds. The residual solvent peak is at ~2.50 ppm. |
| Relaxation Delay (d1) | 5 x T₁ (e.g., 10-30 s) | Crucial for quantitation. A long delay ensures all protons have fully relaxed before the next pulse, making peak integrals accurate. |
| Number of Scans | 8 or 16 | Signal-average to improve the signal-to-noise ratio. |
Step 3: Data Analysis
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify a unique, well-resolved peak for the starting material and a unique peak for the product. For this compound, the methylene protons (-CH₂OH) and the two distinct aromatic protons are excellent reporters.
-
Carefully integrate these peaks.
-
The ratio of the integrals (normalized for the number of protons each peak represents) gives the molar ratio of the two species. For example:
-
If the -CH₂OH peak of the starting material (2 protons) has an integral of 1.0, and a product peak representing 1 proton has an integral of 0.75, the molar ratio of SM:Product is (1.0/2) : (0.75/1) = 0.5 : 0.75.
-
Percent Conversion = [Product / (SM + Product)] * 100 = [0.75 / (0.5 + 0.75)] * 100 = 60%.
-
Visualization: NMR Monitoring Logic
Caption: Logic for online vs. offline NMR reaction monitoring.
Summary & Method Selection
The choice of analytical method depends on the specific goals of the analysis.
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Use | Quantitative analysis, purity checks | Impurity identification, volatile products | Structural elucidation, mechanistic studies |
| Strengths | High precision, robust, widely available | Unambiguous ID via MS, high sensitivity | Absolute structural info, inherently quantitative |
| Limitations | Requires chromophore, potential for co-elution | Requires volatility (or derivatization) | Lower throughput, higher equipment cost |
| Best For... | Routine monitoring of reaction conversion and product formation. | Identifying unknown byproducts and thermally stable impurities. | Understanding reaction mechanisms and identifying unstable intermediates. |
For comprehensive process understanding, a combination of these techniques is often employed. For instance, HPLC can be used for rapid, routine checks of conversion, while GC-MS and NMR can be used to fully characterize the final reaction mixture to identify and quantify all components.
References
- 1. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pharmtech.com [pharmtech.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Chloropyrimidin-2-yl)methanol
Welcome to the technical support hub for the synthesis of (5-Chloropyrimidin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the purity of your final product.
Introduction
This compound is a key building block in medicinal chemistry. The efficiency of its synthesis is critical for the timely advancement of drug discovery projects. The most prevalent synthetic route involves the reduction of 5-chloropyrimidine-2-carbaldehyde, typically utilizing a hydride-based reducing agent like sodium borohydride (NaBH₄). This guide will focus on troubleshooting and optimizing this specific transformation.
Troubleshooting Guide: Low Yield and Impurities
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
Question 1: My reaction yield is consistently low, with a significant amount of unreacted 5-chloropyrimidine-2-carbaldehyde remaining. What are the likely causes and how can I drive the reaction to completion?
Answer:
Low conversion is a frequent challenge and can be attributed to several factors related to the reducing agent and reaction conditions.
Root Causes & Solutions:
-
Inactive Reducing Agent: Sodium borohydride is susceptible to degradation by moisture. An aged or improperly stored bottle of NaBH₄ may have significantly reduced activity.
-
Troubleshooting Protocol:
-
Always use a freshly opened bottle of NaBH₄ or one that has been stored in a desiccator.
-
Consider purchasing NaBH₄ in smaller quantities to ensure a fresh supply.
-
If you suspect your reagent has degraded, perform a small-scale test reaction with a known, reliable aldehyde to check its activity.
-
-
-
Insufficient Molar Equivalents: While the stoichiometry is 1:1 for the reduction of an aldehyde, an excess of the reducing agent is often necessary to ensure the reaction goes to completion, especially if there are other reducible functional groups or if the reagent has partially degraded.
-
Optimization Strategy: Increase the molar equivalents of NaBH₄ incrementally. A typical starting point is 1.5 to 2.0 equivalents relative to the aldehyde. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal amount.
-
-
Suboptimal Reaction Temperature: The reduction of aldehydes with NaBH₄ is often performed at low temperatures (0 °C) to control the reaction rate and minimize side reactions. However, if the reaction is sluggish, a moderate increase in temperature may be necessary.
-
Experimental Adjustment: After the initial addition of NaBH₄ at 0 °C, allow the reaction to slowly warm to room temperature and stir for an extended period (2-4 hours). Monitor by TLC until the starting material is consumed.
-
Question 2: My final product is contaminated with a significant amount of a polar impurity. What is this byproduct and how can I prevent its formation?
Answer:
A common polar impurity in this reaction is the diol formed from over-reduction or from impurities in the starting material. Additionally, if the reaction is not properly quenched, borate esters can form, which can complicate purification.
Root Causes & Solutions:
-
Formation of Borate Esters: During the reaction, the initial product is a borate ester, which is then hydrolyzed during the workup to yield the final alcohol. Incomplete hydrolysis can lead to the persistence of these esters as impurities.
-
Workup Protocol:
-
After the reaction is complete (as determined by TLC), quench the reaction by slowly adding an acid, such as 1M HCl, at 0 °C until the pH is acidic (pH ~5-6).
-
Stir the mixture for at least 30 minutes to ensure complete hydrolysis of the borate esters.
-
Proceed with the extraction of the product.
-
-
-
Hydrolysis of the 5-Chloro Substituent: While generally stable, the chloro group on the pyrimidine ring can be susceptible to nucleophilic substitution, especially under prolonged reaction times or elevated temperatures, leading to the formation of the corresponding diol.[1]
-
Prevention Strategy:
-
Maintain a low reaction temperature (0 °C to room temperature).
-
Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to the reaction conditions.
-
-
Question 3: I'm struggling with the purification of this compound. What are the recommended methods?
Answer:
Effective purification is crucial for obtaining the desired product with high purity. A combination of techniques is often most effective.
Recommended Purification Workflow:
-
Aqueous Workup: After quenching the reaction, perform a standard aqueous workup. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Recrystallization: This is a highly effective method for purifying solid organic compounds.[2][3]
-
Solvent Selection: The ideal solvent is one in which your product is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, or mixtures thereof.[2]
-
Protocol:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Flash Column Chromatography: If recrystallization does not provide the desired purity, flash column chromatography is a powerful alternative.[2]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A solvent system of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude product.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the reduction of 5-chloropyrimidine-2-carbaldehyde with NaBH₄?
A1: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions. They help to activate the borohydride and facilitate the reaction. A mixture of a protic solvent with an aprotic solvent like THF can also be effective.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting aldehyde and the product alcohol (e.g., 30-50% ethyl acetate in hexanes). The product, being more polar, will have a lower Rf value than the starting material.
Q3: Are there any alternative reducing agents I can use?
A3: While NaBH₄ is the most common and cost-effective choice, other reducing agents can be used. For example, lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but requires strictly anhydrous conditions.[4] For a milder reduction, sodium triacetoxyborohydride can be considered.
Q4: What are the safety precautions I should take when working with sodium borohydride?
A4: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Quench the reaction carefully and slowly, especially when adding acid.
Experimental Protocol: Synthesis of this compound
This protocol provides a general guideline. Optimization may be required based on your specific experimental setup and the purity of your starting materials.
Materials:
-
5-chloropyrimidine-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-chloropyrimidine-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C.
-
Slowly quench the reaction by adding 1M HCl dropwise until the pH is ~5-6.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add ethyl acetate and water to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or flash column chromatography.
Data Summary
| Parameter | Recommended Range | Rationale |
| NaBH₄ Equivalents | 1.5 - 2.0 | Ensures complete reaction, accounting for potential reagent degradation. |
| Temperature | 0 °C to Room Temp | Controls reaction rate and minimizes side reactions. |
| Quenching pH | ~5-6 | Ensures complete hydrolysis of borate esters. |
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Purification of (5-Chloropyrimidin-2-yl)methanol
Welcome to the technical support center for the purification of (5-Chloropyrimidin-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key synthetic intermediate. The purification of heterocyclic compounds like this compound can present unique challenges, from removing stubborn impurities to preventing product degradation. This document provides a structured approach, combining established protocols with expert troubleshooting advice to help you achieve high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the most probable impurities in my crude reaction mixture?
A1: The composition of your crude mixture is highly dependent on the synthetic route. However, for common syntheses (e.g., reduction of a corresponding aldehyde or ester), you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Such as 5-chloropyrimidine-2-carbaldehyde or a methyl/ethyl 5-chloropyrimidine-2-carboxylate.
-
Reagent-Derived Byproducts: Inorganic salts (e.g., sodium borohydride byproducts, salts from pH adjustments) are very common.
-
Side-Reaction Products: The inherent reactivity of the pyrimidine ring can lead to side reactions.[1] This may include dimers, polymers, or products of over-reduction where the chloro-group is cleaved.
-
Solvent Residues: Residual high-boiling point reaction solvents (e.g., DMF, DMSO).
Q2: What key properties of this compound should I consider for purification?
A2: Understanding the molecule's physicochemical properties is crucial for designing an effective purification strategy.
| Property | Value / Description | Implication for Purification |
| Molecular Formula | C₅H₅ClN₂O[2][3] | - |
| Molecular Weight | 144.56 g/mol [2][4][5] | Useful for mass spectrometry analysis. |
| Physical Form | Solid[3] | Enables purification by recrystallization. |
| Polarity | Moderately Polar | The molecule contains a polar pyrimidine ring and a hydroxyl group capable of hydrogen bonding, but also a non-polar chlorophenyl moiety. This polarity makes it suitable for normal-phase chromatography. |
| pKa (Predicted) | ~13.25 (for the hydroxyl proton)[6] | The pyrimidine nitrogens are weakly basic and can interact with acidic media, such as standard silica gel, potentially causing peak tailing in chromatography.[7] |
| Solubility | Soluble in polar organic solvents | Expected to be soluble in methanol, ethyl acetate, and dichloromethane. This solubility profile is key to selecting solvents for both chromatography and recrystallization. |
Q3: How should I perform a preliminary analysis of my crude material?
A3: Before attempting large-scale purification, a small-scale analysis is essential.
-
Thin-Layer Chromatography (TLC): This is the most critical first step. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that gives your desired product an Rf value of approximately 0.2-0.4, with good separation from impurities.[8]
-
Proton NMR (¹H NMR): Dissolve a small sample of the crude material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). This can help identify the presence of starting materials, byproducts, and estimate the initial purity.
-
LC-MS: Liquid chromatography-mass spectrometry can confirm the presence of your product (by mass) and reveal the number and masses of impurities, giving you a clearer picture of what you need to separate.
Section 2: A Validated Purification Workflow
This section details a robust, multi-step workflow for purifying this compound from a typical reaction mixture.
Caption: General experimental workflow for purification.
Protocol 1: Initial Workup via Extraction
-
Objective: To remove inorganic salts and highly polar/non-polar impurities.
-
Quenching: Carefully quench the reaction mixture by adding it to a saturated aqueous solution of sodium bicarbonate or water, especially if reactive reagents were used.[1]
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction three times to ensure complete recovery.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Primary Purification via Column Chromatography
-
Expertise Note: Column chromatography is highly effective for separating compounds of differing polarities. For this compound, a normal-phase silica gel column is the standard choice. The slightly basic nature of the pyrimidine nitrogens may cause streaking on acidic silica; if this is severe, consider using silica pre-treated with triethylamine or using neutral alumina.[8]
-
Solvent System Selection: Based on your preliminary TLC analysis, prepare the chosen eluent system. A gradient elution, starting with a less polar mixture and gradually increasing polarity, is often most effective.
-
Suggested Starting Systems:
-
Hexane / Ethyl Acetate (e.g., starting from 70:30, moving towards 50:50)
-
Dichloromethane / Methanol (e.g., starting from 99:1, moving towards 95:5)[9]
-
-
-
Column Packing: Pack a glass column with silica gel using the wet slurry method to ensure a uniform, bubble-free column bed.[8]
-
Sample Loading: For best results, use the dry loading method.[8]
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or EtOAc).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Elution and Fraction Collection: Begin eluting with your chosen solvent system, collecting fractions in test tubes. Monitor the elution process by TLC, spotting each fraction to identify which ones contain your pure product.
-
Product Isolation: Combine the fractions that contain only the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Final Purification via Recrystallization
-
Objective: To remove trace impurities and obtain a high-purity, crystalline final product. This step is only effective if the product from chromatography is already of moderate purity (>90-95%).
-
Solvent Selection: Test the solubility of your product in a range of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[7]
-
Potential Solvents: Isopropanol, ethyl acetate, toluene, or a solvent/anti-solvent system like ethyl acetate/hexane or DCM/pentane.
-
-
Dissolution: Place the product in a flask and add the minimum amount of hot solvent required to fully dissolve it. If colored impurities are present, you can add a small amount of activated charcoal and perform a hot gravity filtration.[7]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Rapid cooling can cause the product to "oil out" or precipitate as an amorphous solid.[10] Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Section 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Caption: Troubleshooting logic for poor chromatographic separation.
Column Chromatography Issues
Q: My compound is streaking or tailing on the TLC plate and column. Why is this happening? A: This is a common issue with nitrogen-containing heterocyclic compounds on silica gel.[7]
-
Cause: The weakly basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to a slow, uneven elution, resulting in tailing.
-
Solution 1 (Primary): Add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine (Et₃N) or ammonia in methanol. This will neutralize the acidic sites on the silica and lead to sharper peaks.
-
Solution 2 (Alternative): If tailing persists, switch to a less acidic stationary phase like neutral alumina.[8]
Q: I have very low recovery of my product after the column. Where could it have gone? A: Low recovery can be due to several factors.
-
Cause 1: Compound is still on the column. Your eluent system may not be polar enough to elute the product.
-
Solution: Try flushing the column with a much more polar solvent, like 10-20% methanol in DCM, and check these fractions by TLC.[8]
-
-
Cause 2: Product degradation. The compound may be unstable on silica gel.
-
Solution: Run the column more quickly or switch to a less harsh stationary phase like alumina. You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.[8]
-
-
Cause 3: Product co-eluted with the solvent front. If your eluent is too polar, the compound will elute very quickly.
-
Solution: Always collect and check the first few fractions that come off the column.[8] If the product is there, you must repeat the column with a significantly less polar solvent system.
-
Recrystallization Issues
Q: My compound "oils out" instead of forming crystals. What should I do? A: "Oiling out" occurs when the compound comes out of solution above its melting point, often because the solution is too concentrated or cools too quickly.[10]
-
Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to make the solution slightly more dilute, then allow it to cool much more slowly.
-
Solution 2: Try a different solvent or a solvent mixture. A solvent in which the compound is slightly more soluble at room temperature can prevent premature precipitation.[10]
-
Solution 3: Add a "seed crystal" (a tiny crystal of the pure compound) to the cooled solution to induce nucleation and promote proper crystal growth.
Q: My product will not crystallize from any solvent I try. What are my alternatives? A: Some compounds are notoriously difficult to crystallize.
-
Solution 1: Anti-Solvent Addition. Dissolve your compound in a minimal amount of a good solvent. Then, slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes persistently cloudy. Allow it to stand, and crystals may form at the interface.[7]
-
Solution 2: Re-purify by Chromatography. If crystallization fails, the material may still contain impurities that inhibit crystal lattice formation. A second, carefully run column chromatography may be necessary.
-
Solution 3: Preparative HPLC. For very challenging purifications, preparative High-Performance Liquid Chromatography (prep-HPLC) can provide excellent separation, though it is a more resource-intensive technique.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chakrachem.com [chakrachem.com]
- 3. This compound | 944902-98-1 [sigmaaldrich.com]
- 4. This compound - CAS:944902-98-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. (5-Chloro-pyriMidin-2-yl)-Methanol Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Amination Reactions of Chloropyrimidines
Welcome to the technical support center for the amination of chloropyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their work. Chloropyrimidines are fundamental building blocks in the synthesis of a vast range of pharmaceutically active compounds. However, their reactivity can be nuanced, leading to common experimental challenges.
This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to enhance the success and efficiency of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for aminating a chloropyrimidine, and how do I choose between them?
There are two principal strategies for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.[1]
-
Nucleophilic Aromatic Substitution (SNAr): This method is mechanistically simpler and avoids the use of transition metals. It is most effective when the pyrimidine ring is "activated" by electron-withdrawing groups, which stabilize the negatively charged Meisenheimer complex intermediate.[2] It is often the first choice for the mono-amination of dichloropyrimidines at the more reactive C4/C6 positions.[1][3]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a more powerful and versatile method, essential for less reactive ("electron-neutral" or "electron-rich") chloropyrimidines.[1] The palladium catalyst facilitates the coupling by overcoming the high activation energy associated with the direct nucleophilic attack. It is often the required method for introducing a second amino group onto a pyrimidine ring, as the first amino group is electron-donating and deactivates the ring towards SNAr.[1]
To help guide your decision, consider the following workflow:
Caption: Decision workflow for selecting an amination method.
Troubleshooting Guide: Common Experimental Issues
Q2: My reaction shows low to no conversion. What are the most common causes and how do I fix it?
This is the most frequent challenge. The root cause depends heavily on the reaction type you are performing.
For SNAr Reactions:
-
Potential Cause: Insufficient Thermal Energy. SNAr reactions on heteroaryl chlorides often require significant heat to overcome the activation barrier.[1][4]
-
Recommended Solution: Ensure your reaction temperature is adequate. For many systems, temperatures of 100-140 °C are necessary, especially when using solvents like DMF or 2-propanol.[1][5] If substrate stability is a concern, consider microwave-assisted heating to shorten reaction times at high temperatures.[6]
-
-
Potential Cause: Inappropriate Solvent. The solvent plays a critical role in stabilizing the charged intermediate.
-
Potential Cause: Incorrect Base/Acid Stoichiometry.
-
Recommended Solution: For standard SNAr, an inorganic base like K₂CO₃ or Cs₂CO₃ is typically used to scavenge the HCl byproduct.[1] If you are performing an acid-catalyzed reaction (common with less nucleophilic anilines), the amount of acid is critical. Too much acid will protonate the amine nucleophile, rendering it inactive. Use a catalytic amount of acid (e.g., 0.1 equivalents).[5][7]
-
For Buchwald-Hartwig Reactions:
-
Potential Cause: Inactive Catalyst. The oxidative addition of a C-Cl bond to the palladium(0) center is often the rate-limiting step and is highly sensitive to the catalyst's state.[8]
-
Recommended Solution:
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, use a well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles).[8] These form the active catalyst more cleanly and efficiently.
-
Ensure Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) using properly dried solvents and glassware.[8]
-
-
-
Potential Cause: Suboptimal Ligand Choice. For challenging C-Cl bond activation, the phosphine ligand is the most important variable.
-
Recommended Solution: Use bulky, electron-rich dialkylbiarylphosphine ligands. These ligands promote the formation of the active monoligated Pd(0) species and facilitate oxidative addition.[9] Standard "workhorse" ligands for this purpose include XPhos, DavePhos, and tBuBrettPhos.[1][9] A systematic ligand screen is often the most effective way to solve a low-conversion issue.
-
-
Potential Cause: Inappropriate Base. Strong, non-nucleophilic bases are required to facilitate the deprotonation of the amine and promote the final reductive elimination step.
-
Recommended Solution: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base.[10] Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong option, particularly if your substrate has base-sensitive functional groups.[1][10] Ensure the base is fresh, anhydrous, and from a reliable source.[8]
-
Q3: I am observing a significant amount of a side product where the chlorine has been replaced by hydrogen (-H). What is happening and how can I prevent it?
This side reaction is known as hydrodehalogenation and is a common plague in Buchwald-Hartwig couplings.[8] It occurs when competing reduction pathways outpace the desired C-N bond formation.
-
Primary Cause: The palladium-hydride species responsible for reduction can be generated from the amine (via β-hydride elimination) or from trace water reacting with the base.[8]
-
Recommended Solutions:
-
Strictly Anhydrous Conditions: Scrupulously dry your solvent, reagents, and glassware. Use a fresh, sealed bottle of anhydrous solvent.
-
Base Purity: Use a high-purity, anhydrous grade of base. Some batches of NaOtBu can contain moisture or sodium hydroxide, which exacerbates the problem.[8]
-
Amine Stoichiometry: Use a slight excess of the amine (1.2–1.5 equivalents). This helps ensure that the amination pathway is kinetically favored over the reduction pathway.[8]
-
Ligand Selection: Certain ligands are more prone to side reactions. Screening ligands can sometimes identify a system that favors reductive elimination of the aminated product.
-
-
Q4: My reaction on a dichloropyrimidine is giving me a mixture of isomers. How can I control the regioselectivity?
Achieving regioselectivity on polychlorinated pyrimidines is a significant synthetic challenge.[11]
-
Inherent Reactivity: In SNAr reactions, the C4 and C6 positions are electronically more activated and thus more reactive than the C2 position.[2][3] However, this difference is often not large enough to provide perfect selectivity, leading to mixtures.[11]
-
Recommended Solutions:
-
Steric Control: A bulky nucleophile may preferentially attack the sterically less-hindered position. This can sometimes be exploited to favor one isomer over another.[1]
-
Catalyst Control (Buchwald-Hartwig): This is often the most powerful tool. The steric and electronic properties of the ligand on the palladium catalyst can dramatically influence which chlorine atom undergoes oxidative addition. A ligand screening is essential. For example, specific Pd/dppb catalyst systems have been shown to provide excellent C4 selectivity on 6-aryl-2,4-dichloropyrimidines.[11]
-
Substrate Modification: In some cases, installing a temporary directing group can achieve the desired selectivity. For instance, a 5-trimethylsilyl substituent has been used to direct amination selectively to the 2-position of a 2,4-dichloropyrimidine.[12]
-
-
Key Parameter Optimization Tables
For successful amination, systematic optimization of the base, solvent, and catalyst system is crucial.
Table 1: Guide to Base Selection
| Base | Reaction Type | Common Use & Rationale | Potential Issues |
|---|---|---|---|
| NaOtBu | Buchwald-Hartwig | The "gold standard" strong base. Promotes high reaction rates and catalyst turnover.[10] | Incompatible with base-sensitive functional groups (e.g., esters). Must be anhydrous.[8][10] |
| LiHMDS | Buchwald-Hartwig | Strong base with good functional group tolerance, especially for protic groups.[1] | Solid is air-sensitive. Can be less effective at lower temperatures.[10] |
| K₂CO₃ / Cs₂CO₃ | SNAr / Buchwald-Hartwig | Standard inorganic bases for SNAr.[1] Can be used in Buchwald-Hartwig for sensitive substrates, but often requires higher catalyst loading and longer times.[10] | Can be difficult to stir on a large scale due to insolubility.[8] |
| KF | SNAr | Effective base for SNAr reactions, particularly when water is used as a solvent.[13] | Less common, may require screening for general applicability. |
| DIPEA / i-Pr₂NEt | SNAr (Acid-catalyzed) | Used as an acid scavenger in reactions where HCl is generated.[6][14] | Can act as a buffer, allowing acid-catalyzed displacement to proceed while neutralizing excess acid.[14][15] |
Table 2: Recommended Solvents | Solvent | Reaction Type | Rationale & Considerations | | :--- | :--- | :--- | | Toluene / Dioxane | Buchwald-Hartwig | Standard, non-polar aprotic solvents. Well-tolerated by most catalyst systems.[16][17] | Must be rigorously dried. Dioxane should be checked for peroxides. | | DMF / DMAc | SNAr | High-boiling polar aprotic solvents that can solvate intermediates and enable high reaction temperatures.[1] | Can be difficult to remove post-reaction. Must be anhydrous. | | 2-Propanol (IPA) | SNAr | A good protic solvent option, especially for lipophilic compounds that have poor solubility in water.[7] | Can lead to solvolysis side products, especially under acidic conditions.[7] | | Water | SNAr | A green, inexpensive, and surprisingly effective solvent for certain acid-promoted aminations. Can lead to higher rates than organic solvents.[5][7] | Risk of hydrolysis is a major concern. Substrate solubility can be an issue.[7] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free SNAr
This protocol is a starting point for the reaction of an activated chloropyrimidine with a primary or secondary amine.
-
To a reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 mmol, 1.0 equiv), the desired amine (1.1–1.2 mmol, 1.1–1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).[1]
-
Add anhydrous DMF (5–10 mL).
-
Seal the vial tightly and heat the reaction mixture to 100–140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a standard starting point for coupling chloropyrimidines and requires strict adherence to inert atmosphere techniques.
Caption: Standard workflow for Buchwald-Hartwig amination.
Detailed Steps:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02–0.05 mmol), the phosphine ligand (if not using a pre-catalyst, 0.04–0.10 mmol), and the base (e.g., NaOtBu, 1.5 mmol).[1]
-
Add the chloropyrimidine (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5–10 mL).
-
Seal the tube and heat the reaction mixture to 80–120 °C with stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. preprints.org [preprints.org]
- 6. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. datapdf.com [datapdf.com]
- 13. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effects of various bases on acid-catalyzed amination of 2-chloro-5-ethylpyrimidine: synthesis of PPARpan agonist GW693085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Overcoming solubility issues of (5-Chloropyrimidin-2-yl)methanol in organic solvents
Answering the call for a specialized resource, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the solubility challenges of (5-Chloropyrimidin-2-yl)methanol in organic solvents. As Senior Application Scientists, we have designed this guide to move beyond simple protocols, offering in-depth explanations and systematic troubleshooting workflows to ensure your experimental success.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties of this compound and the principles of solubility.
Q1: What are the basic chemical properties of this compound?
This compound is a heterocyclic compound with the molecular formula C₅H₅ClN₂O.[1] It exists as a solid at room temperature. Its structure features a pyrimidine ring, which is aromatic and contains two nitrogen atoms, a chlorine substituent, and a hydroxymethyl group (-CH₂OH). The presence of the polar hydroxymethyl group and the nitrogen atoms suggests the molecule has polar characteristics, which heavily influences its solubility profile.
Q2: Why is solubility a critical parameter in my experiments?
Solubility is a crucial factor in pharmacology and chemical synthesis as it dictates the concentration of a compound that can be achieved in a solution. For drug development, poor solubility can hinder absorption and bioavailability, leading to ineffective therapeutic outcomes.[2] In chemical reactions, reactants must be dissolved to interact effectively; poor solubility can lead to slow or incomplete reactions, low yields, and challenges in purification.
Q3: What does the principle "like dissolves like" mean in the context of this compound?
The principle "like dissolves like" is a fundamental concept in chemistry that predicts solubility based on the polarity of the solute and the solvent.[3][4][5] Polar solutes, like this compound with its hydroxyl group, tend to dissolve well in polar solvents (e.g., methanol, DMSO). Conversely, non-polar solutes dissolve better in non-polar solvents (e.g., hexane). The challenge often arises when trying to dissolve a moderately polar compound in a less polar or non-polar organic solvent, a common scenario in organic synthesis.
Troubleshooting Guide: Dissolution Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Q4: I am struggling to dissolve this compound in my chosen organic solvent at room temperature. What should I do first?
The first step is to apply gentle heating. The solubility of most solid solutes increases with temperature.[3][4] This is because the added thermal energy helps to overcome the lattice energy of the solid crystal and promotes the interaction between solute and solvent molecules.
Troubleshooting Workflow: Initial Dissolution Failure
Caption: Initial troubleshooting workflow for solubility issues.
Experimental Protocol: Dissolution by Heating
-
Add your calculated mass of this compound and the desired volume of solvent to a clean, dry flask equipped with a magnetic stir bar.
-
Place the flask in a water or oil bath on a stirrer hotplate.
-
Begin stirring and gradually increase the temperature in 5-10°C increments.
-
Hold at each temperature for 5-10 minutes, observing for dissolution. Do not exceed the boiling point of the solvent.
-
Self-Validation: Note the temperature at which complete dissolution occurs. If the compound precipitates upon cooling back to room temperature, the solution was saturated at the higher temperature, and this method may only be suitable for reactions conducted at elevated temperatures.
Q5: Heating didn't work or is not suitable for my experiment. How can I choose a better solvent or solvent system?
If heating is ineffective or undesirable, a systematic solvent screening or the use of a co-solvent system is the next logical step. The polarity of the solvent is a key factor.[3]
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Class | Polarity Index | Predicted Solubility | Rationale / Comments |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | Highly polar; excellent for dissolving many polar organic molecules. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | High | Similar to DMSO, a powerful polar solvent. |
| Methanol (MeOH) | Polar Protic | 5.1 | Soluble | The "-OH" group can hydrogen bond with the solute's hydroxyl and nitrogen groups. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Moderately Soluble | Moderate polarity; may require heating or a co-solvent. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Moderately Soluble | Polar, but may be less effective than DMSO or DMF for this specific structure. |
| Dichloromethane (DCM) | Halogenated | 3.1 | Slightly Soluble | Lower polarity; likely a poor choice as a primary solvent. |
| Toluene | Aromatic Hydrocarbon | 2.4 | Insoluble | Non-polar; unlikely to dissolve the polar this compound. |
| Hexane | Aliphatic Hydrocarbon | 0.1 | Insoluble | Non-polar; incompatible with the solute's polarity. |
Q6: My compound is poorly soluble in my primary reaction solvent, but I cannot change it. What is the co-solvency technique?
Co-solvency is a highly effective technique where a small amount of a "good" solvent (a co-solvent) is added to the primary "poor" solvent to increase the overall solubility of the solute.[3] Co-solvents work by reducing the interfacial tension between the solute and the primary solvent, effectively making the solvent mixture more hospitable to the solute.[6] For instance, adding a small amount of DMSO to THF can dramatically increase the solubility of a polar compound.[2]
Mechanism of Co-Solvency
Caption: How a co-solvent bridges the polarity gap.
Experimental Protocol: Co-Solvent System Development
-
Suspend the this compound in the primary (poor) solvent while stirring.
-
Using a micropipette, add a small volume of a high-polarity co-solvent (e.g., DMSO, DMF) dropwise. A good starting point is 1-5% of the total volume.
-
After each addition, allow the system to stir for several minutes and observe for any changes in solubility.
-
Continue adding the co-solvent in small increments until the compound fully dissolves.
-
Self-Validation: Record the minimum percentage of co-solvent required for dissolution. Be aware that using a high percentage of a co-solvent can alter the reaction conditions and may complicate product purification. Uncontrolled precipitation can occur if the solution is later diluted with an anti-solvent (e.g., water).[3][7]
Q7: Are there other, more advanced methods to enhance solubility if the above techniques fail?
Yes, several other techniques can be employed, though they often require more significant changes to the experimental setup.
-
Particle Size Reduction: Increasing the surface area of the solid by grinding it into a finer powder can increase the rate of dissolution.[3][5][8] Methods like micronization can be used, although this typically does not increase the equilibrium solubility itself.[5]
-
Use of Surfactants: Surfactants are molecules that contain both polar and non-polar regions. Above a certain concentration, they form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in the solvent.[9]
-
Complexation: Using agents like cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, can form inclusion complexes with the solute, enhancing its solubility.[7][10] This is more common in aqueous systems but can be adapted for some organic applications.
-
Chemical Modification: While this changes the compound, creating a prodrug or a salt form of a molecule is a common strategy in drug development to improve solubility.[10] This is an advanced step that involves synthetic modification of the original compound.
References
- 1. This compound - CAS:944902-98-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. ijpbr.in [ijpbr.in]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. japer.in [japer.in]
- 6. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Methods of solubility enhancements | PPTX [slideshare.net]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Dichloropyrimidine Reactions: A Technical Support Center for Controlling Regioselectivity
Welcome to the Technical Support Center for dichloropyrimidine reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective functionalization of dichloropyrimidine scaffolds. The inherent electronic and steric properties of the pyrimidine ring often lead to challenges in achieving desired isomeric purity. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to control the regioselectivity of your reactions, whether you are performing a Nucleophilic Aromatic Substitution (SNAr) or a transition metal-catalyzed cross-coupling.
Understanding the Fundamentals: The C4 vs. C2 Reactivity Challenge
In dichloropyrimidine chemistry, particularly with the common 2,4- and 4,6-isomers, the chlorine atoms exhibit differential reactivity. For 2,4-dichloropyrimidine, the C4 position is generally more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions than the C2 position.[1][2][3][4][5] This intrinsic preference is a critical starting point for any experimental design. However, this is not an immutable rule; a nuanced understanding of electronic effects, steric hindrance, and reaction conditions can allow for the selective functionalization of either position.
Troubleshooting Guide: Navigating Common Regioselectivity Issues
This section addresses specific problems you might encounter in the lab, offering causative explanations and actionable solutions.
Scenario 1: My Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloropyrimidine is Yielding a Mixture of C4 and C2 Isomers. How Can I Favor a Single Isomer?
This is a frequent challenge, as the inherent reactivity difference between C4 and C2 can be modest, leading to mixtures that are difficult to separate.[4]
To Enhance C4 Selectivity:
-
Leverage Electronic Effects: If your synthetic route allows, installing an electron-withdrawing group (EWG) at the C5 position (e.g., -CN, -NO₂, -CF₃) will significantly enhance the electrophilicity of the C4 position, leading to greater selectivity.[3][4][6]
-
Optimize Reaction Conditions:
-
Solvent and Base: A systematic screen of solvents and bases is crucial. For instance, using a non-polar solvent like 1,4-dioxane with a carbonate base can improve C4 selectivity in some cases.[5] For amination reactions, a combination of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as n-butanol has been shown to favor the C4 product.[3]
-
Temperature: Running the reaction at lower temperatures can sometimes amplify the small energetic difference between the transition states leading to the C4 and C2 products, thereby improving selectivity.
-
To Enhance C2 Selectivity (The "Unfavored" Isomer):
-
Exploit Substituent Effects: An electron-donating group (EDG) such as a methoxy (-OMe) or an amino (-NHMe) group at the C6 position can electronically favor nucleophilic attack at the C2 position, effectively reversing the typical regioselectivity.[2][3][7]
-
Utilize "Soft" or Specialized Nucleophiles:
-
Thiols: "Soft" nucleophiles like thiols often exhibit a preference for the C2 position.
-
Tertiary Amines: In a notable exception to the general rule for amines, tertiary amines have been shown to provide excellent C2 selectivity on 2,4-dichloropyrimidines bearing a C5 electron-withdrawing group.[6][8] This is followed by an in situ N-dealkylation to yield the secondary amine at the C2 position.
-
-
Steric Hindrance: Introducing a bulky substituent at the C5 position can sterically block the approach of the nucleophile to the C4 position, thereby directing it to the more accessible C2 site.[2][7]
Scenario 2: My Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) on 2,4-Dichloropyrimidine is not selective. What are the key parameters to adjust?
Similar to SNAr, palladium-catalyzed cross-couplings on unsubstituted 2,4-dichloropyrimidine generally favor the C4 position.[5][9] However, the catalytic system offers more levers for control.
To Drive C4 Selectivity:
-
Ligand Choice is Critical: For Suzuki-Miyaura couplings, sterically hindered N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr) can significantly enhance C4 selectivity.[10] In some instances, ligand-free conditions, known as "Jeffery" conditions, can also provide excellent C4 selectivity.[10]
-
Solvent and Base Combination: The choice of solvent and base is paramount. A common system for Suzuki couplings is a mixture of 1,4-dioxane and water with a base like K₂CO₃ or K₃PO₄.[5][10] The solubility and strength of the base can have a profound impact on the reaction's outcome.[10]
To Achieve C2 Selectivity:
-
Specialized Catalyst Systems: This has been a significant challenge in the field. However, recent advances have shown that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective C-S cross-coupling with thiols.[9][11][12] The selectivity in this system is highly sensitive to the specific structure of the palladium precatalyst.[9][11]
-
Strategic Reaction Sequencing: If direct C2-selective coupling is not feasible, consider a two-step approach. First, perform a C4-selective reaction, and then, under different conditions, functionalize the remaining C2-chloro position. One-pot, two-step procedures for double Suzuki couplings have been developed that exploit this differential reactivity.[10][13]
Decision-Making Workflow for Regioselective Functionalization of 2,4-Dichloropyrimidine
Caption: Decision workflow for achieving regiocontrol in 2,4-dichloropyrimidine reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of 2,4-dichloropyrimidine generally more reactive than the C2 position in SNAr reactions?
The greater reactivity of the C4 position is attributed to the electronic nature of the pyrimidine ring. The intermediate formed upon nucleophilic attack at C4 (a Meisenheimer complex) can be stabilized by resonance structures that delocalize the negative charge onto both nitrogen atoms of the pyrimidine ring. Attack at the C2 position results in an intermediate where the charge is delocalized over only one nitrogen, making it less stable and the activation energy for its formation higher.[14]
Q2: I am working with 4,6-dichloropyrimidine. What is the expected regioselectivity?
In 4,6-dichloropyrimidine, the two chlorine atoms are electronically equivalent. Therefore, in the absence of other directing groups on the ring, a mono-substitution reaction will typically yield a statistical mixture of products. Selective mono-functionalization is challenging and often requires the use of a large excess of the dichloropyrimidine substrate to minimize the formation of the di-substituted product. For sequential, distinct functionalizations, the first substitution product must be isolated before proceeding with the second reaction.
Q3: Can I use Directed ortho-Metalation (DoM) to functionalize dichloropyrimidines?
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings.[15][16] However, it is more commonly applied to pyrimidines with directing groups other than halogens, such as alkoxy groups. For instance, 4,6-diethoxypyrimidine can be selectively lithiated at the C5 position.[17] For dichloropyrimidines, direct lithiation can be complicated by competing halogen-lithium exchange or addition of the organolithium reagent. However, specialized bases like (TMP)₂Zn·2MgCl₂·2LiCl have been used for the C6 metalation of 2,4-dichloro-5-alkoxypyrimidines.[18]
Q4: I am performing a Suzuki-Miyaura reaction on a 2,4-dichloropyrimidine derivative. What is a good starting point for reaction conditions to achieve C4 selectivity?
A robust starting point for achieving high C4 selectivity in a Suzuki-Miyaura coupling is to use Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst, potassium carbonate (K₂CO₃) as the base, and a 4:1 mixture of 1,4-dioxane and water as the solvent.[10] Microwave heating at 100°C for a short duration (e.g., 15 minutes) has been shown to be very effective, often with low catalyst loading (0.5 mol%).[5][10]
Table 1: Summary of Factors Influencing Regioselectivity in 2,4-Dichloropyrimidine Reactions
| Factor | Effect on C4 Selectivity | Effect on C2 Selectivity | Reaction Type |
| C5-EWG | Increases | Decreases | SNAr, Cross-Coupling |
| C6-EDG | Decreases | Increases | SNAr |
| Bulky C5-Substituent | Decreases (steric hindrance) | Increases | SNAr |
| Tertiary Amine Nucleophile | Decreases | Increases | SNAr |
| Thiol Nucleophile | Decreases | Increases | SNAr, Cross-Coupling |
| Bulky NHC Ligand | Increases | Decreases (generally) | Cross-Coupling |
| Pd/Bulky NHC Catalyst | N/A | Increases (specifically for C-S coupling) | Cross-Coupling |
| Low Temperature | May Increase | May Decrease | SNAr |
Experimental Protocols
Protocol 1: Microwave-Assisted C4-Selective Suzuki-Miyaura Coupling
This protocol is adapted for high C4 selectivity based on established methods.[5]
Objective: To selectively couple an arylboronic acid at the C4 position of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv.)
-
Arylboronic acid (1.1 equiv.)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.005 equiv., 0.5 mol%)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Microwave vial
Procedure:
-
To a microwave vial, add 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add a degassed mixture of 1,4-dioxane and water (a 2:1 or 4:1 ratio can be effective).
-
Seal the vial tightly.
-
Place the vial in a microwave reactor and heat the mixture to 100 °C for 15 minutes.
-
After cooling, monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material and formation of the mono-substituted product.
-
Work-up the reaction by extracting with an organic solvent (e.g., ethyl acetate), washing with brine, and drying over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluorinated Pyrimidine Analogues
Welcome to the technical support center for the synthesis of fluorinated pyrimidine analogues. The introduction of fluorine into the pyrimidine core is a cornerstone of modern medicinal chemistry, yielding blockbuster drugs like 5-Fluorouracil (5-FU) and Gemcitabine.[1][2][3][4][5] However, the unique properties of fluorine—its high electronegativity and the strength of the C-F bond—present significant and often frustrating synthetic challenges.[1][6][7]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level strategic questions in our FAQ section to specific, hands-on troubleshooting for common reaction classes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental "why" questions that underpin many of the challenges in this field.
Q1: Why is direct C-H fluorination of an unsubstituted pyrimidine ring so difficult?
A: The primary challenge lies in the electronic nature of the pyrimidine ring. It is an electron-deficient (π-deficient) heterocycle. Most direct fluorination methods, especially those using powerful electrophilic reagents like Selectfluor™, require an electron-rich substrate to facilitate the reaction.[6][8] Without activating groups on the ring, the pyrimidine core is simply not nucleophilic enough to react with common electrophilic fluorine sources. Furthermore, harsh conditions required for some methods can lead to ring decomposition.[9] Recent advances using reagents like silver(II) fluoride (AgF₂) have shown promise for the direct C-H fluorination of diazines, offering a potential pathway under milder conditions.[10][11][12]
Q2: What are the main strategic approaches for introducing fluorine, and when should I choose one over the other?
A: There are three main strategies, and the choice depends on your starting material and desired regiochemistry:
-
Nucleophilic Aromatic Substitution (SNAr): This is ideal when you have a pyrimidine ring substituted with a good leaving group (e.g., -Cl, -Br, -NO₂) at the desired position. The ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack by a fluoride source (e.g., KF, CsF). This is a common and cost-effective method but often requires high temperatures and strictly anhydrous conditions.[9][13]
-
Electrophilic Fluorination: This approach is used when you have an electron-rich pyrimidine, typically activated by electron-donating groups (EDGs) like -OH, -OR, or -NH₂. Reagents like Selectfluor™ (F-TEDA-BF₄) act as a source of "F⁺" and will attack the most electron-rich position.[6][8][14] This method is often milder than SNAr but is highly dependent on substrate activation and can suffer from regioselectivity issues if multiple positions are activated.[9]
-
From a Diazonium Salt (Balz-Schiemann Reaction): This is a classic method for converting an amino-pyrimidine into a fluoro-pyrimidine. The amine is converted to a diazonium salt (e.g., with HBF₄), which is then thermally or photochemically decomposed to yield the fluorinated product.[15][16][17] While effective, this reaction can be hazardous due to the potentially explosive nature of isolated diazonium salts and can suffer from reproducibility issues.[16][18][19]
-
Building Block Synthesis: This involves constructing the fluorinated pyrimidine ring from acyclic, pre-fluorinated precursors. For example, the original synthesis of 5-FU involved reacting isothiourea salts with α-fluoro-β-ketoester enolates.[1][6] This strategy avoids the challenges of direct fluorination on the heterocycle but requires access to specialized starting materials and can involve more linear steps.
Q3: How can I control which position on the pyrimidine ring gets fluorinated (regioselectivity)?
A: Regioselectivity is a critical challenge and is dictated by the chosen synthetic strategy.
-
For Electrophilic Fluorination: Control is achieved through directing groups. Electron-donating groups will direct the incoming electrophilic fluorine to the ortho and para positions. The inherent electronics of the pyrimidine ring also favor attack at specific positions (e.g., C5 is often the most electron-rich). In cases of ambiguity, a "blocking group" can be temporarily installed to prevent reaction at an undesired site.
-
For Nucleophilic Substitution (SNAr): Regioselectivity is absolute. The fluorine atom will only replace the leaving group you start with. The challenge here is not directing the fluorine, but rather synthesizing the precursor with the leaving group at the correct position.
-
For C-H Activation: Modern methods often rely on directing groups that coordinate to a metal catalyst, bringing the fluorinating agent into proximity with a specific C-H bond. For instance, some palladium-catalyzed methods use ligand design to control regioselectivity.[20]
Q4: My reaction works, but the product decomposes during aqueous workup or silica gel chromatography. What's happening?
A: Fluorinated pyrimidines can be sensitive to both acid and base. The strong electron-withdrawing effect of fluorine can make adjacent groups more labile. For example, glycosidic bonds in fluorinated nucleosides can be more susceptible to acid-catalyzed hydrolysis. Similarly, if there are other functional groups on the ring, the increased acidity of N-H or C-H protons can lead to base-catalyzed side reactions or degradation on basic silica gel.
Troubleshooting Steps:
-
Perform a neutral workup using saturated ammonium chloride (NH₄Cl) instead of acid, and brine.
-
Use a minimally activated grade of silica gel (e.g., Grade III, deactivated with water) or switch to an alternative stationary phase like alumina or reverse-phase chromatography.
-
If possible, avoid aqueous workups altogether by filtering the reaction mixture through a pad of Celite or silica and concentrating the filtrate.[9]
Part 2: Troubleshooting Guides for Specific Reactions
This section provides detailed, problem-solving workflows for common synthetic procedures.
Guide 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Fluorination
You are attempting to convert 2,4-dichloropyrimidine to 2,4-difluoropyrimidine using potassium fluoride (KF) in DMSO, but the yield is poor.
Caption: Decision tree for troubleshooting SₙAr fluorination.
| Symptom | Underlying Cause | Detailed Solution & Explanation |
| No reaction or very low conversion | Water Contamination | Fluoride ions are strongly solvated by protic solvents like water, which severely diminishes their nucleophilicity.[21] Solution: Use a high-purity, anhydrous grade of a polar aprotic solvent (e.g., DMSO, DMF, Sulfolane). Ensure all glassware is oven-dried. |
| Low to moderate yield | Poor Fluoride Source Solubility/Reactivity | Standard KF has low solubility in organic solvents. The "naked" fluoride anion is the active nucleophile. Solution: Use spray-dried KF, which has a higher surface area and is more reactive. Alternatively, cesium fluoride (CsF) is more soluble and often more effective, albeit more expensive.[9] |
| Reaction stalls or is slow | Insufficient Energy or Poor Fluoride Availability | SNAr reactions on heteroaromatics often have high activation energies. Solution: Add a phase-transfer catalyst (e.g., 18-crown-6 for KF, or tetrabutylammonium fluoride - TBAF) to help bring the fluoride anion into the organic phase.[9][21] Concurrently, ensure the reaction temperature is high enough (often >150 °C). |
| Significant dark tar/decomposition | Reaction Temperature Too High | While high temperatures are often necessary, they can also lead to decomposition of the starting material or product, especially with prolonged reaction times. Solution: Carefully optimize the temperature. Run a time course study at a slightly lower temperature to see if conversion improves before decomposition takes over. |
Guide 2: Poor Regioselectivity with Electrophilic Fluorination (Selectfluor™)
You are attempting to fluorinate a substituted uracil derivative, but you are getting a mixture of isomers and some starting material decomposition.
Caption: Factors influencing electrophilic fluorination outcomes.
| Symptom | Underlying Cause | Detailed Solution & Explanation |
| Mixture of fluorinated isomers | Multiple Activated Positions | If the directing groups on your pyrimidine activate multiple positions (e.g., C5 and C6) to a similar degree, Selectfluor™ will attack both, leading to a mixture.[8][9] Solution: Modify the electronic properties of your substrate. Consider changing a protecting group to be more or less electron-donating to favor one position. Alternatively, introduce a temporary blocking group (e.g., -Br or -I) at the undesired position, which can be removed after fluorination. |
| Low conversion, starting material recovered | Insufficient Substrate Nucleophilicity | The pyrimidine ring is not electron-rich enough for the reaction to proceed efficiently under the chosen conditions. Solution: Change to a more polar or acidic solvent system that may enhance the electrophilicity of the fluorinating agent. Acetonitrile is common, but sometimes acetic acid/water mixtures can be effective.[14] If this fails, a more fundamental redesign of the substrate's electronic properties is needed. |
| Product degradation or charring | Substrate Instability or Incompatible Solvent | Some functional groups are sensitive to the acidic byproducts of the reaction. Certain solvents can also react exothermically with Selectfluor™.[9] Solution: Run the reaction at a lower temperature (e.g., 0 °C or room temperature). Screen different solvents; acetonitrile is generally a good starting point.[9] Ensure your substrate is stable under mildly acidic conditions before attempting the fluorination. |
| No reaction | Degraded Fluorinating Agent | Selectfluor™ is a stable solid but can degrade if improperly stored (e.g., exposed to moisture). Solution: Use a fresh bottle of the reagent or one that has been stored in a desiccator.[9] |
Part 3: Key Methodologies & Data
Protocol 1: General Procedure for Electrophilic C-H Fluorination of an Activated Pyrimidine
This protocol is a representative example and must be adapted for the specific substrate.
-
Preparation: In a fume hood, add the activated pyrimidine substrate (1.0 eq) to an oven-dried flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration) and stir until the substrate is fully dissolved.
-
Reagent Addition: Add Selectfluor™ (1.1 eq) portion-wise over 5-10 minutes. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 1-2 hours.[9]
-
Work-up: Upon completion, filter the reaction mixture through a short plug of silica gel or Celite, rinsing with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired fluorinated product.
Protocol 2: The Role of Protecting Groups in Synthesis
Protecting groups are crucial for managing reactivity and directing selectivity.[22][23][24][25] In the synthesis of fluorinated nucleosides like FUrd (5-Fluorouridine), protecting groups are essential to differentiate the various hydroxyl groups.[1]
Example Workflow: FUrd Phosphoramidite Synthesis [1]
-
Protect 5'-OH: React FUrd with 4,4′-dimethoxytrityl (DMT) chloride. The primary 5'-OH is sterically most accessible and reacts selectively.
-
Protect 2'-OH: React the 5'-O-DMT-FUrd with tert-butyldimethylsilyl (TBDMS) chloride. This protects the 2'-OH, leaving the 3'-OH free for the next step.
-
Introduce Phosphoramidite: React the free 3'-OH with a phosphitylating agent to install the reactive phosphoramidite moiety required for oligonucleotide synthesis.
-
Deprotection: After synthesis, these groups are removed under specific conditions (e.g., acid for DMT, fluoride source for TBDMS) that leave the final molecule intact.[23][25]
Data Summary: Comparison of Common Fluorinating Agents
| Reagent | Type | Formula | Common Use Case | Pros | Cons |
| Potassium Fluoride | Nucleophilic | KF | SNAr on activated (hetero)arenes | Inexpensive, readily available | Low solubility, requires high temp, hygroscopic[13][26] |
| Selectfluor™ | Electrophilic | F-TEDA-BF₄ | Fluorination of electron-rich arenes/alkenes | Stable solid, easy to handle, reliable[7][27] | Requires activated substrate, can have regioselectivity issues[8][9] |
| DAST | Nucleophilic | (C₂H₅)₂NSF₃ | Deoxyfluorination (Alcohols -> Fluorides) | Effective for converting -OH to -F | Thermally unstable, can be hazardous, generates HF[7] |
| Silver(II) Fluoride | C-H Activation | AgF₂ | Direct fluorination of N-heterocycles | High regioselectivity (adjacent to N), mild conditions[10][11][12] | Stoichiometric silver reagent, moisture-sensitive[11] |
| Hydrogen Fluoride | Nucleophilic | HF | Diazotization (Balz-Schiemann), ring-openings | Strong fluoride source | Highly toxic and corrosive, requires special equipment[7][16] |
References
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapy - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 14. researchgate.net [researchgate.net]
- 15. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 16. scientificupdate.com [scientificupdate.com]
- 17. Balz-Schiemann Reaction [organic-chemistry.org]
- 18. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. catalogimages.wiley.com [catalogimages.wiley.com]
- 23. Protecting group - Wikipedia [en.wikipedia.org]
- 24. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 25. books.rsc.org [books.rsc.org]
- 26. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 27. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
Technical Support Center: Efficient Removal of Palladium Catalysts from Pyrimidine Products
Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing palladium catalyst residues from pyrimidine-containing products. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, to synthesize these vital heterocyclic compounds.
Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by international guidelines, such as those from the International Council for Harmonisation (ICH), due to potential toxicity and the detrimental impact on downstream chemistry.[1][2] For orally administered drugs, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve the required purity for your pyrimidine products.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the removal of palladium catalysts from pyrimidine products, providing a foundational understanding of the available techniques and selection criteria.
Q1: What are the most common methods for removing residual palladium from pyrimidine synthesis?
A1: The most prevalent methods for palladium removal can be broadly categorized as follows:
-
Adsorption: This involves the use of solid-supported materials that bind to the palladium species, which are subsequently removed by filtration.[4] Common adsorbents include:
-
Metal Scavengers: These are materials like silica gel or polystyrene resins functionalized with ligands that have a high affinity for palladium, such as thiol, thiourea, amine, or dimercaptotriazine (DMT) groups.[5][6]
-
Activated Carbon: A cost-effective option with a high surface area that can adsorb palladium.[7][8]
-
-
Crystallization: Purifying the pyrimidine product through crystallization can leave palladium impurities behind in the mother liquor.[4]
-
Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase separate from the product.[4]
-
Filtration: This method is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated. Using filter aids like Celite® can improve efficiency.[9][10]
Q2: How do I choose the best palladium removal method for my specific pyrimidine product?
A2: The optimal method is highly dependent on several factors:
-
Nature of the Pyrimidine Product: The presence of nitrogen atoms in the pyrimidine ring can lead to strong chelation with palladium, making it more difficult to remove.[9] Consider the product's solubility and stability under the conditions required for each removal method.
-
Form of the Palladium Residue: The palladium can exist in different oxidation states (e.g., Pd(0), Pd(II)) and may be homogeneous (dissolved) or heterogeneous (solid).[1] The choice of scavenger, in particular, is influenced by the palladium species present.[11]
-
Scale of the Synthesis: For large-scale production, the cost and scalability of the method are critical considerations. Activated carbon is often favored for its lower cost on a large scale.[1]
-
Regulatory Requirements: The final acceptable level of palladium will dictate the necessary efficiency of the chosen method.[12]
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are solid-supported materials designed to selectively bind and remove palladium from solution.[13] The mechanism involves the functional groups on the scavenger's surface acting as ligands that form strong complexes with the palladium species. This process, known as chemisorption, effectively immobilizes the palladium, allowing for its removal by simple filtration.[1]
Scavenger Selection and Application Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. biotage.com [biotage.com]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to the Characterization of (5-Chloropyrimidin-2-yl)methanol Derivatives by HPLC and NMR
For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is a cornerstone of successful research and development. (5-Chloropyrimidin-2-yl)methanol and its derivatives are an important class of heterocyclic compounds, frequently utilized as building blocks in the synthesis of pharmacologically active molecules. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive characterization of these compounds, drawing upon established methodologies and field-proven insights to ensure scientific integrity.
Introduction to this compound
This compound is a key intermediate in medicinal chemistry.[1][2] Its pyrimidine core is a prevalent scaffold in a multitude of therapeutic agents. The chloro- and methanol- substituents offer versatile handles for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs. Accurate and efficient analytical techniques are therefore paramount to confirm the identity, purity, and stability of these derivatives.
High-Performance Liquid Chromatography (HPLC): A Tool for Purity Assessment and Quantification
Reverse-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of this compound derivatives.[3][4] This technique separates compounds based on their hydrophobicity, making it ideal for monitoring reaction progress, identifying impurities, and performing quantitative analysis.[4][5]
The "Why" Behind Method Development for Pyrimidine Derivatives
The polar nature of the pyrimidine ring and the hydroxyl group in this compound presents a specific challenge in RP-HPLC: poor retention on traditional C18 columns with highly aqueous mobile phases.[6][7][8] This can lead to co-elution with the solvent front and inaccurate quantification. To overcome this, several strategies can be employed:
-
Column Selection: While C18 columns are a good starting point, for highly polar derivatives, consider columns specifically designed for aqueous mobile phases or those with alternative stationary phases like C8 or polar-embedded phases.[3]
-
Mobile Phase Optimization: A gradient elution starting with a high aqueous component and gradually increasing the organic modifier (typically acetonitrile or methanol) is often necessary to achieve good separation of polar starting materials from less polar products.[3] The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase.[9]
-
Wavelength Selection: Pyrimidine derivatives typically exhibit strong UV absorbance.[10][11] An initial UV scan of the parent compound and its derivatives is recommended to determine the optimal wavelength for detection, often around 254 nm or 266 nm.[10][12]
Comparative HPLC Performance Data
The following table summarizes typical starting conditions and expected performance for the analysis of this compound and a hypothetical less polar derivative.
| Parameter | This compound | Hypothetical Derivative (e.g., Ester) | Rationale for Selection |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | C18 offers a good balance of hydrophobicity and is a widely available, robust stationary phase. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidification improves peak shape for the basic pyrimidine nitrogen atoms. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5-95% B over 15 min | 20-95% B over 15 min | A steeper gradient is required for the more retained, less polar derivative. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | 254 nm | 254 nm | A common wavelength for aromatic and heterocyclic compounds. |
| Expected Retention Time | ~5-7 min | ~10-12 min | The less polar derivative will interact more strongly with the C18 stationary phase, leading to a longer retention time. |
HPLC Experimental Workflow
Caption: HPLC workflow for purity analysis.
Detailed HPLC Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an ultrasonicator or an inline degasser.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound derivative.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the injection volume to 10 µL.
-
Set the UV detection wavelength to 254 nm.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the area percent of the main peak to determine the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of a molecule, making it an indispensable tool for the characterization of novel this compound derivatives.[5][13][14] Both ¹H and ¹³C NMR are crucial for unambiguous structure confirmation.[15][16][17]
Interpreting the NMR Spectra of this compound Derivatives
The chemical shifts and coupling patterns observed in the NMR spectrum are unique to the arrangement of atoms in a molecule. For this compound, the following key signals are expected in the ¹H NMR spectrum:
-
Pyrimidine Protons: Two singlets in the aromatic region (typically δ 8.5-9.0 ppm), corresponding to the protons at positions 4 and 6 of the pyrimidine ring.
-
Methanol Protons: A singlet for the methylene (-CH₂-) protons adjacent to the pyrimidine ring (typically δ 4.5-5.0 ppm) and a broad singlet for the hydroxyl (-OH) proton, the chemical shift of which is concentration and solvent dependent.
Derivatization of the methanol group will lead to predictable changes in the ¹H NMR spectrum. For example, esterification will shift the methylene protons downfield and introduce new signals corresponding to the ester moiety.
Comparative NMR Data
The following table outlines the expected ¹H NMR chemical shifts for this compound and a hypothetical ether derivative.
| Proton | This compound (in CDCl₃) | Hypothetical Ether Derivative (e.g., -OCH₃) (in CDCl₃) | Rationale for Chemical Shift |
| H-4, H-6 | ~δ 8.7 ppm (s, 2H) | ~δ 8.7 ppm (s, 2H) | The electronic environment of the pyrimidine ring protons is largely unaffected by this derivatization. |
| -CH₂- | ~δ 4.8 ppm (s, 2H) | ~δ 4.6 ppm (s, 2H) | The shielding effect of the ether oxygen may cause a slight upfield shift compared to the hydroxyl group. |
| -OH | Variable (broad s, 1H) | Absent | The hydroxyl proton is replaced by the ether group. |
| -OCH₃ | Absent | ~δ 3.4 ppm (s, 3H) | A new singlet corresponding to the three equivalent methyl protons of the ether. |
Key Structural Features for NMR Analysis
References
- 1. chakrachem.com [chakrachem.com]
- 2. PubChemLite - this compound (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. hplc.eu [hplc.eu]
- 7. Polar Compounds | SIELC Technologies [sielc.com]
- 8. chromtech.net.au [chromtech.net.au]
- 9. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. iosrphr.org [iosrphr.org]
- 11. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 14. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Pyrimidine Synthesis: A Comparative Analysis of Biological and Chemical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry and molecular biology, forming the scaffold of essential biomolecules and a vast array of pharmaceuticals. The efficient and selective synthesis of pyrimidine derivatives is, therefore, a critical endeavor in drug discovery and development. This guide provides a comprehensive comparative analysis of the principal methods for pyrimidine synthesis, designed for researchers and professionals in the field. We will traverse the elegant enzymatic pathways of de novo and salvage biosynthesis, delve into the time-honored Biginelli and Pinner reactions, and explore the forefront of modern synthetic strategies, including microwave-assisted and iridium-catalyzed multicomponent reactions. Each methodology is presented with a detailed, step-by-step protocol, an exploration of the underlying mechanistic principles, and a critical evaluation of its advantages and limitations. Quantitative data on reaction yields, times, and conditions are summarized in comparative tables to facilitate informed decision-making in the laboratory.
The Biological Blueprint: Nature's Pyrimidine Synthesis
In biological systems, the synthesis of pyrimidine nucleotides is a meticulously regulated process, essential for the formation of DNA, RNA, and various cofactors.[1] Cells employ two primary pathways for this purpose: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.[1][2]
The De Novo Pathway: Building from the Ground Up
The de novo synthesis of pyrimidines is a highly conserved and energy-intensive process that utilizes simple molecules like bicarbonate, aspartate, and glutamine to construct the pyrimidine ring.[1] The pathway culminates in the production of uridine monophosphate (UMP), the precursor to all other pyrimidine nucleotides.[3]
Key Enzymatic Steps of the De Novo Pathway:
-
Carbamoyl Phosphate Synthesis: The pathway begins in the cytoplasm with the formation of carbamoyl phosphate from glutamine, CO₂, and two molecules of ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II) . This is the rate-limiting and major regulatory step in animals.[1]
-
Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.[3]
-
Ring Closure to Dihydroorotate: Dihydroorotase facilitates an intramolecular condensation to form dihydroorotate.[4]
-
Oxidation to Orotate: The enzyme dihydroorotate dehydrogenase (DHODH) , located in the mitochondria, oxidizes dihydroorotate to orotate.[1]
-
Formation of Orotidine 5'-Monophosphate (OMP): Orotate phosphoribosyltransferase (OPRT) attaches a ribose-5-phosphate group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming OMP.[3]
-
Decarboxylation to Uridine 5'-Monophosphate (UMP): Finally, OMP decarboxylase removes a carboxyl group from OMP to yield UMP, the first pyrimidine nucleotide of the pathway.[1][3]
The Salvage Pathway: The Art of Recycling
The salvage pathway provides an energy-efficient alternative to de novo synthesis by recycling pyrimidine bases (uracil, thymine, and cytosine) and nucleosides derived from the degradation of DNA and RNA.[1] This pathway is particularly crucial in cells with high rates of nucleic acid turnover.
Key Enzymatic Steps of the Salvage Pathway:
-
Base to Nucleoside Conversion: Free pyrimidine bases are converted to their corresponding nucleosides. For instance, uridine phosphorylase converts uracil to uridine, and thymidine phosphorylase converts thymine to thymidine.
-
Nucleoside Phosphorylation: Thymidine kinase and uridine-cytidine kinase then phosphorylate the nucleosides to their corresponding mononucleotides (e.g., UMP, TMP). These kinases utilize ATP as the phosphate donor.
Chemical Synthesis: Mastering the Pyrimidine Core in the Lab
While biological pathways offer insights into pyrimidine formation, chemical synthesis provides the versatility to create a vast array of substituted pyrimidines for pharmaceutical and research applications.
Classical Approaches: The Bedrock of Pyrimidine Synthesis
First described by Adolf Pinner, this reaction involves the condensation of an amidine with a β-keto ester or a 1,3-dicarbonyl compound.[1] It remains a fundamental method for accessing substituted pyrimidines.
Experimental Protocol: Pinner Synthesis of a Trisubstituted Pyrimidine
-
Reagents:
-
β-Diketone (e.g., Acetylacetone): 1 equivalent
-
Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents
-
Strong Base (e.g., Sodium Ethoxide): 1.1 equivalents
-
Anhydrous Ethanol
-
-
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a round-bottom flask, dissolve the amidine hydrochloride in anhydrous ethanol.
-
Carefully add the sodium ethoxide to the stirred solution and continue stirring for 30 minutes at room temperature to generate the free amidine.
-
Add the β-diketone dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
Neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.[5]
-
Causality in Experimental Choices: The use of anhydrous conditions is critical to prevent the hydrolysis of the amidine and other reaction intermediates.[3][5] The strong base is necessary to deprotonate the amidine hydrochloride, liberating the nucleophilic free amidine required for the condensation reaction.
The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[6] This acid-catalyzed reaction is a cornerstone of combinatorial chemistry due to its operational simplicity and the biological relevance of its products.
Experimental Protocol: Classical Biginelli Reaction
-
Reagents:
-
Aldehyde (e.g., Benzaldehyde): 1 mmol
-
β-Ketoester (e.g., Ethyl Acetoacetate): 1 mmol
-
Urea: 1.5 mmol
-
Catalytic amount of a Brønsted acid (e.g., HCl)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, combine the aldehyde, β-ketoester, urea, and a catalytic amount of hydrochloric acid in ethanol.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the solid with cold ethanol and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.
-
Mechanism and Rationale: The reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic species is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final product. The acidic catalyst is crucial for promoting the formation of the iminium ion and facilitating the dehydration steps.
Modern and Sustainable Methodologies
In recent years, the principles of green chemistry have driven the development of more efficient and environmentally benign methods for pyrimidine synthesis.
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[7]
Experimental Protocol: Microwave-Assisted Biginelli Reaction
-
Reagents:
-
Aromatic Aldehyde: 1 mmol
-
Ethyl Acetoacetate: 1 mmol
-
Urea or Thiourea: 1.5 mmol
-
Sulfamic Acid (20 mol%)
-
Solvent-free conditions
-
-
Procedure:
-
In a microwave-safe vessel, combine the aldehyde, ethyl acetoacetate, urea (or thiourea), and sulfamic acid.
-
Place the vessel in a domestic or dedicated laboratory microwave reactor.
-
Irradiate the mixture at a suitable power level (e.g., 300W) for a short duration (typically 2-5 minutes).[6]
-
After cooling, wash the reaction mixture with water and collect the solid product by filtration. Recrystallize from ethanol for purification.
-
Advantages of Microwave Synthesis: The rapid and uniform heating provided by microwaves significantly reduces reaction times, often from hours to minutes.[7] This can also lead to cleaner reactions with fewer side products.
This sustainable approach utilizes an iridium-pincer complex to catalyze the regioselective synthesis of pyrimidines from amidines and up to three different alcohols.[4][8][9][10] This method is highly atom-economical, producing only water and hydrogen gas as byproducts.[4][9][10]
Experimental Protocol: Iridium-Catalyzed Synthesis of a Trisubstituted Pyrimidine
-
Reagents:
-
Amidine Hydrochloride: 0.2 mmol
-
Primary Alcohol: 0.2 mmol
-
Secondary Alcohol: 0.4 mmol
-
PN5P-Ir-pincer complex catalyst: 1 mol%
-
KOtBu: 0.2 mmol
-
Toluene (anhydrous)
-
-
Procedure:
-
In a glovebox, charge a screw-capped vial with the iridium catalyst, amidine hydrochloride, and KOtBu.
-
Add the primary and secondary alcohols, followed by anhydrous toluene.
-
Seal the vial and heat the reaction mixture at 150°C for the specified time.
-
After cooling, the product can be purified by column chromatography.
-
Mechanistic Insight: The reaction proceeds through a cascade of condensation and dehydrogenation steps, where the iridium catalyst facilitates the selective formation of C-C and C-N bonds.[4][9][10]
Organocatalysis offers a metal-free alternative for pyrimidine synthesis, often employing small organic molecules to catalyze the reaction. This approach is attractive due to the low toxicity and ready availability of many organocatalysts.
Experimental Protocol: Organocatalytic Synthesis of Dihydropyrido[2,3-d]pyrimidines
-
Reagents:
-
Aromatic/Aliphatic Aldehyde: 1 mmol
-
6-Amino-1,3-dimethyluracil: 1 mmol
-
Acetylacetone: 1 mmol
-
2-Aminoethanesulfonic acid (Taurine): 20 mol%
-
Water
-
-
Procedure:
-
In a round-bottom flask, combine the aldehyde, 6-amino-1,3-dimethyluracil, acetylacetone, and taurine in water.
-
Heat the reaction mixture at 60-80°C, monitoring by TLC.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.
-
Rationale for Catalyst Choice: Taurine, a naturally occurring amino acid, acts as a mild and environmentally benign Brønsted acid catalyst, promoting the condensation reactions in an aqueous medium.
Comparative Performance Analysis
The choice of a synthetic method depends on various factors, including the desired substitution pattern, scalability, cost, and environmental impact. The following table provides a comparative overview of the discussed chemical synthesis methods.
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52°C | ~90%[6] |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 minutes | 100°C | >85%[6] |
| Microwave-Assisted | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | N/A (300W) | 88-95%[6] |
| Iridium-Catalyzed | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93%[4][6][8][9][10] |
| Organocatalyzed | Aldehyde, Aminouracil, Acetylacetone | Taurine | Water | 1-2 hours | 60-80°C | 90-94% |
Conclusion and Future Outlook
The synthesis of pyrimidines has evolved from classical condensation reactions to highly efficient and sustainable modern methodologies. While biological pathways provide the fundamental blueprint, chemical synthesis offers the tools to create a diverse chemical space for drug discovery. The choice of the optimal synthetic route requires a careful consideration of factors such as yield, reaction time, cost, and environmental impact.
Future advancements in pyrimidine synthesis will likely focus on the development of even more efficient and selective catalytic systems, the expansion of the substrate scope for multicomponent reactions, and the integration of flow chemistry for continuous manufacturing. As our understanding of the biological roles of pyrimidine derivatives continues to grow, the demand for innovative and robust synthetic methods will undoubtedly increase, paving the way for the discovery of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validated Analytical Methods for Pyrimidine Derivative Quantification
For researchers, medicinal chemists, and drug development professionals, the accurate quantification of pyrimidine derivatives is a critical step in a molecule's journey from discovery to clinical application. These heterocyclic compounds form the backbone of numerous therapeutic agents, including antiviral and anticancer drugs. The choice of analytical methodology can profoundly impact the reliability of pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and the overall success of a development program.
This guide provides an in-depth comparison of the three most prevalent analytical techniques for the quantification of pyrimidine derivatives: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, empowering you to select and develop the most appropriate method for your specific analytical challenge. All methodologies are presented within the framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a foundation of trustworthiness and regulatory compliance.
Choosing Your Analytical Strategy: A Comparative Overview
The selection of an analytical technique is a balance of sensitivity, selectivity, cost, and the nature of the sample matrix. Pyrimidine derivatives, often polar and water-soluble, present unique chromatographic challenges. The following sections will compare the primary methods used for their quantification.
Core Performance Metrics: A Head-to-Head Comparison
The following table summarizes the typical performance characteristics of UV-Vis Spectrophotometry, HPLC-UV, and LC-MS/MS for the quantification of pyrimidine derivatives. Data has been synthesized from validated methods for various pyrimidine-based drugs such as 5-Fluorouracil, Gemcitabine, and Zidovudine to provide a representative comparison.
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Measures absorbance of UV-Vis light by the analyte's chromophore. | Physical separation based on analyte's affinity for stationary/mobile phases, followed by UV detection. | Separation by HPLC followed by ionization and mass-based detection of parent and fragment ions. |
| Selectivity | Low; susceptible to interference from other absorbing compounds. | High; separates analyte from impurities and matrix components. | Very High; unparalleled selectivity based on mass-to-charge ratio. |
| Sensitivity (Typical LOQ) | ~1-10 µg/mL | ~0.01-0.1 µg/mL | ~0.001-0.01 µg/mL (pg/mL levels achievable) |
| Linearity Range | Typically 1-2 orders of magnitude. | 2-3 orders of magnitude. | 3-5 orders of magnitude. |
| Precision (%RSD) | < 5% | < 2% | < 15% (for bioanalysis) |
| Accuracy (% Recovery) | 95-105% | 98-102% | 85-115% (for bioanalysis) |
| Cost (Instrument/Operation) | Low / Low | Moderate / Moderate | High / High |
| Best Suited For | Bulk drug quantification, simple formulations, preliminary assays. | Routine quality control, stability testing, quantification in less complex matrices. | Bioanalysis (plasma, tissue), impurity profiling, studies requiring ultimate sensitivity. |
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for its robustness, precision, and ability to separate complex mixtures. For polar pyrimidine derivatives, reversed-phase (RP) HPLC is the most common approach.
The "Why": Causality in HPLC Method Development
-
Why Reversed-Phase? Pyrimidine derivatives are generally polar. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water or buffer and acetonitrile or methanol). This setup allows for good retention and separation of polar analytes, which would otherwise elute too quickly in a normal-phase system. The use of aqueous mobile phases also makes RP-HPLC highly compatible with biological samples.[1][2][3][4][5]
-
Why a C18 Column? Octadecylsilane (C18) bonded silica is the most widely used stationary phase due to its high hydrophobicity and broad applicability. It provides excellent retention for a wide range of moderately polar to non-polar compounds. The long alkyl chains offer a high surface area for interaction, leading to efficient separation.[4]
-
Why a Buffered Mobile Phase? The ionization state of pyrimidine derivatives can be pH-dependent. Using a buffer (e.g., phosphate or acetate) in the mobile phase controls the pH, ensuring consistent retention times and peak shapes. For many pyrimidines, a slightly acidic pH (around 4-5) can suppress the ionization of silanol groups on the silica-based column, reducing peak tailing and improving resolution.[6]
-
Why UV Detection? The pyrimidine ring is an inherent chromophore, absorbing UV light typically in the 260-280 nm range. This makes UV detection a simple, robust, and cost-effective method for quantification without the need for derivatization.
Experimental Workflow: HPLC-UV Analysis
The following diagram illustrates a typical workflow for the quantification of a pyrimidine derivative in a pharmaceutical formulation.
Caption: HPLC-UV Workflow for Pyrimidine Derivative Quantification.
Detailed Protocol: Validated HPLC-UV Method for Zidovudine
This protocol is adapted from a validated method for the simultaneous estimation of Lamivudine and Zidovudine.[5]
-
Chromatographic Conditions:
-
Instrument: Shimadzu HPLC_2010-CHT system or equivalent.
-
Column: C18 column (250 mm × 4.6 mm, 5.0 µm particle size).
-
Mobile Phase: Acetonitrile and Potassium Dihydrogen Phosphate buffer (45:55 v/v), with the pH adjusted to 3.5 using phosphoric acid.
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 271 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Zidovudine reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 4-24 µg/mL for Zidovudine).
-
-
Method Validation (as per ICH Q2(R1)):
-
Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.999.
-
Accuracy: Perform recovery studies by spiking a known concentration of Zidovudine into a placebo mixture at three levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate injections of a standard solution. The %RSD should be < 2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The %RSD between the two days' results should be < 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve. For Zidovudine, reported values are approximately 3.24 µg/mL (LOD) and 10.17 µg/mL (LOQ).[5]
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding the highest sensitivity and selectivity, particularly in complex biological matrices like plasma or tissue, LC-MS/MS is the gold standard.
The "Why": Causality in LC-MS/MS Method Development
-
Why Mass Spectrometry? MS detects ions based on their mass-to-charge ratio (m/z). Tandem MS (MS/MS) adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is incredibly selective and can quantify an analyte even in the presence of co-eluting interferences.[7]
-
Why Electrospray Ionization (ESI)? ESI is a soft ionization technique ideal for polar, thermally labile molecules like pyrimidine nucleosides. It generates intact protonated molecules (e.g., [M+H]⁺) in the positive ion mode or deprotonated molecules ([M-H]⁻) in the negative ion mode, which can then be analyzed by the mass spectrometer.[8]
-
Why Positive Ion Mode (ESI+)? Pyrimidine bases contain basic nitrogen atoms that are readily protonated. Therefore, ESI in the positive ion mode often provides a strong signal for these compounds, yielding abundant [M+H]⁺ ions for MS/MS analysis.[9][10]
-
Why Hydrophilic Interaction Liquid Chromatography (HILIC)? For highly polar pyrimidine metabolites that show poor retention in reversed-phase chromatography, HILIC is an excellent alternative. HILIC uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of water. This allows for the retention and separation of very polar compounds.[2][11][12][13][14]
Experimental Workflow: LC-MS/MS Bioanalysis
This diagram outlines the typical steps for quantifying a pyrimidine derivative in a plasma sample.
Caption: LC-MS/MS Bioanalysis Workflow.
Detailed Protocol: Validated LC-MS/MS Method for Gemcitabine
This protocol is based on a validated method for the ultra-sensitive quantification of gemcitabine in human plasma.[15][16]
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A sensitive LC-MS/MS system (e.g., Sciex QTRAP 6500+ or equivalent).
-
Column: A suitable reversed-phase or HILIC column. For ultra-sensitive analysis, a specific column like a Luna Omega Polar C18 may be used.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Gemcitabine: Monitor the transition from the parent ion [M+H]⁺ to a specific product ion.
-
Internal Standard (IS): Use a stable isotope-labeled version of gemcitabine (e.g., [¹³C,¹⁵N₂]-Gemcitabine) and monitor its corresponding transition.
-
-
-
Preparation of Plasma Samples:
-
Sample Collection: Collect blood in tubes containing an anticoagulant and a stabilizer like tetrahydrouridine to inhibit the metabolic degradation of gemcitabine.
-
Extraction:
-
To 50 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
-
Method Validation (as per FDA/EMA Bioanalytical Method Validation Guidelines):
-
Linearity: Prepare calibration standards by spiking blank plasma with known concentrations of gemcitabine. The validated range can be extremely low, for example, 2.5-500 pg/mL.[16] The calibration curve is constructed by plotting the peak area ratio (analyte/IS) against concentration.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days. The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal value, and the precision (%RSD) should not exceed 15% (20% at the LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. For gemcitabine, LLOQs as low as 2.5 pg/mL have been achieved.[16]
-
Matrix Effect and Recovery: Evaluate the influence of the biological matrix on ionization and the efficiency of the extraction process.
-
Method 3: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is the simplest and most accessible of the three techniques. While it lacks the selectivity of chromatographic methods, it can be a powerful tool for the analysis of bulk drug substances or simple, high-concentration formulations.
The "Why": Causality in UV-Vis Method Development
-
Why Spectrophotometry? This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. Given the inherent UV absorbance of the pyrimidine ring, this technique offers a rapid, non-destructive, and cost-effective way to determine concentration.
-
Why Wavelength Scanning? Before quantification, a solution of the pure pyrimidine derivative is scanned across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Measuring at λmax provides the highest sensitivity and minimizes the impact of minor fluctuations in wavelength. For zidovudine, the λmax is consistently found at 266 nm.
-
Why Solvent Selection is Critical? The solvent used to dissolve the sample must be transparent in the UV region of interest and should not interact with the analyte in a way that alters its absorbance characteristics. Methanol, ethanol, and dilute acidic or basic solutions are common choices.
Experimental Workflow: UV-Vis Spectrophotometry
The workflow for UV-Vis analysis is straightforward, as depicted below.
Caption: UV-Vis Spectrophotometry Workflow.
Detailed Protocol: Validated UV-Vis Method for Zidovudine
This protocol is based on a validated method for the quantification of zidovudine in dissolution media.
-
Instrument and Reagents:
-
Instrument: A double-beam UV-Vis spectrophotometer with 1 cm matched quartz cuvettes.
-
Solvent: 0.1 M Hydrochloric acid (or other appropriate buffer/solvent).
-
-
Method Procedure:
-
Determination of λmax: Scan a standard solution of Zidovudine (e.g., 10 µg/mL) from 200-400 nm against a solvent blank to confirm the λmax at 266 nm.
-
Preparation of Standard Solutions: Prepare a stock solution of Zidovudine (e.g., 100 µg/mL) in the chosen solvent. From this, prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL).
-
Sample Analysis: Prepare the sample solution to have a theoretical concentration within the calibration range. Measure the absorbance of the standards and the sample solution at 266 nm against the solvent blank.
-
-
Method Validation (as per ICH Q2(R1)):
-
Linearity: The plot of absorbance vs. concentration should be linear with a correlation coefficient (r²) > 0.999.
-
Accuracy: Recovery should be between 98-102%. For zidovudine, reported recoveries are between 97.4% and 100.3%.
-
Precision: The %RSD for replicate measurements should be < 2%.
-
LOD/LOQ: For zidovudine in pH 1.2 buffer, reported values are approximately 0.058 µg/mL (LOD) and 0.174 µg/mL (LOQ).
-
Specificity: This is the main limitation. The method's specificity can be compromised by excipients or degradation products that also absorb at 266 nm.
-
Conclusion: A Self-Validating System of Choice
The journey to accurate quantification of pyrimidine derivatives is paved with careful methodological consideration. Each technique presented here—UV-Vis Spectrophotometry, HPLC-UV, and LC-MS/MS—is a self-validating system when developed and assessed according to the principles outlined in the ICH guidelines.
-
For rapid, cost-effective analysis of bulk materials where interfering substances are not a concern, UV-Vis Spectrophotometry is an excellent choice.
-
For routine quality control, stability studies, and formulation analysis, the robust and precise nature of HPLC-UV makes it the undisputed industry standard.
-
For bioanalytical challenges in complex matrices or when the utmost sensitivity is required, LC-MS/MS provides unparalleled selectivity and performance.
By understanding the causality behind the experimental choices for each method, from mobile phase pH in HPLC to ionization modes in MS, researchers and scientists can not only select the appropriate technique but also troubleshoot and optimize their methods effectively. This ensures the generation of high-quality, reliable, and defensible data, underpinning the safety and efficacy of these vital therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. ovid.com [ovid.com]
- 6. RP HPLC method development and validation for simultaneous determination of trifluridine and tipiracil in pure and tablet dosage form | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 7. nebiolab.com [nebiolab.com]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ultra-sensitive LC-MS/MS method for the quantification of gemcitabine and its metabolite 2',2'-difluorodeoxyuridine in human plasma for a microdose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jppres.com [jppres.com]
A Comparative Guide to the Reactivity of (5-Chloropyrimidin-2-yl)methanol and Other Halopyrimidines
Introduction: The Central Role of Halopyrimidines in Modern Synthesis
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules and approved pharmaceuticals.[1] The functionalization of this privileged heterocycle is therefore a critical task in the synthesis of novel therapeutic agents. Halogenated pyrimidines serve as exceptionally versatile building blocks in this endeavor, acting as key precursors for carbon-carbon and carbon-heteroatom bond formation.
The reactivity of these halopyrimidines, however, is not uniform. It is profoundly influenced by the nature of the halogen, its position on the pyrimidine ring, and the presence of other substituents. This guide provides an in-depth, objective comparison of the reactivity of (5-Chloropyrimidin-2-yl)methanol with other halopyrimidine analogues. We will explore its performance in cornerstone reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, supported by experimental data and mechanistic insights to inform rational synthetic design.
Pillar 1: Fundamental Principles of Halopyrimidine Reactivity
The reactivity of a halopyrimidine is dictated by a combination of electronic and steric factors. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, generally makes it more reactive than corresponding benzene halides in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[2][3]
The Influence of the Halogen (X = F, Cl, Br, I)
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen (C-X) bond. The reactivity trend is therefore inversely correlated with the C-X bond dissociation energy.[4]
-
General Reactivity Trend (Cross-Coupling): I > Br > Cl >> F[4]
Iodopyrimidines are the most reactive substrates, often requiring mild conditions, while the much stronger C-Cl bond necessitates more robust catalytic systems (e.g., specialized ligands, higher temperatures) to achieve efficient coupling.[4] Fluoropyrimidines are typically unreactive in these transformations.[3]
In contrast, for Nucleophilic Aromatic Substitution (SNAr) , the reaction proceeds via a two-step addition-elimination mechanism. The first step, the attack of the nucleophile to form a negatively charged Meisenheimer complex, is usually rate-determining. Reactivity is governed by the ability of the halogen to stabilize the developing negative charge through its inductive effect and to act as a good leaving group.
-
General Reactivity Trend (SNAr): F > Cl > Br > I
The high electronegativity of fluorine makes the attached carbon atom more electrophilic and stabilizes the intermediate, accelerating the rate of nucleophilic attack.[5]
The Influence of Halogen Position (C2, C4/C6, C5)
The position of the halogen on the pyrimidine ring significantly impacts its reactivity due to the distribution of electron density.
The C4 and C6 positions are the most electron-deficient and thus the most susceptible to both oxidative addition and nucleophilic attack. The C2 position is also activated, situated between the two ring nitrogens. The C5 position is the least electron-deficient and consequently the least reactive site on the pyrimidine ring.[3][4]
The Role of the 2-Methanol Substituent
In our target molecule, this compound, the hydroxymethyl (-CH₂OH) group at the C2 position exerts a minor electronic influence on the C5-chloro group. As a weakly electron-donating or near-neutral group, it does not significantly alter the inherent low reactivity of the C5 position. Its primary influence may be steric, although this is generally minimal for reactions at the distant C5 position.[7]
Pillar 2: Comparative Reactivity in Key Synthetic Transformations
This section details the comparative performance of this compound and its analogues in essential synthetic reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between a halide and a boronic acid, is a cornerstone of modern synthesis.[8][9] The reactivity of halopyrimidines follows the general trends discussed above. The C5-chloro group in this compound is particularly challenging to couple, often requiring specialized, electron-rich, and sterically hindered phosphine ligands to facilitate the difficult oxidative addition step.
| Substrate Type | Position | Halogen | Typical Conditions | Reactivity Level | Reference(s) |
| Pyrimidine | C4 | I, Br | Pd(PPh₃)₄, Na₂CO₃, 60-80 °C | Very High | [3] |
| Pyrimidine | C4 | Cl | Pd₂(dba)₃/P(t-Bu)₃, K₂CO₃, 80-100 °C | High | [2][8] |
| Pyrimidine | C2 | Br | Pd(PPh₃)₄, Na₂CO₃, 80 °C | High | [3] |
| Pyrimidine | C2 | Cl | Pd₂(dba)₃/Hindered Ligand, Strong Base, >100 °C | Moderate | [3] |
| Pyrimidine | C5 | Cl | Robust Pd Catalyst/Ligand, High Temp. (>100°C) | Low | [3][4] |
| Pyrimidine | Any | F | No Reaction | Inert | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyrimidine [2]
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyrimidine (1.0 eq.), the arylboronic acid (1.2–1.5 eq.), and a base (e.g., K₂CO₃, 2.0–3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water).
-
The reaction mixture is heated to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water or brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrimidine Synthesis: Benchmarking Novel Methods Against Traditional Routes
Introduction: The Enduring Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry and drug development. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is intrinsically recognized by biological systems. This "privileged scaffold" has been exploited by chemists for decades to design therapeutic agents with a vast range of activities, including antiviral, antibacterial, and anticancer properties.[1][2] The relentless pursuit of novel therapeutics necessitates not only the discovery of new pyrimidine-based compounds but also the innovation of synthetic routes that are more efficient, sustainable, and versatile.
This guide provides an in-depth comparison of a classic, time-honored method for pyrimidine synthesis—the Biginelli reaction—against a modern, powerful alternative: palladium-catalyzed C-H functionalization. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested experimental protocols, and present a head-to-head comparison of their performance based on key metrics. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific research and development goals.
Visualizing the Synthetic Workflow
To conceptualize the overall process, the following diagram illustrates a generalized workflow for pyrimidine synthesis, highlighting the key stages from starting materials to the final, purified product.
Caption: A generalized workflow for pyrimidine synthesis.
Part 1: The Traditional Route - The Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1893, this multicomponent reaction (MCR) has stood the test of time as a straightforward and atom-economical method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][3] The reaction involves a one-pot, acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).
Mechanistic Insight
The generally accepted mechanism proceeds through a series of bimolecular reactions. The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration, affords the final dihydropyrimidine product. The simplicity of this one-pot procedure is a significant advantage, though it can be limited by low yields for certain substrates under the original conditions.[4]
Experimental Protocol: Microwave-Assisted Synthesis of Monastrol
Monastrol, a cell-permeable inhibitor of the mitotic kinesin Eg5, is a prominent example of a biologically active DHPM synthesized via the Biginelli reaction.[5][6] The following protocol details a rapid, high-yield synthesis using controlled microwave irradiation, which significantly reduces reaction times compared to conventional heating.[7][8]
Reactants:
-
3-Hydroxybenzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Thiourea (15 mmol)
-
Ethanol (2.0 mL)
-
Concentrated HCl (4 drops)
Procedure:
-
Combine 3-hydroxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol) in a 10 mL microwave process vial equipped with a magnetic stir bar.
-
Add 2.0 mL of 95% ethanol and 4 drops of concentrated HCl to the vial.
-
Seal the vial and place it in the cavity of a single-mode microwave reactor.
-
Irradiate the mixture for 30 minutes at a constant temperature of 120 °C.
-
After irradiation, cool the reaction mixture to room temperature. A precipitate should form.
-
Place the vial in an ice bath for 20 minutes to enhance precipitation.
-
Collect the solid product by vacuum filtration through a Hirsch funnel.
-
Wash the crude product with ice-cold 95% ethanol (2 x 5 mL).
-
Dry the purified Monastrol in a vacuum oven at 50 °C overnight.
Characterization:
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆): δ 10.30 (s, 1H, NH), 9.61 (s, 1H, NH), 9.42 (s, 1H, OH), 7.11 (t, J = 7.8 Hz, 1H, Ar-H), 6.69-6.62 (m, 3H, Ar-H), 5.08 (d, J = 3.3 Hz, 1H, CH), 3.97 (q, J = 7.1 Hz, 2H, OCH₂), 2.24 (s, 3H, CH₃), 1.08 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (DMSO-d₆): δ 174.2, 165.2, 157.5, 144.9, 144.8, 129.5, 117.0, 114.6, 113.3, 100.8, 59.6, 54.0, 17.2, 14.0.[8]
Part 2: A Modern Approach - Palladium-Catalyzed C-H Functionalization
In recent years, transition metal-catalyzed C-H activation has emerged as a powerful strategy in organic synthesis, offering novel pathways to functionalize otherwise inert C-H bonds.[9] This approach provides a highly regioselective and efficient means of creating C-C or C-heteroatom bonds, circumventing the need for pre-functionalized starting materials and thus improving atom economy. Palladium catalysts have been particularly successful in promoting the C-H functionalization of various heterocycles, including pyrimidines.[10][11]
Mechanistic Insight
Palladium-catalyzed C-H functionalization of pyrimidines can proceed through various catalytic cycles, often depending on the specific reaction. For the C5-arylation of 2-aminopyrimidines, a plausible mechanism involves a Pd(II)/Pd(IV) cycle. The reaction is believed to initiate with the coordination of the pyrimidine to the Pd(II) catalyst, followed by C-H activation to form a palladacycle intermediate. Oxidative addition of an aryl halide to this intermediate generates a Pd(IV) species. Subsequent reductive elimination forms the C-C bond and regenerates the active Pd(II) catalyst.[10][12]
Caption: Simplified Pd(II)/Pd(IV) catalytic cycle for C-H arylation.
Experimental Protocol: Palladium-Catalyzed C5-Arylation of N-Alkyl-2-aminopyrimidine
The following is a representative protocol for the regioselective C5-arylation of a 2-aminopyrimidine derivative, demonstrating the power of this modern technique.[10]
Reactants:
-
N-cyclohexylpyrimidin-2-amine (0.2 mmol)
-
4-iodotoluene (0.3 mmol, 1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Na₂CO₃ (0.4 mmol, 2.0 equiv)
-
1,4-Dioxane (1.0 mL)
Procedure:
-
To an oven-dried screw-cap reaction tube, add N-cyclohexylpyrimidin-2-amine (0.2 mmol), 4-iodotoluene (0.3 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol%), and Na₂CO₃ (0.4 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add 1.0 mL of anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired C5-arylated product.
Characterization:
-
Expected Yield: ~85% (for this specific substrate combination)[10]
-
Appearance: Typically a solid.
-
Analytical Data: Characterization would involve ¹H NMR, ¹³C NMR, and HRMS to confirm the structure of the specific product. For N-cyclohexyl-5-(p-tolyl)pyrimidin-2-amine, one would expect to see characteristic signals for both the pyrimidine and the tolyl moieties, with coupling patterns confirming the C5-arylation.
Part 3: Head-to-Head Comparison
The choice between a traditional and a modern synthetic method is not always straightforward and depends on a multitude of factors including the desired scale, substrate scope, available equipment, and cost considerations. The following table provides a direct comparison of the two methods detailed above.
| Feature | Traditional: Microwave-Assisted Biginelli | Modern: Pd-Catalyzed C-H Arylation |
| Reaction Type | Multicomponent Condensation | Cross-Coupling |
| Key Transformation | Forms the pyrimidine core | Functionalizes a pre-existing pyrimidine |
| Starting Materials | Aldehyde, β-ketoester, Urea/Thiourea | Pre-formed pyrimidine, Aryl halide |
| Catalyst | Brønsted/Lewis Acid (e.g., HCl) | Palladium salt (e.g., Pd(OAc)₂) |
| Reaction Time | 10-30 minutes[6][13] | 12-24 hours[10][14] |
| Temperature | 80-120 °C[6][13] | 100-120 °C[14][15] |
| Yields | Generally good to excellent (>75%)[6][16] | Generally good to excellent (>80%)[10][17] |
| Atom Economy | High (most atoms incorporated into product) | Moderate (byproduct formation, e.g., salts) |
| Substrate Scope | Broad for aldehydes and β-dicarbonyls | Broad for aryl halides; dependent on directing group |
| "Green" Aspects | Can be performed solvent-free.[13][18] | Requires organic solvents; catalyst can be toxic. |
| Cost & Accessibility | Inexpensive reagents and catalyst. | Palladium catalysts can be expensive. |
| Scalability | Well-established for large-scale synthesis. | Can be challenging to scale up due to catalyst cost and sensitivity. |
Conclusion: A Symbiotic Relationship in the Chemist's Toolbox
This guide demonstrates that both traditional and modern methods for pyrimidine synthesis hold significant value in the contemporary research landscape.
The Biginelli reaction , particularly when enhanced with modern techniques like microwave irradiation, remains a highly efficient, cost-effective, and environmentally friendly option for the rapid construction of dihydropyrimidine libraries from simple starting materials.[18][19] Its operational simplicity and high atom economy make it an attractive choice for initial lead discovery and large-scale synthesis.
Conversely, palladium-catalyzed C-H functionalization offers unparalleled precision for the late-stage modification of complex pyrimidine scaffolds.[11][12] This method provides access to analogues that are difficult or impossible to synthesize via traditional condensation reactions, making it an indispensable tool for structure-activity relationship (SAR) studies and lead optimization.
Ultimately, these methods are not mutually exclusive but rather complementary. A robust synthetic strategy might involve the initial construction of a pyrimidine core using a Biginelli-type reaction, followed by precise, late-stage diversification using C-H activation techniques. As Senior Application Scientists, we recognize that the optimal path is dictated by the specific scientific question at hand. By understanding the causality behind the experimental choices and the inherent strengths and weaknesses of each method, researchers can more effectively navigate the path to discovering the next generation of pyrimidine-based therapeutics.
References
- 1. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]
- 5. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines | CoLab [colab.ws]
- 13. asianpubs.org [asianpubs.org]
- 14. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. arkat-usa.org [arkat-usa.org]
- 19. researchgate.net [researchgate.net]
A Spectroscopic Guide to the Isomers of (5-Chloropyrimidin-2-yl)methanol: A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyrimidine derivatives stand out as a cornerstone for innovation. Their versatile biological activities and structural motifs make them invaluable scaffolds in drug discovery. Among these, chloropyrimidinylmethanols are crucial intermediates in the synthesis of a wide array of functional molecules. However, the seemingly subtle shift of a substituent on the pyrimidine ring can dramatically alter a molecule's spectroscopic signature and, by extension, its reactivity and biological function. This guide provides an in-depth spectroscopic comparison of (5-Chloropyrimidin-2-yl)methanol and its key isomers, offering a practical framework for their identification and characterization.
The Isomeric Landscape of Chloropyrimidinylmethanol
The positional isomerism of the chloro and hydroxymethyl substituents on the pyrimidine ring gives rise to several distinct compounds. For the purpose of this guide, we will focus on a comparative analysis of four key isomers:
-
This compound (Isomer A)
-
(2-Chloropyrimidin-5-yl)methanol (Isomer B)
-
(4-Chloropyrimidin-5-yl)methanol (Isomer C)
-
(6-Chloropyrimidin-4-yl)methanol (Isomer D)
A clear understanding of their distinct spectroscopic properties is paramount for unambiguous structural elucidation and ensuring the integrity of subsequent synthetic transformations.
Caption: Molecular structures of the four key isomers of chloropyrimidinylmethanol.
Comparative Spectroscopic Analysis
The following sections detail the predicted spectroscopic data for each isomer across various analytical techniques. These predictions are based on established principles of spectroscopy and data from analogous pyrimidine derivatives.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers.[2] The electronic environment of each proton and carbon atom is unique, leading to distinct chemical shifts and coupling patterns.
¹H NMR Spectroscopy
The chemical shifts of the pyrimidine ring protons are significantly influenced by the electronegativity of the nitrogen atoms and the chloro substituent. Protons on carbons adjacent to nitrogen atoms or the chlorine atom will be deshielded and appear at a higher chemical shift (downfield).
| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) |
| A: this compound | ~8.8 (s, 2H, H4, H6), ~4.8 (s, 2H, CH₂), ~5.5 (t, 1H, OH) |
| B: (2-Chloropyrimidin-5-yl)methanol | ~8.7 (s, 2H, H4, H6), ~4.7 (s, 2H, CH₂), ~5.4 (t, 1H, OH) |
| C: (4-Chloropyrimidin-5-yl)methanol | ~8.9 (s, 1H, H2), ~8.6 (s, 1H, H6), ~4.9 (s, 2H, CH₂), ~5.6 (t, 1H, OH) |
| D: (6-Chloropyrimidin-4-yl)methanol | ~9.0 (s, 1H, H2), ~7.8 (s, 1H, H5), ~4.8 (s, 2H, CH₂), ~5.5 (t, 1H, OH) |
Causality Behind the Predictions:
-
In Isomers A and B , the two ring protons are chemically equivalent due to symmetry, resulting in a single singlet. The subtle difference in their chemical shifts would arise from the different positions of the substituents relative to the nitrogens.
-
In Isomers C and D , the ring protons are in distinct chemical environments and will therefore appear as separate singlets. The proton at the C2 position (H2) is typically the most deshielded due to its position between two nitrogen atoms.
¹³C NMR Spectroscopy
The carbon chemical shifts are also highly diagnostic. The carbon atom directly bonded to the chlorine atom will be significantly deshielded, as will the carbons adjacent to the nitrogen atoms.
| Isomer | Predicted ¹³C NMR Chemical Shifts (ppm) |
| A: this compound | ~165 (C2), ~158 (C4, C6), ~130 (C5), ~65 (CH₂) |
| B: (2-Chloropyrimidin-5-yl)methanol | ~162 (C2), ~159 (C4, C6), ~135 (C5), ~63 (CH₂) |
| C: (4-Chloropyrimidin-5-yl)methanol | ~160 (C2), ~163 (C4), ~133 (C5), ~157 (C6), ~62 (CH₂) |
| D: (6-Chloropyrimidin-4-yl)methanol | ~161 (C2), ~164 (C4), ~125 (C5), ~162 (C6), ~64 (CH₂) |
Causality Behind the Predictions:
The number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms in the molecule, providing a clear method for distinguishing between the isomers. The specific chemical shifts of the substituted carbons (C-Cl and C-CH₂OH) are key identifiers.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. While the IR spectra of the isomers will share some common features, subtle differences in the fingerprint region can be used for differentiation.[3]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3400-3200 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic, CH₂) | 2950-2850 |
| C=N and C=C stretching (pyrimidine ring) | 1600-1450 |
| C-O stretch (alcohol) | 1260-1000 |
| C-Cl stretch | 800-600 |
Expert Insight:
The primary utility of IR spectroscopy in this context is the confirmation of the presence of the hydroxyl and chloropyrimidine moieties. While the spectra of the isomers will be very similar, high-resolution analysis of the fingerprint region (1400-600 cm⁻¹) may reveal unique patterns of absorption bands corresponding to the specific substitution pattern of the pyrimidine ring.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All four isomers have the same molecular formula (C₅H₅ClN₂O) and therefore the same nominal molecular weight (144 g/mol ).
Key Predicted Features:
-
Molecular Ion (M⁺): A peak at m/z 144.
-
Isotope Peak (M+2)⁺: A peak at m/z 146 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).
-
Fragmentation: The fragmentation patterns are expected to be the most distinguishing feature among the isomers. Common fragmentation pathways would involve the loss of:
-
CH₂OH (31 amu): Leading to a fragment at m/z 113.
-
Cl (35/37 amu): Leading to a fragment at m/z 109.
-
HCl (36/38 amu): Leading to a fragment at m/z 108.
-
The relative intensities of these fragment ions will depend on the stability of the resulting carbocations, which is influenced by the position of the substituents.
UV-Vis Spectroscopy
The pyrimidine ring is a chromophore that absorbs in the UV region. The position of the absorption maximum (λ_max) is influenced by the nature and position of the substituents. Halogenation of the pyrimidine ring can cause a red-shift (a shift to longer wavelengths) in the absorption bands.[5]
| Isomer | Predicted λ_max (nm) |
| A: this compound | ~265 |
| B: (2-Chloropyrimidin-5-yl)methanol | ~260 |
| C: (4-Chloropyrimidin-5-yl)methanol | ~255 |
| D: (6-Chloropyrimidin-4-yl)methanol | ~258 |
Expert Insight:
While UV-Vis spectroscopy can provide some corroborating evidence, it is generally not sufficient for unambiguous isomer identification on its own due to the relatively small differences in λ_max values. However, in combination with other spectroscopic techniques, it can contribute to a more complete characterization.
Experimental Protocols
The following are standardized protocols for obtaining the spectroscopic data discussed above. The choice of solvent and other experimental parameters can influence the results and should be reported with the data.
Caption: A logical workflow for the spectroscopic analysis and structural elucidation of chloropyrimidinylmethanol isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Impact (EI) is a common method for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max). A solvent blank should be run first to obtain a baseline.
Conclusion
The isomers of this compound, while structurally similar, exhibit distinct spectroscopic signatures that allow for their unambiguous identification. ¹H and ¹³C NMR spectroscopy are the most powerful techniques for differentiating these isomers, providing detailed information about the connectivity and electronic environment of the atoms. IR spectroscopy and mass spectrometry serve as excellent complementary techniques for confirming functional groups and fragmentation patterns. A multi-technique approach, as outlined in this guide, provides a robust and reliable method for the characterization of these important synthetic intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. researchgate.net [researchgate.net]
- 5. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]
Evaluating the efficacy of different catalysts for pyrimidine synthesis
An objective guide for researchers, scientists, and drug development professionals evaluating the performance of various catalytic systems for the synthesis of pyrimidine scaffolds.
Introduction: The Central Role of Pyrimidines and Catalysis
Pyrimidines are foundational heterocyclic scaffolds in medicinal chemistry, forming the core structure of nucleic acids (cytosine, thymine, and uracil) and a vast array of biologically active compounds with applications ranging from anticancer to antiviral agents.[1][2] For professionals in drug discovery and development, the efficient and selective synthesis of pyrimidine derivatives is a critical step. The choice of catalyst is paramount, as it directly influences reaction yield, purity, scalability, and sustainability.[3]
This guide provides a comprehensive comparative analysis of various catalytic systems for pyrimidine synthesis. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, offering field-proven insights to help you select the optimal catalyst for your specific synthetic challenge. We will focus on prevalent methods like the Biginelli multicomponent reaction, a cornerstone of dihydropyrimidinone synthesis, to benchmark catalyst performance.[1][4][5]
Catalytic Strategies: An Overview
The synthesis of the pyrimidine ring can be achieved through various strategies, often involving multicomponent reactions (MCRs) that offer high atom economy and molecular complexity in a single step.[3][6] The efficacy of these reactions is profoundly dependent on the catalyst employed. The primary catalytic systems can be broadly categorized as follows:
-
Lewis Acids: These electron-pair acceptors activate carbonyl groups, facilitating key bond-forming steps. Common examples include metal halides like ZnCl₂, CuCl₂, and FeCl₃, as well as lanthanide salts like SmCl₃.[7][8][9][10]
-
Brønsted Acids: These proton donors catalyze reactions by protonating reactants, thereby increasing their electrophilicity. This class includes traditional mineral acids, as well as modern solid-supported acids and Brønsted acidic ionic liquids, which offer advantages in terms of handling and recyclability.[11][12][13]
-
Organocatalysts: These metal-free organic molecules can promote reactions through various activation modes. Ionic liquids, amino acids like L-proline, and chiral phosphoric acids (for asymmetric synthesis) fall into this category, often lauded for their "green" credentials and ability to be recycled.[14][15][16]
-
Transition Metal Catalysts: These catalysts, often involving metals like iridium, ruthenium, copper, or palladium, can enable unique synthetic pathways not accessible through simple acid catalysis, such as dehydrogenative coupling or cycloaddition reactions.[17][18][19] Heterogeneous and nanocatalyst versions are gaining prominence for their high activity and reusability.[20][21]
Comparative Efficacy of Catalytic Systems
The selection of a catalyst is a multi-factorial decision. Key performance indicators include reaction yield, reaction time, catalyst loading, substrate scope, and potential for recycling. The following table summarizes the performance of various representative catalysts in the synthesis of pyrimidine derivatives, primarily via the Biginelli reaction, to provide a clear comparison.
| Catalyst System | Type | Reaction Example | Conditions | Time | Yield (%) | Key Advantages |
| CuCl₂·2H₂O | Lewis Acid | Biginelli Reaction | Solvent-free, Grinding | 5-10 min | 90-95% | Fast, eco-friendly (solvent-free), inexpensive. |
| ZnCl₂ [10][22] | Lewis Acid | Biginelli Reaction | Acetic Acid, RT | 10-12 h | 85-95% | Effective, mild temperature, good yields. |
| Samarium Chloride (SmCl₃) [9] | Lewis Acid | Cyclization of β-formyl enamides | Microwave, open vessel | <10 min | up to 86% | Extremely rapid reaction times under microwave irradiation. |
| Lactic Acid [15] | Organocatalyst (Brønsted Acid) | Biginelli Reaction | Reflux | 4-6 h | 85-95% | Eco-friendly, biodegradable, metal-free, good scope. |
| [bmim][MeSO₄] [14] | Organocatalyst (Ionic Liquid) | Biginelli Reaction | Neat, 100°C | 25-45 min | 80-91% | Reusable (up to 5 cycles), short reaction times, green solvent. |
| BAIL@UiO-66 [11][23] | Heterogeneous Brønsted Acid | Dihydropyrido[2,3-d]pyrimidine synthesis | Solvent-free, 100°C | 15-30 min | 90-98% | Highly efficient, reusable (up to 6 cycles), solvent-free. |
| PN5P-Ir-pincer complex [19][24] | Transition Metal | Multicomponent from alcohols | Toluene, 150°C | Not Specified | up to 93% | Enables novel pathways from alcohol precursors, sustainable. |
| Zirconium Dioxide (ZrO₂) NPs [20] | Heterogeneous Lewis Acid | Pyrido[2,3-d]pyrimidine synthesis | Solvent-free, 140°C | 20-40 min | 86-97% | High yields, solvent-free, reusable heterogeneous catalyst. |
Expertise & Experience: Explaining the "Why"
-
Lewis acids like ZnCl₂ or CuCl₂ are workhorses for the Biginelli reaction because they effectively coordinate to the carbonyl oxygen of the aldehyde and β-ketoester.[8][10] This coordination polarizes the C=O bond, dramatically increasing its electrophilicity and making it more susceptible to nucleophilic attack by the urea. This activation is the causal factor behind their high efficiency.
-
The rise of organocatalysts and ionic liquids is driven by the principles of green chemistry.[3][14] For example, the imidazolium-based ionic liquid [bmim][MeSO₄] acts as both the solvent and the catalyst. Its efficacy is attributed to the ability of the imidazolium cation to form hydrogen bonds, activating the reactants in a manner analogous to a Brønsted acid, while being easily recoverable and reusable.[14]
-
Heterogeneous catalysts , such as Brønsted acidic ionic liquids supported on a metal-organic framework (BAIL@UiO-66), represent a significant advance.[11][23] They combine the high activity of a homogeneous catalyst with the practical advantages of a solid catalyst: easy separation from the reaction mixture (often by simple filtration) and excellent reusability, which is crucial for industrial-scale synthesis.[20]
-
Transition metal catalysts like iridium pincer complexes open entirely new synthetic frontiers.[19] They can catalyze dehydrogenative coupling reactions, allowing for the use of simple alcohols as building blocks instead of the corresponding aldehydes, liberating only water and hydrogen as byproducts in a highly atom-economical process.[25]
Mechanistic Insights: A Closer Look at the Catalyzed Biginelli Reaction
To illustrate the pivotal role of the catalyst, we examine the widely accepted mechanism of the acid-catalyzed Biginelli reaction. The catalyst, whether a Brønsted acid (H⁺) or a Lewis acid (L.A.), is essential for activating the key intermediates.
Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.
The catalyst first activates the aldehyde, making it highly electrophilic for attack by urea to form an N-acyliminium ion. This ion is the key electrophile that then reacts with the enol form of the β-ketoester. The final steps involve an intramolecular cyclization and dehydration to yield the stable dihydropyrimidinone ring.[11]
Experimental Protocols & Workflow
A self-validating protocol ensures reproducibility. Below is a representative, detailed procedure for the synthesis of a dihydropyrimidinone using a recyclable organocatalyst.
Protocol: Synthesis of Dihydropyrimidinones using [bmim][MeSO₄][14]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
β-Ketoester (e.g., Ethyl acetoacetate, 1.0 mmol)
-
Urea (1.5 mmol)
-
1-butyl-3-methylimidazolium methyl sulfate ([bmim][MeSO₄], 2.0 mmol)
-
Ethyl acetate
-
Water
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and [bmim][MeSO₄] (2.0 mmol).
-
Heating: Immerse the flask in a preheated oil bath at 100°C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 25-45 minutes.[14]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add hot water (~10 mL) to the flask. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual ionic liquid and unreacted urea.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure dihydropyrimidinone.
-
Catalyst Recovery: The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure to remove the water. The recovered ionic liquid can be dried in a vacuum oven and reused for subsequent reactions. Its efficiency is maintained for up to five consecutive runs.[14]
General Experimental Workflow Diagram
Caption: General workflow for catalyzed pyrimidine synthesis.
Conclusion and Future Perspectives
The synthesis of pyrimidines is a mature field that continues to evolve, driven by the need for efficiency, selectivity, and sustainability.
-
For rapid, high-yielding synthesis with simple substrates, Lewis acids like CuCl₂ under solvent-free conditions offer an excellent starting point.
-
When environmental impact and catalyst reusability are primary concerns, organocatalytic ionic liquids or heterogeneous solid acid catalysts are superior choices, aligning with the principles of green chemistry.[11][14][26]
-
For accessing novel chemical space and constructing complex pyrimidines from unconventional starting materials like alcohols, transition metal catalysis provides powerful and unique synthetic routes.[18][19]
Future research will likely focus on the development of even more sustainable catalytic systems, the application of flow chemistry for continuous manufacturing, and the use of machine learning and AI to predict optimal reaction conditions and discover novel catalysts.[2] This guide provides the foundational knowledge and comparative data necessary for today's researchers to make informed, effective decisions in the vital task of pyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsat.org [ijsat.org]
- 3. Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines: Microwave-Promoted Reaction of Urea and β-Formyl Enamides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Novel Brönsted Acidic Ionic Liquids Confined in UiO-66 Nanocages for the Synthesis of Dihydropyrido[2,3-d]Pyrimidine Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives using Brønsted-acidic ionic liquid as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Organocatalytic Application of Ionic Liquids: [bmim][MeSO4] as a Recyclable Organocatalyst in the Multicomponent Reaction for the Preparation of Dihydropyrimidinones and -thiones [organic-chemistry.org]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. Pyrimidine synthesis [organic-chemistry.org]
- 26. benthamdirect.com [benthamdirect.com]
A Comparative Guide to the Purity Assessment of Synthesized (5-Chloropyrimidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Heterocyclic Intermediates
In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, pyrimidine derivatives serve as foundational building blocks for a multitude of therapeutically significant molecules, from antivirals to oncology agents.[1] (5-Chloropyrimidin-2-yl)methanol (CAS No: 944902-98-1; Molecular Formula: C₅H₅ClN₂O) is a key synthetic intermediate whose structural integrity and purity are non-negotiable for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[2][3]
The presence of even trace-level impurities can lead to unforeseen side reactions, reduced yields, and the generation of difficult-to-remove byproducts, ultimately compromising the safety and efficacy profile of the target compound.[4] This guide provides a comprehensive, field-proven framework for the rigorous purity assessment of synthesized this compound. We will move beyond mere protocols to explain the scientific rationale behind method selection, compare orthogonal analytical techniques, and present detailed workflows to ensure a self-validating and robust quality control strategy.
Anticipating the Enemy: Understanding Potential Process-Related Impurities
A robust purity assessment begins with a theoretical understanding of what impurities might be present. The synthesis of this compound, typically involving the reduction of a 2-carbonyl or 2-carboxy precursor, can introduce several classes of impurities.
Common Impurity Classes:
-
Unreacted Starting Materials: Residual 5-chloro-2-formylpyrimidine or a corresponding ester.
-
Over-reduction Products: Formation of 5-chloro-2-methylpyrimidine if the reduction is too harsh.
-
Byproducts of Synthesis: Impurities arising from side reactions of the chlorinating or reducing agents.
-
Hydrolysis Products: Substitution of the chlorine atom with a hydroxyl group to form a diol if moisture is present during synthesis or workup.
-
Isomeric Impurities: Depending on the synthetic route, isomers such as (2-Chloropyrimidin-5-yl)methanol could potentially be formed.[5]
The following workflow illustrates a logical approach to identifying and characterizing these potential contaminants.
Caption: Workflow for the comprehensive purity assessment of synthesized compounds.
A Multi-Pronged Attack: Orthogonal Analytical Techniques
No single analytical technique is sufficient to declare a compound "pure." A self-validating system relies on the principle of orthogonality, where different methods measure purity based on distinct chemical and physical properties. For this compound, a combination of chromatography, spectroscopy, and physical property measurement is essential.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is the cornerstone for determining the purity of non-volatile organic compounds.[6] For a polar molecule like this compound, a reversed-phase (RP-HPLC) method provides excellent resolution and quantitative accuracy.
Expertise & Causality: The choice of a C18 column is deliberate; its non-polar stationary phase effectively retains the moderately polar analyte and separates it from both more polar (e.g., hydrolysis products) and less polar (e.g., over-reduction products) impurities.[7] The mobile phase, a gradient of acetonitrile and water, allows for the elution of a range of compounds with varying polarities. UV detection is suitable due to the aromatic nature of the pyrimidine ring, which provides a strong chromophore.[8]
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the synthesized compound in a 50:50 mixture of water and acetonitrile.
-
Analysis: Inject 10 µL. Purity is calculated as the area percentage of the main peak relative to the total area of all observed peaks. This method should be validated according to ICH guidelines for accuracy, precision, and linearity.[9]
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is unparalleled for identifying and quantifying volatile and semi-volatile impurities that might be missed by HPLC, such as residual solvents or low-boiling-point byproducts.[10]
Expertise & Causality: A non-polar capillary column (e.g., DB-5ms) is chosen for its versatility in separating a wide range of organic molecules based on their boiling points and interaction with the stationary phase.[7] Electron Ionization (EI) at a standard 70 eV provides reproducible fragmentation patterns that can be compared against spectral libraries for confident impurity identification.[7] The mass spectrometer acts as a highly specific detector, providing molecular weight and structural information for each separated component.[11]
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min).
-
Injector Temperature: 270°C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane or ethyl acetate.
-
Analysis: Inject 1 µL. Impurities are identified by comparing their retention times and mass spectra to known standards or library data.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Gold Standard for Structural Confirmation
While chromatography separates components, NMR spectroscopy confirms the chemical structure of the main component and can help identify impurities. Quantitative NMR (qNMR) can also be used as a primary method for purity determination without the need for a specific reference standard of the compound itself.
Expertise & Causality: ¹H NMR provides an unambiguous fingerprint of the molecule. The chemical shifts, integration values, and coupling patterns of the protons on the pyrimidine ring and the methanol group confirm the correct structure and connectivity.[12] For qNMR, a certified internal standard with a known concentration and non-overlapping signals is added. The purity of the analyte is calculated by comparing the integral of one of its signals to the integral of a known signal from the internal standard.
Experimental Protocol: ¹H NMR
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (for qNMR): A certified standard such as maleic acid or dimethyl sulfone.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and ~5 mg of the internal standard into an NMR tube. Dissolve in ~0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., D1 = 30s) to ensure accurate integration.
-
Analysis: Confirm the expected chemical shifts and coupling constants for this compound. For qNMR, calculate purity based on the relative integrals of the analyte and the internal standard.
Comparative Analysis of Purity Assessment Techniques
The choice of method depends on the specific analytical goal. The following table provides a comparative summary.
| Technique | Principle | Primary Application | Advantages | Limitations |
| RP-HPLC | Partition chromatography | Quantitative Purity & Impurity Profiling | High resolution, robust, well-established, excellent for non-volatile impurities.[13] | May not detect non-UV active or highly volatile impurities. |
| GC-MS | Partition chromatography based on volatility | Volatile Impurity ID & Quantification | High sensitivity, excellent for solvents and low MW byproducts, provides structural info via MS.[14] | Not suitable for non-volatile or thermally labile compounds; derivatization may be needed. |
| ¹H NMR | Nuclear spin resonance | Structural Confirmation & Absolute Quantification (qNMR) | Provides unambiguous structural information; qNMR is a primary method.[12] | Lower sensitivity than chromatographic methods for trace impurities. |
| Melting Point | Phase transition temperature | Initial Purity Screening | Fast, simple, inexpensive. | A sharp melting point suggests high purity, but impurities can sometimes not depress it significantly.[15] |
Contextualizing the Challenge: Comparison with Structural Analogs
The analytical strategy for this compound can be further understood by comparing it to its structural isomers and analogs. Subtle changes in structure can significantly impact physicochemical properties and, consequently, the optimal analytical approach.
| Compound | Structure | CAS Number | Molecular Weight | Key Analytical Considerations |
| This compound | Pyrimidine | 944902-98-1 | 144.56[16] | The target analyte. |
| (2-Chloropyrimidin-5-yl)methanol | Pyrimidine (Isomer) | 1046816-75-4 | 144.56[5] | Expected to have a different HPLC retention time and distinct ¹H NMR spectrum due to altered electronic environment and proton positions. |
| (5-Chloropyridin-2-yl)methanol | Pyridine (Analog) | 209526-98-7 | 143.57[15] | Less polar than the pyrimidine analog due to one less nitrogen. May have a longer retention time in RP-HPLC. |
| (5-Chloropyrazin-2-yl)methanol | Pyrazine (Analog) | 72788-94-4 | 144.56[17] | The pyrazine ring system will have a unique UV absorbance maximum and distinct NMR chemical shifts compared to the pyrimidine. |
This comparison underscores the necessity of method specificity. A well-developed HPLC or GC method must be able to resolve the target compound from its potential isomers and closely related structures.
Conclusion: A Validated Path to Confidence
The purity assessment of this compound is a multi-faceted process that demands more than running a single analysis. It requires a strategic, orthogonal approach that combines high-resolution separation techniques like HPLC and GC with definitive structural confirmation from NMR. By understanding the potential impurities, selecting methods based on sound scientific principles, and validating these methods for specificity and accuracy, researchers and drug developers can ensure the quality of this critical intermediate. This rigorous approach builds a foundation of trust in the subsequent synthetic chemistry and contributes to the development of safe and effective medicines.
Caption: Decision tree for selecting the primary analytical method.
References
- 1. heteroletters.org [heteroletters.org]
- 2. This compound - CAS:944902-98-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | 944902-98-1 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. (5-Chloropyridin-2-yl)methanol | 209526-98-7 [sigmaaldrich.com]
- 16. PubChemLite - this compound (C5H5ClN2O) [pubchemlite.lcsb.uni.lu]
- 17. (5-Chloropyrazin-2-yl)methanol | C5H5ClN2O | CID 23462054 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrimidine Synthesis: Conventional vs. Microwave-Assisted Methods
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and natural products.[1][2][3][4][5] The efficient synthesis of these heterocyclic compounds is therefore a critical focus in drug discovery and development. Traditionally, the synthesis of pyrimidines has relied on conventional heating methods, such as oil baths and heating mantles. However, the last few decades have seen the emergence of microwave-assisted organic synthesis (MAOS) as a powerful and often superior alternative.[6][7][8]
This guide provides an in-depth, objective comparison of conventional and microwave-assisted techniques for pyrimidine synthesis. We will explore the underlying principles of each method, present comparative experimental data, and provide detailed protocols for a representative synthesis to empower researchers in selecting the optimal approach for their specific needs.
The Engine of Synthesis: A Tale of Two Heating Methods
Conventional Heating: The Tried and True Workhorse
Conventional heating relies on the transfer of thermal energy from an external source to the reaction vessel, which then heats the solvent and reactants. This process, governed by conduction and convection, can lead to uneven temperature distribution within the reaction mixture, with the vessel walls being hotter than the bulk of the solution.[9] While reliable and widely accessible, conventional heating can be slow and energy-intensive, often requiring long reaction times to drive reactions to completion.[7]
Microwave-Assisted Synthesis: A Paradigm Shift in Energy Transfer
Microwave-assisted synthesis utilizes microwave radiation to directly heat the reactants and solvent.[10] The heating mechanism is fundamentally different from conventional methods and is primarily driven by two phenomena: dipolar polarization and ionic conduction.[9][11] Polar molecules in the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction.[10][11] In the presence of ions, the rapid movement of charged particles under the influence of the electric field also contributes to heating.[12] This direct and uniform heating of the reaction mixture often leads to a dramatic acceleration of reaction rates, higher yields, and improved product purity.[13] Furthermore, MAOS is considered a "green chemistry" approach due to its energy efficiency and potential to reduce or eliminate the use of solvents.[6][9]
Head-to-Head Comparison: The Biginelli Reaction
To illustrate the practical differences between the two methods, we will examine the Biginelli reaction, a classic multi-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are valuable pyrimidine derivatives.[14][15][16][17][18]
Quantitative Data Summary
The following table summarizes typical comparative data for the Biginelli reaction of an aldehyde, a β-ketoester, and urea.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours (e.g., 2-15 hours) | A few minutes (e.g., 2-8 minutes) |
| Product Yield | Moderate to good (often lower) | Good to excellent (often higher)[13] |
| Energy Consumption | Higher[19][20] | Significantly lower[19][20] |
| Solvent Requirement | Often requires a solvent[14] | Can be performed solvent-free[16][18] |
| Side Reactions | More prevalent due to prolonged heating[21] | Minimized due to shorter reaction times[10] |
Experimental Protocols: A Step-by-Step Guide
Here, we provide detailed, step-by-step methodologies for the synthesis of a representative 3,4-dihydropyrimidin-2(1H)-one via the Biginelli reaction using both conventional and microwave-assisted techniques.
Conventional Synthesis Protocol
-
Reactant Mixture Preparation: In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of a suitable acid (e.g., sulfamic acid, 20 mol%) in a suitable solvent such as ethanol.[16]
-
Heating: Heat the reaction mixture to reflux using a heating mantle or oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature. Pour the reaction mixture into crushed ice with stirring.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
Microwave-Assisted Synthesis Protocol
-
Reactant Mixture Preparation: In a 10 mL microwave reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of a suitable acid (e.g., sulfamic acid, 20 mol%).[16] This can often be done under solvent-free conditions.[16][18]
-
Microwave Irradiation: Place the sealed vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) and power (e.g., 300 W) for a short period (e.g., 2-5 minutes).[16]
-
Reaction Monitoring: The reaction is typically complete after the set irradiation time. The progress can be checked by TLC after cooling.
-
Work-up: After the reaction vessel has cooled to room temperature, add cold water to the solidified mass.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) will yield the pure product.
Workflow and Mechanistic Overview
The following diagrams illustrate the general experimental workflow and a simplified mechanistic pathway for the Biginelli reaction.
Caption: A comparative workflow of conventional and microwave-assisted pyrimidine synthesis.
Caption: A simplified mechanistic pathway of the Biginelli reaction.
Conclusion: Accelerating Discovery with Modern Synthetic Tools
For the synthesis of pyrimidine derivatives, microwave-assisted methods consistently demonstrate significant advantages over conventional heating. The drastically reduced reaction times, often from hours to minutes, coupled with frequently higher yields and a more favorable environmental profile, make MAOS a compelling choice for researchers in drug discovery and development.[8][13] While conventional heating remains a viable and accessible technique, particularly for large-scale synthesis, the efficiency and speed offered by microwave technology can significantly accelerate the synthesis of novel compounds and the exploration of new chemical space. The adoption of microwave-assisted synthesis represents a strategic move towards more efficient, sustainable, and rapid chemical research.
References
- 1. growingscience.com [growingscience.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. Microwaves better in chemical synthesis than traditional energy sources, say scientists | Science in Poland [scienceinpoland.pl]
- 8. epcp.ac.in [epcp.ac.in]
- 9. ijnrd.org [ijnrd.org]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. eurekaselect.com [eurekaselect.com]
- 18. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 21. Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Illuminating the Scaffold: A Comparative Guide to the Structural Confirmation of Novel Compounds from (5-Chloropyrimidin-2-yl)methanol
For Immediate Release
In the dynamic landscape of drug discovery and development, the pyrimidine scaffold remains a cornerstone for the synthesis of a vast array of biologically active molecules. Its presence in numerous FDA-approved drugs, particularly in the realm of kinase inhibitors, underscores its therapeutic significance. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of methodologies for the synthesis and, critically, the structural confirmation of novel compounds derived from the versatile starting material, (5-Chloropyrimidin-2-yl)methanol.
This compound, with its reactive chloro and hydroxyl functionalities, presents a rich platform for chemical elaboration. This guide will explore the synthesis of novel ether and amine derivatives, offering a comparative analysis of their structural elucidation through a combination of spectroscopic and crystallographic techniques. By explaining the causality behind experimental choices and emphasizing self-validating protocols, we aim to provide a trusted resource for the unambiguous characterization of new chemical entities.
The Synthetic Gateway: Derivatization of this compound
The strategic location of the chloro and hydroxymethyl groups on the pyrimidine ring of this compound allows for a diverse range of chemical transformations. Here, we focus on two primary pathways: etherification of the hydroxyl group and nucleophilic aromatic substitution of the chloro group.
Synthesis of a Novel Ether Derivative: A Case Study
The hydroxyl group of this compound can be readily converted to an ether through reactions like the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on another molecule.
Experimental Protocol: Synthesis of 2-(alkoxymethyl)-5-chloropyrimidine
A detailed, step-by-step methodology for a representative etherification is provided below:
-
Alkoxide Formation: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as THF, add a strong base like sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C under an inert atmosphere. Allow the reaction to stir for 30 minutes at this temperature. The evolution of hydrogen gas indicates the formation of the sodium alkoxide.
-
Nucleophilic Substitution: To the freshly prepared alkoxide solution, add the desired alkyl halide (e.g., benzyl bromide) (1.2 eq) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-(alkoxymethyl)-5-chloropyrimidine.
Synthesis of Novel Amine Derivatives: A Comparative Approach
The chlorine atom at the 5-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) by amines. This reaction is a cornerstone in the synthesis of many biologically active pyrimidine derivatives, including kinase inhibitors.
Experimental Protocol: Synthesis of 2-(hydroxymethyl)-5-(substituted-amino)pyrimidine
-
Reaction Setup: In a sealed vessel, combine this compound (1.0 eq), the desired amine (1.5 eq), and a suitable base such as triethylamine (2.0 eq) in a polar aprotic solvent like DMSO or 1-pentanol.
-
Heating: Heat the reaction mixture to a temperature between 120-140 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry. If no solid forms, extract the aqueous mixture with an organic solvent. The crude product can then be purified by column chromatography or recrystallization.
The Unambiguous Assignment: A Multi-faceted Approach to Structural Elucidation
Confirming the structure of a novel compound is a critical step that requires a convergence of evidence from multiple analytical techniques. Over-reliance on a single method can lead to misinterpretation. This section details the key spectroscopic and crystallographic methods for the robust characterization of pyrimidine derivatives.
Spectroscopic Analysis: The First Line of Evidence
Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for the initial structural assessment of newly synthesized compounds.
-
¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For our synthesized derivatives, specific shifts in the NMR spectra can confirm the successful modification of the starting material. For instance, in the ether derivative, the appearance of new signals corresponding to the protons and carbons of the introduced alkyl group, and a downfield shift of the methylene protons adjacent to the ether oxygen, would be expected. Similarly, for the amine derivative, the disappearance of the characteristic singlet for the C5-H of the pyrimidine ring and the appearance of signals for the new substituent, along with a potential N-H signal, would confirm the substitution.
-
Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the molecular formula of a novel compound with high accuracy.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For example, in the starting material, a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the alcohol. In the ether derivative, the disappearance of this band and the appearance of a C-O-C stretching vibration around 1100 cm⁻¹ would support the successful etherification.
| Technique | This compound | Novel Ether Derivative | Novel Amine Derivative |
| ¹H NMR | Signals for pyrimidine protons, methylene protons, and hydroxyl proton. | Disappearance of hydroxyl proton signal, appearance of new signals for the alkyl group. | Upfield shift of pyrimidine protons, appearance of signals for the amine substituent and N-H proton. |
| ¹³C NMR | Characteristic signals for the pyrimidine ring carbons and the hydroxymethyl carbon. | Appearance of new signals for the alkyl group carbons. | Significant shifts in the pyrimidine ring carbon signals due to the electron-donating amine group. |
| MS (m/z) | Molecular ion peak corresponding to C₅H₅ClN₂O. | Molecular ion peak corresponding to the addition of the alkyl group minus H. | Molecular ion peak corresponding to the addition of the amine group minus HCl. |
| IR (cm⁻¹) | Broad O-H stretch (~3300), C-Cl stretch (~750). | Disappearance of O-H stretch, appearance of C-O-C stretch (~1100). | Appearance of N-H stretch (~3400), disappearance of C-Cl stretch. |
X-ray Crystallography: The Gold Standard for Structural Confirmation
While spectroscopic methods provide strong evidence for the structure of a new compound, single-crystal X-ray diffraction provides the most definitive and unambiguous structural proof for crystalline materials. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, revealing bond lengths, bond angles, and stereochemistry with high precision.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of the novel compound suitable for diffraction. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound, or by vapor diffusion techniques.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are collected by a detector.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are then determined, leading to an initial electron density map. An atomic model is built into this map and refined against the experimental data to obtain the final crystal structure.
dot digraph X-ray_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#34A853", penwidth=1.5];
A [label="Purified Compound", shape=cylinder, fillcolor="#FBBC05"]; B [label="Crystal Growth", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="X-ray Diffraction", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Data Processing & Structure Solution", shape=note, fillcolor="#F1F3F4"]; E [label="Refined 3D Structure", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E; } endsnippet Caption: Workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis: Alternative Synthetic Routes
While this compound is a convenient starting material, alternative synthetic strategies exist for the preparation of 2,5-disubstituted pyrimidines. A common alternative involves the construction of the pyrimidine ring from acyclic precursors, such as a one-pot reaction between a nitrile, an aldehyde, and an amine.
| Method | Starting Materials | Advantages | Disadvantages |
| From this compound | This compound, nucleophiles (alcohols, amines) | Readily available starting material, straightforward reactions, predictable regioselectivity. | Limited to the introduction of nucleophiles at the 5-position. |
| De Novo Synthesis (e.g., from nitriles) | Nitriles, aldehydes, amines | High degree of flexibility in substituent introduction at various positions. | May require harsher reaction conditions, potential for side products and regioisomeric mixtures. |
The choice of synthetic route will ultimately depend on the desired final compound, the availability of starting materials, and the desired scale of the synthesis.
Conclusion
The structural confirmation of novel compounds derived from this compound requires a rigorous and multi-faceted analytical approach. While spectroscopic methods such as NMR, MS, and IR provide crucial initial evidence, single-crystal X-ray diffraction stands as the ultimate arbiter for unambiguous structure determination of crystalline materials. By combining these techniques, researchers can confidently establish the chemical identity of new pyrimidine derivatives, paving the way for their further investigation as potential therapeutic agents. This guide provides the foundational knowledge and experimental frameworks to empower scientists in their pursuit of novel and impactful chemical entities.
Safety Operating Guide
Navigating the Disposal of (5-Chloropyrimidin-2-yl)methanol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in the fast-paced world of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of (5-Chloropyrimidin-2-yl)methanol, a halogenated heterocyclic compound frequently utilized in synthetic chemistry. Adherence to these protocols is not merely a matter of best practice but a critical component of a robust safety culture.
Hazard Assessment and Immediate Safety Imperatives
This compound is a compound that demands careful handling due to its inherent toxicological profile. Based on available safety data for the compound and its structural analogs, it is classified as hazardous.[1][2][3] The primary hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[3][4][5]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust or fumes.[2][3][5]
The chemical, physical, and toxicological properties of this specific compound have not been exhaustively investigated, warranting a cautious approach where all potential hazards are considered.[2]
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any work, including preparation for disposal, the following PPE is mandatory to minimize exposure risks:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[6][7][8] | Protects against accidental splashes of the solid compound or solutions, which can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[6][7] | Prevents skin contact, which can lead to irritation. It is crucial to use proper glove removal techniques to avoid contaminating the skin. |
| Body Protection | A laboratory coat.[6][7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood.[2][6] | Minimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation. |
All handling of this compound, from weighing to preparing for disposal, must be conducted within a properly functioning chemical fume hood to ensure adequate ventilation and containment.[6]
Waste Characterization and Regulatory Framework
Proper disposal begins with accurate waste characterization. As a chlorinated organic compound, this compound falls under the category of halogenated organic waste.[6] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9]
The responsibility for assigning the correct hazardous waste code lies with the generator of the waste.[7] While a specific P or U-listed code for this compound is not explicitly defined, it would likely be classified based on its characteristics or as part of a broader category of halogenated organic waste.
Potential RCRA Waste Code Classification:
-
F-Listed Wastes: If used as a solvent, it could fall under codes like F001 or F002, which pertain to spent halogenated solvents.[3][10]
-
U-Listed or P-Listed Wastes: If it is a discarded, unused commercial chemical product, it could potentially be classified under these lists based on its toxic properties. However, this would depend on whether it meets the specific criteria for inclusion.[4]
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure the correct waste code is assigned based on the specific waste stream (e.g., pure unused compound, contaminated labware, reaction mixture).[11]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. [11][12] The recommended method of disposal is through a licensed and reputable environmental waste management company.[2][13]
Workflow for Proper Disposal
Caption: Disposal workflow for this compound.
Step 1: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[13] Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated PPE (gloves, weighing papers), and any solid this compound.
-
Liquid Waste: Unused or spent solutions containing this compound. This should be further segregated into halogenated and non-halogenated liquid waste streams.[6]
-
Sharps: Contaminated needles or other sharp objects must be placed in a designated sharps container.
Step 2: Container Management
-
Compatibility: Use containers that are chemically compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[13]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[11] Containers should not be filled beyond 90% capacity to allow for expansion.
Step 3: Storage
Store waste containers in a designated and properly marked satellite accumulation area within the laboratory. This area should be away from incompatible materials and in a location that minimizes the risk of spills.
Step 4: Professional Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2][13] The most common and recommended disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like hydrogen chloride gas.[2]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For a Small Spill:
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Ventilate: Ensure the area is well-ventilated, keeping the fume hood sash as low as possible.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[13]
-
Collect: Carefully sweep up the absorbed material and place it into a labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
For a Large Spill:
-
Evacuate the laboratory immediately.
-
Alert others by activating the fire alarm or following your institution's emergency protocol.
-
Contact your institution's emergency response team and EHS department from a safe location.
In-Laboratory Deactivation: A Note of Caution
While chemical deactivation can be a viable strategy for some laboratory waste, it should only be attempted by trained personnel with a thorough understanding of the reaction chemistry and potential hazards. For chloropyrimidines, degradation through methods like oxidation or hydrolysis can be complex. For instance, oxidation with agents like sodium hypochlorite or potassium permanganate has been explored for other hazardous compounds but may produce other toxic byproducts.[14] Given the lack of specific, validated deactivation protocols for this compound, in-laboratory treatment is not recommended. The most prudent and safest course of action is to dispose of the compound as hazardous waste through a professional service.
By adhering to these comprehensive disposal procedures, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental responsibility.
References
- 1. actenviro.com [actenviro.com]
- 2. researchgate.net [researchgate.net]
- 3. media.clemson.edu [media.clemson.edu]
- 4. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 5. Four Different RCRA Waste Codes (EPA Hazardous Wastes) [enveraconsulting.com]
- 6. epa.gov [epa.gov]
- 7. wipp.energy.gov [wipp.energy.gov]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. epfl.ch [epfl.ch]
- 10. wku.edu [wku.edu]
- 11. Download [lf-public.deq.utah.gov:443]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
